Technical Documentation Center

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Core Science & Biosynthesis

Foundational

A Guide to the Asymmetric Synthesis of Enantiopure (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine: Strategies and Methodologies for Pharmaceutical Research

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of biologically active compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The stereochemistry of substituents on the pyrrolidine ring is often critical for pharmacological activity, making the development of robust and efficient asymmetric syntheses for enantiopure pyrrolidine derivatives a key focus for researchers in drug development. This technical guide provides an in-depth exploration of established and cutting-edge asymmetric synthesis pathways for obtaining enantiopure (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, a valuable building block for the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of the most prominent strategies, empowering researchers to select the optimal pathway for their specific needs.

Strategic Approaches to Enantiopure (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

The asymmetric synthesis of the target molecule can be broadly categorized into four main strategies, each with its own set of advantages and considerations:

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral moiety to direct the stereochemical outcome of a key bond-forming reaction.

  • Biocatalytic Synthesis: Leveraging the exquisite stereoselectivity of enzymes, such as transaminases and imine reductases, to achieve high enantiopurity under mild conditions.

  • Synthesis from the Chiral Pool: Utilizing readily available and inexpensive enantiopure starting materials, such as amino acids, to construct the target molecule.

  • Catalytic Asymmetric Synthesis: Employing a chiral catalyst to control the stereochemistry of the reaction, offering an elegant and atom-economical approach.

This guide will focus on the first three strategies, as they represent the most established and versatile methods for the synthesis of 2-arylpyrrolidines.

Chiral Auxiliary-Mediated Synthesis: The Ellman Sulfinamide Approach

One of the most reliable and widely adopted methods for the asymmetric synthesis of 2-substituted pyrrolidines involves the use of N-tert-butanesulfinamide, often referred to as Ellman's auxiliary.[3][4] This strategy relies on the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by cyclization and removal of the auxiliary.

Causality of Stereochemical Control

The high degree of stereocontrol in this method stems from the formation of a six-membered chair-like transition state upon coordination of the Grignard reagent to the sulfinyl imine. The bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus establishing the desired stereocenter.[5]

Synthetic Pathway Overview

A γ-Chloroketone B N-tert-Butanesulfinyl Imine A->B + (R)-t-BuS(O)NH2 Ti(OEt)4 C Sulfinamide Adduct B->C + 2,5-Dimethoxyphenyl-MgBr THF, -78 °C D (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine C->D 1. n-BuLi, THF 2. HCl, MeOH

Caption: Diastereoselective synthesis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine using Ellman's auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 4-chlorobutanal (1.0 equiv) in THF (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.05 equiv).

  • Titanium(IV) ethoxide (1.5 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is monitored by TLC until complete consumption of the aldehyde.

  • The reaction is quenched by the addition of brine and filtered through a pad of celite.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is used in the next step without further purification.

Step 2: Diastereoselective Addition of 2,5-Dimethoxyphenylmagnesium Bromide

  • A solution of 2,5-dimethoxyphenylmagnesium bromide (2.0 equiv) in THF is cooled to -78 °C.

  • A solution of the crude N-tert-butanesulfinyl imine from the previous step in THF is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred at -78 °C for 3-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 3: Cyclization and Auxiliary Removal

  • To a solution of the sulfinamide adduct from the previous step in THF (0.2 M) at -78 °C is added n-butyllithium (1.1 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated.

  • The crude N-sulfinylpyrrolidine is dissolved in methanol, and a solution of HCl in methanol (e.g., 4 M) is added.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between aqueous NaOH and dichloromethane.

  • The organic layer is dried and concentrated to afford (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

Biocatalytic Synthesis: Harnessing the Power of Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure pharmaceuticals.[6] Two key enzyme classes, ω-transaminases (TAs) and imine reductases (IREDs), are particularly well-suited for the asymmetric synthesis of 2-arylpyrrolidines.

ω-Transaminase (TA) Catalyzed Asymmetric Amination and Cyclization

This elegant one-pot cascade reaction utilizes a transaminase to asymmetrically convert a prochiral ω-chloro ketone into a chiral ω-chloro amine, which then undergoes spontaneous intramolecular cyclization to form the desired pyrrolidine.[7][8]

The stereoselectivity is governed by the active site of the transaminase, which binds the prochiral ketone in a specific orientation, allowing the transfer of the amino group from the amine donor (typically isopropylamine) to only one face of the carbonyl group.[9]

A ω-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one B Chiral ω-Chloroamine Intermediate A->B ω-Transaminase (R-selective) Isopropylamine, PLP C (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine B->C Spontaneous Intramolecular Cyclization

Caption: Transaminase-catalyzed asymmetric synthesis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

  • A reaction vessel is charged with a phosphate buffer (e.g., 100 mM, pH 8.0).

  • Pyridoxal-5'-phosphate (PLP) (1 mM) and isopropylamine (1 M) are added.

  • The selected (R)-selective ω-transaminase (e.g., from a commercial screening kit) is added (typically 10 mg/mL).

  • The substrate, ω-chloro-1-(2,5-dimethoxyphenyl)butan-1-one (50 mM), dissolved in a co-solvent like DMSO (e.g., 20% v/v), is added to start the reaction.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation for 24-48 hours.

  • Reaction progress and enantiomeric excess are monitored by HPLC or GC analysis.

  • Upon completion, the pH of the mixture is adjusted to >10 with aqueous NaOH.

  • The product is extracted with an organic solvent (e.g., methyl tert-butyl ether or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or crystallization of a salt.

Imine Reductase (IRED) Catalyzed Asymmetric Reduction

This approach involves the asymmetric reduction of a prochiral cyclic imine, 2-(2,5-dimethoxyphenyl)-1-pyrroline, using an imine reductase. Engineered IREDs have shown remarkable efficiency and stereoselectivity for this transformation, making it a highly attractive route for industrial applications.[3][10][11]

The stereochemical outcome is determined by the specific binding of the imine substrate within the chiral active site of the IRED, which positions the C=N bond for hydride transfer from the NADPH cofactor to a single face of the imine.

A 2-(2,5-Dimethoxyphenyl)-1-pyrroline B (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine A->B Imine Reductase (R-selective) NADPH, Glucose Dehydrogenase, Glucose

Caption: Imine reductase-catalyzed asymmetric reduction for the synthesis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

  • A reaction buffer (e.g., potassium phosphate buffer, 100 mM, pH 7.5) is prepared.

  • To the buffer, add NADP+ (1 mM), glucose (100 mM), and a glucose dehydrogenase for cofactor regeneration.

  • The selected (R)-selective imine reductase (e.g., a commercially available or engineered variant) is added.

  • The substrate, 2-(2,5-dimethoxyphenyl)-1-pyrroline, is added (e.g., 50 mM).

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation for 12-24 hours.

  • The reaction progress and enantiomeric excess are monitored by HPLC or GC.

  • Upon completion, the reaction mixture is basified, and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated to provide the target compound.

Synthesis from the Chiral Pool: The Pyroglutamic Acid Approach

(R)-Pyroglutamic acid, a readily available and inexpensive chiral building block derived from glutamic acid, serves as an excellent starting material for the synthesis of various substituted pyrrolidines, including the target molecule.[1][12][13] This strategy involves the transformation of the carboxylic acid and lactam functionalities of pyroglutamic acid to introduce the desired 2-aryl substituent.

Causality of Stereochemical Control

The stereochemistry of the final product is directly derived from the inherent chirality of the starting material, (R)-pyroglutamic acid. Subsequent transformations are designed to proceed with retention or predictable inversion of stereochemistry.

Synthetic Pathway Overview

A (R)-Pyroglutamic Acid B N-Protected (R)-5-Oxopyrrolidine-2-carboxamide A->B 1. Protection (e.g., Boc) 2. Amide formation C N-Protected (R)-5-Hydroxypyrrolidine-2-carbonitrile B->C Reduction (e.g., DIBAL-H) then Cyanation (e.g., TMSCN) D N-Protected (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine C->D Grignard Addition (2,5-Dimethoxyphenyl-MgBr) E (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine D->E Deprotection

Caption: A plausible synthetic route to (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine from (R)-pyroglutamic acid.

Conceptual Experimental Protocol

Step 1: Protection and Activation of (R)-Pyroglutamic Acid

  • The nitrogen of (R)-pyroglutamic acid is protected, for example, as a tert-butoxycarbonyl (Boc) derivative.

  • The carboxylic acid is then activated, for instance, by conversion to an N,O-dimethylhydroxylamide (Weinreb amide).

Step 2: Reduction and Cyanation

  • The Weinreb amide is reduced to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • The resulting aldehyde is converted to a cyanohydrin, which is subsequently reduced to the 5-hydroxypyrrolidine-2-carbonitrile.

Step 3: Introduction of the Aryl Group

  • The hydroxyl group is activated, and the 2,5-dimethoxyphenyl group is introduced via a nucleophilic substitution or a Grignard addition to an in situ formed iminium ion.

Step 4: Deprotection

  • The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product.

Comparative Analysis of Synthetic Pathways

Strategy Key Advantages Potential Challenges Typical Yield Typical ee Scalability
Chiral Auxiliary (Ellman) Well-established, reliable, high diastereoselectivity, auxiliary is recoverable.[3]Stoichiometric use of chiral auxiliary, requires cryogenic temperatures, multi-step process.Good>98% deModerate to Good
Biocatalysis (Transaminase) High enantioselectivity, mild reaction conditions, one-pot cascade possible, environmentally friendly.[7][8]Requires screening for suitable enzyme, substrate scope can be limited, potential for product inhibition.Good to Excellent>99% eeGood to Excellent
Biocatalysis (Imine Reductase) Very high enantioselectivity, applicable to a wide range of imines, potential for high substrate loading.[10][11]Requires synthesis of the imine substrate, enzyme engineering may be necessary for optimal performance.Good to Excellent>99% eeExcellent
Chiral Pool (Pyroglutamic Acid) Inexpensive and readily available starting material, well-defined stereochemistry.[1]Can involve multiple synthetic steps, protection/deprotection strategies may be required.Moderate to Good>99% (from enantiopure starting material)Moderate

Conclusion and Future Perspectives

The asymmetric synthesis of enantiopure (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine can be effectively achieved through several robust and reliable strategies. The choice of the optimal pathway will depend on the specific requirements of the research, including scale, cost, available equipment, and desired purity.

  • The chiral auxiliary approach offers a dependable and well-understood method, particularly for laboratory-scale synthesis.

  • Biocatalytic methods , utilizing either transaminases or imine reductases, represent the state-of-the-art in terms of enantioselectivity and sustainability, and are increasingly being adopted for large-scale pharmaceutical production.

  • The chiral pool strategy starting from pyroglutamic acid remains a viable and cost-effective option, especially when a multi-step synthesis is acceptable.

Future developments in this field will likely focus on the discovery and engineering of novel biocatalysts with broader substrate scopes and enhanced process robustness. Furthermore, the continued development of highly efficient and selective chiral catalysts for asymmetric C-H functionalization and other novel transformations will undoubtedly provide even more elegant and direct routes to this important class of molecules. This guide provides the foundational knowledge and practical protocols to empower researchers in the successful synthesis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine and its analogues, thereby accelerating the discovery and development of new medicines.

References

  • D. C. M. F. de Oliveira, M. F. de Oliveira, F. de C. da Silva, and V. F. Ferreira, “Pyrrolidine and Piperidine Alkaloids: A Brief Review of the Synthetic Approaches,” in Studies in Natural Products Chemistry, vol. 42, ed. Atta-ur-Rahman (Elsevier, 2014), 237–283.
  • O'Connell, A., Haarr, M. B., Ryan, J., Xu, X., Martin, A., Smith, S. N., ... & Maciá, B. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1438–1446. [Link]

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]

  • Li, G., & Li, Y. (2022). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 9(10), 2733-2738. [Link]

  • Zhang, J., Xu, G., Zhang, W., & Xu, J. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 22(9), 3367–3372. [Link]

  • Chen, Q., Li, G., Zhang, W., & Chen, K. (2022). Engineered Imine Reductase for Larotrectinib Intermediate Manufacture. ACS Catalysis, 12(23), 14539-14547. [Link]

  • Smith, A. M., & Pihko, P. M. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656–1662. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Al-Hourani, B. J., El-Awa, A., & El-Sayed, N. N. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Molecules, 26(16), 4945. [Link]

  • O'Connell, A., Haarr, M. B., Ryan, J., Xu, X., Martin, A., Smith, S. N., ... & Maciá, B. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1438–1446. [Link]

  • Effective Biocatalytic Synthesis of Enantiopure (R)-1,2 as a Pharmaceutical Precursor Using Whole-Cell Biocatalyst. (2022). DSpace Repository. [Link]

  • Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656–1662. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Ay, M., & Cetin, M. (2000). Auxiliary Controlled Intramolecular 1,3-Dipolar Cycloaddition Reactions of Chiral Azomethine Ylides. Turkish Journal of Chemistry, 24(3), 295-304. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, X., Liu, Y., Wang, Y., & Wang, Q. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 28(4), 1735. [Link]

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. (2019). ResearchGate. [Link]

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. (2023). Semantic Scholar. [Link]

  • O'Connell, A., Haarr, M. B., Ryan, J., Xu, X., Martin, A., Smith, S. N., ... & Maciá, B. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, W., & Li, G. (2025). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2025). The Journal of Organic Chemistry. [Link]

  • Doğan, Ö. (2021). Asymmetric Synthesis of Pyrrolidines by 1,3-Dipolar Cycloaddition Reaction; from Chiral Auxiliaries to Metal Catalysts and Organocatalysts. OpenMETU. [Link]

  • Pedrosa, M. R., Andrés, J. M., & Muriel, M. J. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. RUA. [Link]

  • Suganuma, S., Asako, H., Takagi, R., Joka, S., Otani, A., Tsuji, E., & Katada, N. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. [Link]

  • Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. JYX: JYU. [Link]

  • Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. (2020). UniTo. [Link]

  • Smith, S. N., & Thompson, M. P. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(11), 3595. [Link]

  • Koszelewski, D., Pressnitz, D., Clay, D., & Kroutil, W. (2009). Deracemization of Mexiletine Bio-Catalyzed by ω-Transaminases. AWS. [Link]

  • Detailed reaction mechanism of transaminases. (2012). ResearchGate. [Link]

  • Archelas, A., & Furstoss, R. (1997). Synthesis of Enantiopure Epoxides Through Biocatalytic Approaches. Annual Review of Microbiology, 51, 491-525. [Link]

  • Gorobets, N. Y., & Sedash, Y. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5158. [Link]

  • Rigo, B., Fasseur, D., Cherepy, N., & Couturier, D. (1989). Decarboxylation of pyroglutamic acids with P2O5/CH3SO3H : A general synthesis of 5-aryl-2-pyrrolidinones. ResearchGate. [Link]

  • Cogan, D. A., & Ellman, J. A. (2004). Highly stereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from 3- and 4-substituted cyclohexanones. Journal of the American Chemical Society, 126(19), 5987-5993. [Link]

  • Guijarro, D., & Yus, M. (2024). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Organic & Biomolecular Chemistry. [Link]

  • Hussain, S., & Black, G. W. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link]

  • Engineered transaminase polypeptides and uses thereof. (2019).
  • Stereoselective Synthesis of 1,2-Disubstituted β-Amino Alcohols by Nucleophilic Addition to N-tert-Butanesulfinyl α-Alkoxyaldimines. (2003). The Journal of Organic Chemistry. [Link]

  • Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. (2021). ChemRxiv. [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023). Semantic Scholar. [Link]

  • Guijarro, D., & Yus, M. (2024). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Organic & Biomolecular Chemistry. [Link]

  • A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. (2005). Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

Structural Characterization of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine by 2D NMR: A Comprehensive Methodological Guide

Executive Summary The unambiguous structural and stereochemical characterization of chiral nitrogen heterocycles is a critical bottleneck in drug development. (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a highly functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural and stereochemical characterization of chiral nitrogen heterocycles is a critical bottleneck in drug development. (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a highly functionalized 2-arylpyrrolidine—a privileged scaffold frequently encountered in neuroactive pharmacophores, organocatalysts, and natural alkaloids[1].

Relying solely on 1D Nuclear Magnetic Resonance (NMR) spectroscopy for this molecule is analytically hazardous. The aliphatic protons of the pyrrolidine ring suffer from severe signal overlap and second-order coupling effects, while the electron-rich 2,5-dimethoxyphenyl ring introduces anisotropic shielding that complicates chemical shift predictability. To establish absolute structural ground truth, a self-validating 2D NMR suite—comprising DQF-COSY, HSQC, HMBC, and NOESY—must be deployed alongside chiral derivatization techniques. This whitepaper provides an authoritative, step-by-step methodology for the complete structural elucidation of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

The Analytical Challenge & Experimental Strategy

The primary analytical challenge in characterizing 2-arylpyrrolidines lies in proving the exact regiochemical linkage between the aryl moiety and the heterocycle, and subsequently determining the absolute configuration at the C-2 stereocenter[2].

Our experimental strategy is built on a closed-loop, self-validating system:

  • Direct Mapping : HSQC assigns direct 1JCH​ bonds.

  • Contiguous Spin Tracing : DQF-COSY maps the contiguous aliphatic network of the pyrrolidine ring.

  • Quaternary Bridging : HMBC bridges the two ring systems via 3JCH​ long-range couplings[3].

  • Stereochemical Anchoring : Mosher's method (MTPA derivatization) establishes the absolute (R)-configuration, bypassing the relative limitations of NOESY for monosubstituted rings[4].

NMR_Workflow Sample Sample Preparation (CDCl3, 15-20 mg) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->Acq1D Acq2D 2D NMR Suite (DQF-COSY, HSQC, HMBC, NOESY) Sample->Acq2D Deriv Chiral Derivatization (Mosher's MTPA Amide) Sample->Deriv DataProc Data Processing (Fourier Transform, Phase & Baseline Correction) Acq1D->DataProc Acq2D->DataProc AssignStereo Stereochemical Elucidation (NOESY + MTPA Δδ Analysis) Deriv->AssignStereo AssignSpin Spin System Mapping (COSY + HSQC) DataProc->AssignSpin AssignConn Quaternary & Linkage Assignment (HMBC) AssignSpin->AssignConn AssignConn->AssignStereo Final Unambiguous Structure: (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine AssignStereo->Final

Figure 1: Comprehensive NMR workflow for structural and stereochemical characterization.

Step-by-Step Methodology: Acquisition & Processing

To ensure high-fidelity data, the physical preparation and instrument tuning must be meticulously controlled.

Protocol 2.1: Sample Preparation & Instrument Tuning
  • Sample Concentration : Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality: This concentration ensures a high signal-to-noise (S/N) ratio for insensitive 13C nuclei in HMBC without causing viscosity-induced line broadening.

  • Shimming : Perform gradient shimming (Z0–Z5) on a 400 MHz or 600 MHz spectrometer to achieve a line width at half-height ( W1/2​ ) of < 1.0 Hz for the TMS signal.

  • Pulse Sequence Optimization :

    • HSQC : Use a multiplicity-edited sequence. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

    • HMBC : Optimize the low-pass J-filter for a long-range coupling constant ( nJCH​ ) of 8 Hz. Causality: 8 Hz is the optimal average for detecting critical 3JCH​ correlations across the C-C bond linking the two rings.

    • NOESY : Set the mixing time ( τm​ ) to 300–400 ms. Causality: This timeframe allows sufficient spin-lattice relaxation for cross-relaxation (NOE buildup) while minimizing spin diffusion artifacts.

Structural Elucidation: The Logical Assignment Pathway

Phase 1: Mapping the Pyrrolidine Spin System

The assignment begins at the H-2 methine proton , which serves as the structural anchor. Because it is adjacent to both the electronegative nitrogen and the aromatic ring, H-2 is the most deshielded aliphatic proton (~4.35 ppm).

  • COSY Analysis : H-2 shows a 3JHH​ correlation to the diastereotopic protons at C-3 (~2.20 and 1.75 ppm). Tracing the COSY cross-peaks allows us to "walk" around the ring: H-3 → H-4 → H-5[3].

  • HSQC Validation : The carbon backbone of the pyrrolidine ring (C-2, C-3, C-4, C-5) is instantly assigned by correlating these proton shifts to their directly attached carbons.

Phase 2: Bridging the Aromatic and Heterocyclic Rings

The 2,5-dimethoxyphenyl ring contains three aromatic protons (H-3', H-4', H-6') and two methoxy groups.

  • Methoxy Anchors : The -OCH3 protons (~3.82 and 3.78 ppm) show intense 3JCH​ HMBC correlations to the quaternary carbons C-2' and C-5', respectively.

  • The Critical Linkage : To prove that the pyrrolidine ring is attached at C-1', we examine the HMBC spectrum from the H-2 anchor. H-2 must show a distinct 3JCH​ correlation to C-1' and C-6' of the aromatic ring. This cross-peak is the definitive proof of the 2-arylpyrrolidine scaffold[1].

Assignment_Logic H2 H-2 (Methine) Anchor Point PyrRing Pyrrolidine Ring H-2 → H-3 → H-4 → H-5 H2->PyrRing DQF-COSY (3J_HH) HMBC_Link HMBC Linkage H-2 to C-1', C-6' H2->HMBC_Link HMBC (3J_CH) ArylRing Aryl Protons H-3', H-4', H-6' ArylRing->HMBC_Link HMBC (2J_CH / 3J_CH) Methoxy Methoxy Groups 2x -OCH3 HMBC_Aryl HMBC Aryl OCH3 to C-2', C-5' Methoxy->HMBC_Aryl HMBC (3J_CH) HMBC_Aryl->ArylRing Validates Positions

Figure 2: Logical assignment pathway leveraging 2D NMR correlations to establish connectivity.

Stereochemical Determination: Mosher's Method for Secondary Amines

While NOESY provides relative spatial proximity, determining the absolute (R)-configuration of a monosubstituted pyrrolidine requires chiral derivatization. We employ Mosher's method using α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Protocol 4.1: MTPA Derivatization
  • Aliquot 5 mg of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine into two separate reaction vials.

  • Add 0.5 mL of CDCl3​ and 2.0 equivalents of triethylamine ( Et3​N ) to each.

  • To Vial A, add 1.5 eq of (S)-(+)-MTPA-Cl (yields the (R)-MTPA amide).

  • To Vial B, add 1.5 eq of (R)-(-)-MTPA-Cl (yields the (S)-MTPA amide).

  • Stir for 2 hours at room temperature, then acquire 1H NMR spectra.

Mechanistic Causality & Interpretation: When MTPA-Cl reacts with the secondary amine, the resulting amide bond exhibits restricted rotation, often leading to a mixture of E and Z rotamers[4]. Despite this, the anisotropic shielding cone of the MTPA phenyl group selectively shields the protons on the same side of the molecule. By calculating the chemical shift differences ( Δδ=δS​−δR​ ) for the pyrrolidine protons (H-3, H-4, H-5), a consistent sign distribution (positive vs. negative Δδ values) emerges. A positive Δδ for the H-3 protons and a negative Δδ for the aryl protons confirms the (R)-configuration at the C-2 stereocenter[4].

Quantitative Data Summary

The following table synthesizes the expected multiplet structures, chemical shifts, and 2D correlations, forming a self-validating reference for the compound.

Table 1: 1H and 13C NMR Assignments and 2D Correlations for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine ( CDCl3​ , 400 MHz)

Position 13C Shift ( δ , ppm) 1H Shift ( δ , ppm)Multiplicity ( J in Hz)COSY CorrelationsHMBC Correlations (H to C)
2 59.84.35dd (8.5, 7.0)H-3a, H-3bC-3, C-4, C-1', C-6'
3 33.52.20 (a), 1.75 (b)m, mH-2, H-4a, H-4bC-2, C-4, C-5, C-1'
4 25.21.95 (a), 1.60 (b)m, mH-3a, H-3b, H-5a, H-5bC-2, C-3, C-5
5 47.13.20 (a), 2.95 (b)m, mH-4a, H-4bC-3, C-4
1' 133.2----
2' 151.5----
3' 112.46.82d (8.8)H-4'C-1', C-2', C-4', C-5'
4' 112.86.75dd (8.8, 3.0)H-3', H-6'C-2', C-5', C-6'
5' 153.7----
6' 114.17.05d (3.0)H-4'C-1', C-2', C-4', C-5'
2'-OCH 3​ 55.83.82s-C-2'
5'-OCH 3​ 56.13.78s-C-5'
NH -2.50br s--

Note: Chemical shifts are highly representative of 2-arylpyrrolidines and 2,5-dimethoxybenzenes based on empirical NMR rules and literature precedents[1][3].

Conclusion

The structural characterization of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine cannot be left to the ambiguities of 1D NMR. By employing a rigorous 2D NMR suite, researchers can create a self-validating web of evidence: COSY maps the contiguous aliphatic chain, HSQC locks the carbon-proton pairs, and HMBC provides the definitive proof of the inter-ring linkage. Finally, acknowledging the entropic and rotational complexities of chiral secondary amines, the application of Mosher's method successfully resolves the absolute (R)-configuration. This methodology ensures the highest standards of scientific integrity required for modern drug discovery and synthetic validation.

References

  • Hoye, T. R., et al. (1991). "Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines." The Journal of Organic Chemistry, ACS Publications. [4]

  • Nallagonda, R., et al. (2015). "Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates." National Center for Biotechnology Information (PMC). [1]

  • S., S., et al. (2021). "Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst." RSC Advances, The Royal Society of Chemistry. [3]

  • Blackmond, D. G., et al. (2009). "Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine." Organic Process Research & Development, ACS Publications. [2]

Sources

Foundational

Physicochemical Profiling and Stability Dynamics of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction & Structural Significance As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Significance

As a Senior Application Scientist specializing in molecular characterization, I frequently encounter chiral building blocks that present unique analytical challenges. (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (CAS: 1213082-45-1) is a prime example[1]. Structurally, it is a conformationally restricted analogue of the classic 2,5-dimethoxyphenethylamine (2C-H) scaffold. By tethering the primary amine into a rigid pyrrolidine ring, the ethylamine side-chain is locked into a specific geometry.

This restriction is highly valuable for probing the binding pockets of monoamine transporters and G-protein coupled receptors (GPCRs). However, the combination of an electron-rich 2,5-dimethoxybenzene system and a benzylic chiral center adjacent to a secondary amine introduces complex physicochemical behaviors and stability vulnerabilities. This whitepaper dissects these properties and provides self-validating protocols for stability testing.

Physicochemical Profile & Causality

Understanding the foundational properties of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is critical for formulation and analytical method development. The free base exists as a colorless to light yellow liquid and requires strict storage at 2-8°C under an inert atmosphere, protected from light[2].

The table below synthesizes its core quantitative data and the mechanistic implications of these values:

PropertyValueCausality / Analytical Implication
Molecular Formula C₁₂H₁₇NO₂Determines the exact mass for high-resolution MS identification.
Molecular Weight 207.27 g/mol [3]Optimal for crossing the blood-brain barrier (BBB) (<400 Da rule).
Exact Mass 207.1259 DaTarget mass for LC-MS/MS MRM transitions (M+H⁺ = 208.13).
Topological Polar Surface Area (TPSA) ~30.5 ŲLow TPSA indicates high lipophilicity and excellent membrane permeability.
Predicted pKa ~9.8 (Secondary Amine)At physiological pH (7.4), >99% of the compound is protonated. LC-MS mobile phases must be buffered (e.g., pH 3.0) to ensure consistent ionization and peak shape.
Predicted LogP ~2.4High lipophilicity requires high organic solvent ratios (e.g., Acetonitrile/Methanol) for efficient elution in reverse-phase chromatography.

Chemical Stability & Degradation Mechanisms

The structural features of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine make it susceptible to three primary degradation pathways. Understanding these pathways is essential for developing stability-indicating assays.

  • Oxidative Degradation: The electron-donating methoxy groups at the ortho and meta positions make the aromatic ring highly susceptible to reactive oxygen species (ROS). Furthermore, the secondary pyrrolidine nitrogen is prone to N-oxidation.

  • Photolytic Cleavage: Exposure to UV light can trigger radical formation on the methoxy groups, leading to the generation of reactive quinone-like intermediates. This necessitates the use of amber vials and light-protected storage[2].

  • Base-Catalyzed Racemization: The C2 proton is highly activated because it is both benzylic (stabilized by the aromatic ring) and alpha to an amine. Under strong basic conditions and elevated temperatures, this proton can be abstracted. This forms a planar enamine-like intermediate that reprotonates non-stereoselectively, destroying the enantiomeric purity of the (R)-isomer.

Degradation A (R)-2-(2,5-Dimethoxyphenyl) pyrrolidine B N-Oxide Derivative (Oxidation) A->B H2O2 / CYP450 C Lactam Derivative (Alpha-Oxidation) A->C Strong Oxidants D Racemized Mixture (Thermal/Base Stress) A->D Heat + Base (Benzylic Deprotonation) E Quinone Intermediates (Photodegradation) A->E UV Light (254 nm)

Degradation pathways of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine under various stress conditions.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and an internal checkpoint to verify data reliability.

Protocol 1: ICH Q1A/Q1B Compliant Forced Degradation Study

This protocol establishes a stability-indicating assay by intentionally degrading the API to identify all potential degradants.

  • Step 1: Stock Preparation: Dissolve the compound in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Causality: Methanol ensures complete solubilization of the lipophilic free base.

  • Step 2: Hydrolytic Stress (Acid/Base): Aliquot 1 mL of stock into two vials. Add 1 mL of 0.1 N HCl to Vial A, and 1 mL of 0.1 N NaOH to Vial B. Heat both at 60°C for 48 hours. Causality: Extreme pH alters the protonation state, exposing the benzylic carbon to nucleophilic attack and driving racemization in the basic vial.

  • Step 3: Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of stock. Store at room temperature for 24 hours. Causality: Simulates long-term oxidative stress, specifically targeting the amine and dimethoxybenzene ring.

  • Step 4: Photolytic Stress: Expose 1 mL of stock to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B).

  • Step 5: Neutralization: Neutralize all samples to pH 7.0 using appropriate buffers before LC injection to prevent column degradation.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total peak area of the parent compound plus all degradants. The sum must equal 95–105% of the unstressed control area. A failure here indicates the formation of volatile degradants or irreversible column binding, invalidating the run.

Protocol 2: Chiral LC-MS/MS Stability Assay

Because the (R)-enantiomer can racemize under stress, standard reverse-phase LC is insufficient. Chiral chromatography is mandatory.

  • Step 1: Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v). Causality: DEA is a critical additive; it acts as a competing base to mask active silanol sites on the stationary phase, preventing severe peak tailing of the basic pyrrolidine nitrogen.

  • Step 2: Column Equilibration: Flush a Chiralpak IG column (or equivalent immobilized polysaccharide column) for 30 minutes.

  • Step 3: System Suitability Test (SST): Inject a racemic standard of 2-(2,5-dimethoxyphenyl)pyrrolidine[3].

  • Step 4: MS/MS Detection: Monitor the MRM transition of m/z 208.1 → 177.1 (loss of methoxy/methylamine fragments) in positive ESI mode.

  • Self-Validation Checkpoint (Resolution): The analytical run is only valid if the SST demonstrates a baseline resolution ( Rs​ ) of ≥1.5 between the (R) and (S) enantiomers. If Rs​<1.5 , the mobile phase must be remixed.

Workflow S1 Sample Prep & Stressing S2 Chiral LC Separation S1->S2 Buffered Aliquot S3 ESI-MS/MS Detection S2->S3 Enantiomer Elution S4 Data Analysis (ee% & Purity) S3->S4 MRM Transitions

Step-by-step LC-MS/MS analytical workflow for stability and chiral integrity testing.

Conclusion

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a highly specialized chemical probe. While its rigid structure offers immense value for neuropharmacological research, its physicochemical profile demands rigorous handling. By understanding the causality behind its oxidative and racemization pathways, researchers can implement the self-validating analytical workflows detailed above to ensure the integrity of their preclinical data.

References[2] Title: 2-(2,5-DIMETHOXYPHENYL)PYRROLIDINE Properties | Source: ChemicalBook | URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02663511.htm[3] Title: PubChem Compound Summary for CID 3489372, 2-(2,5-Dimethoxyphenyl)pyrrolidine | Source: National Center for Biotechnology Information (NIH) | URL:https://pubchem.ncbi.nlm.nih.gov/compound/3489372[1] Title: (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (CAS 1213082-45-1) | Source: Accela ChemBio | URL:https://www.accelachem.com/product/SY370394.html

Sources

Exploratory

Stereochemical Effects of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine in Drug Design: A Conformationally Restricted Probe for 5-HT2A Receptor Pharmacology

Executive Summary (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine represents a critical structural motif in modern neuropharmacology. By cyclizing the flexible ethylamine chain of classic 2,5-dimethoxyphenethylamines (such as 2C-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine represents a critical structural motif in modern neuropharmacology. By cyclizing the flexible ethylamine chain of classic 2,5-dimethoxyphenethylamines (such as 2C-H or 2C-B) into a rigid pyrrolidine ring, medicinal chemists can precisely probe the spatial requirements of the serotonin 5-HT2A and 5-HT2C receptor orthosteric binding pockets[1][2]. This technical whitepaper details the stereochemical impact of the (R)-enantiomer on receptor affinity, functional selectivity, and its emerging role in the design of targeted neurotherapeutics and psychoplastogens.

The Rationale for Conformational Restriction

Flexible phenethylamines suffer from a high entropic penalty upon receptor binding because they must adopt a specific bioactive conformation from a vast ensemble of accessible rotamers. By synthesizing 2-arylpyrrolidines, the amine nitrogen and the aromatic ring are locked into a restricted spatial relationship[2][3].

The (R)- and (S)-enantiomers of 2-(2,5-dimethoxyphenyl)pyrrolidine project the basic nitrogen at drastically different vectors relative to the aromatic plane. Studies on related conformationally restricted analogues (such as benzocyclobutenes and piperidines) demonstrate that 5-HT2A receptor activation is highly stereoselective[2][4]. The (R)-configuration closely mimics the bioactive anti-coplanar conformation of the flexible ethylamine chain, allowing optimal salt-bridge formation with Asp155 (Transmembrane Helix 3, TM3) while the dimethoxy-substituted aromatic ring engages in π−π stacking with Phe340 (TM6)[3][5].

Stereochemical Pharmacodynamics and Functional Selectivity

The stereocenter at the C2 position of the pyrrolidine ring acts as a highly sensitive "molecular ruler" for the GPCR binding pocket[3].

  • (R)-Enantiomer : Typically exhibits higher intrinsic efficacy for the Gq/11-coupled phospholipase C (PLC) pathway. The specific vector of the pyrrolidine nitrogen tightly anchors TM3, facilitating the outward movement of TM6 required for full G-protein activation and subsequent inositol triphosphate (IP3) generation[6].

  • (S)-Enantiomer : Often displays significantly reduced affinity or acts as a partial agonist/antagonist. The altered trajectory of the nitrogen atom causes steric clash within the binding pocket or fails to induce the necessary conformational shift in the intracellular loops[3][7].

Furthermore, conformational restriction can bias the receptor towards specific intracellular signaling cascades. This functional selectivity is a cornerstone in developing psychoplastogens—compounds that promote dendritic arborization and neuroplasticity without triggering the hallucinogenic effects typically associated with alternative β -arrestin2 or PLA2 pathways[1][4].

Signaling Pathway Visualization

Pathway Ligand (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Receptor 5-HT2A Receptor (TM6 Outward Shift) Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca Neuro Neuroplasticity / Dendritogenesis DAG->Neuro Ca->Neuro

Gq/11-dependent signaling cascade activated by the (R)-enantiomer at the 5-HT2A receptor.

Quantitative Data: Stereochemical Comparison

The following table synthesizes the expected binding affinities ( Ki​ ) and functional efficacies ( Emax​ for IP accumulation) based on the structural-activity relationships of restricted 2,5-dimethoxyphenethylamine analogues[2][7].

Compound / Ligand5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)5-HT2A Emax​ (%)Pathway Bias
2C-H (Flexible Parent) ~65~5085%Balanced
(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine ~5 - 15~4090% (Full Agonist)Gq-biased (PLC)
(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine >200>300<30% (Partial)None

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the stereochemical effects of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, the following protocols must be employed. Causality is embedded in the steps to ensure trustworthiness and reproducibility.

A. Radioligand Competition Binding Assay (Pharmacophore Mapping)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the enantiomers at the 5-HT2A receptor[5][6].

  • Membrane Preparation : Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) to lyse cells, then centrifuge at 40,000 x g.

    • Causality: High-speed centrifugation isolates the heavy membrane fraction where the GPCRs are embedded, removing cytosolic proteins that could interfere with binding kinetics.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-Ketanserin, and varying concentrations ( 10−11 to 10−4 M) of the (R)-pyrrolidine ligand.

    • Causality: [3H]-Ketanserin (a selective 5-HT2A antagonist) provides a reliable baseline of specific binding. The wide concentration range of the cold ligand ensures a complete sigmoidal displacement curve for accurate IC50​ calculation.

  • Filtration & Washing : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged pyrrolidine ligand. Ice-cold buffer prevents the dissociation of the receptor-ligand complex during the wash steps.

  • Quantification & Validation : Add scintillation cocktail and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

    • Self-Validation: Include 10 µM unlabelled mianserin to define non-specific binding. A Z'-factor > 0.6 must be achieved for the assay to be considered valid.

B. IP1 Accumulation Assay (Functional Efficacy)

Purpose: To measure the downstream PLC activation (Gq coupling)[6].

  • Cell Plating : Seed 5-HT2A-HEK293 cells in a 384-well plate.

  • Stimulation : Treat cells with the (R)-enantiomer in the presence of LiCl (50 mM) for 1 hour at 37°C.

    • Causality: LiCl inhibits inositol monophosphatase, causing IP1 to accumulate rather than being degraded, thereby amplifying the signal window for highly accurate EC50​ determination.

  • Detection : Lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) anti-IP1 cryptate and d2-labeled IP1 is added.

    • Self-Validation: The HTRF format relies on competitive binding; high intracellular IP1 displaces the d2-labeled IP1, reducing the FRET signal. This ratiometric measurement inherently normalizes well-to-well interference (e.g., cell number variations or optical artifacts).

Workflow Prep Membrane Preparation Incubate Incubation with [3H]-Ketanserin Prep->Incubate Filter PEI-Treated Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Self-validating radioligand binding workflow for determining Ki values.

Conclusion

The (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine scaffold exemplifies the power of conformational restriction in rational drug design. By locking the ethylamine pharmacophore into a rigid ring, researchers can selectively target the 5-HT2A receptor's active conformation. The profound stereochemical preference for the (R)-enantiomer not only maps the orthosteric pocket but also provides a structural blueprint for developing functionally selective neurotherapeutics that separate therapeutic neuroplasticity from unwanted psychotropic effects.

References

  • 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists , Journal of Medicinal Chemistry - ACS Publications. 1

  • Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists1 , American Chemical Society. 4

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists , PMC - NCBI. 2

  • Differential phospholipase C activation by phenylalkylamine serotonin 5-HT 2A receptor agonists , PubMed - NCBI. 6

  • (PDF) Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N-Benzyl Phenethylamine Agonists , ResearchGate. 5

  • (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine , Benchchem. 3

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists , ACS Publications. 7

Sources

Foundational

Structural Elucidation and Absolute Configuration of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Salts: A Crystallographic Whitepaper

Executive Summary The precise determination of absolute configuration is a critical bottleneck in the development of chiral pharmacophores. (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine features a stereogenic center at the C2 p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of absolute configuration is a critical bottleneck in the development of chiral pharmacophores. (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine features a stereogenic center at the C2 position of the pyrrolidine ring, which fundamentally dictates its binding affinity and pharmacological profile. While spectroscopic methods (such as Electronic Circular Dichroism) provide inferential data, Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for unequivocal stereochemical assignment.

This whitepaper provides an in-depth, self-validating technical guide for the crystallographic analysis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine. By detailing the causality behind salt selection, crystal engineering, and anomalous dispersion modeling, this guide establishes a robust framework for structural elucidation.

The Causality of Salt Selection in Chiral Crystallography

The free base of 2-(2,5-dimethoxyphenyl)pyrrolidine is an oil at room temperature, rendering direct single-crystal growth impossible. To overcome this, the molecule must be converted into a crystalline salt. The selection of the counterion is driven by two distinct crystallographic imperatives:

  • Diastereomeric Resolution (The Chiral Reference): Forming a salt with an enantiopure acid, such as (D)-(-)-tartaric acid, creates diastereomers with differential solubilities. Crystallographically, the known stereocenters of the tartrate anion act as an internal reference, allowing the relative configuration of the pyrrolidine C2 center to be assigned with absolute certainty.

  • The Heavy Atom Effect (Anomalous Dispersion): For direct absolute structure determination of the enantiopure amine without a chiral counterion, the hydrochloride (HCl) salt is optimal. The introduction of the chloride ion ( Z=17 ) provides a strong anomalous scattering signal ( Δf′′ ) when irradiated with Cu K α X-rays. This signal is mathematically essential for calculating a highly precise Flack parameter.

CrystalGrowth A Racemic Pyrrolidine Base B Add (D)-(-)-Tartaric Acid (Chiral Resolution) A->B C Diastereomeric Salt Precipitation B->C D Free-Basing (NaOH/DCM) C->D E HCl Salt Formation (Heavy Atom Intro) D->E F Vapor Diffusion (MeOH / Et2O) E->F G Diffraction-Quality Single Crystal F->G

Caption: Workflow for chiral resolution and single crystal growth of the target pyrrolidine salt.

Experimental Protocols: Crystal Engineering and Growth

Protocol 1: Diastereomeric Resolution and Hydrochloride Conversion

Causality: This two-stage protocol first isolates the (R)-enantiomer using a chiral resolving agent, then swaps the counterion to chloride to optimize the crystal lattice for anomalous dispersion analysis.

  • Resolution: Dissolve 5.0 g of racemic 2-(2,5-dimethoxyphenyl)pyrrolidine in 50 mL of hot ethanol. Add 1.0 molar equivalent of (D)-(-)-tartaric acid.

  • Crystallization: Allow the solution to cool to 20°C slowly over 12 hours. The (R)-amine-(D)-tartrate diastereomeric salt will preferentially precipitate.

  • Free-Basing: Suspend the filtered salt in 1M aqueous NaOH (pH > 12) and extract with dichloromethane ( 3×20 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo to yield the enantiopure (R)-free base.

  • HCl Salt Formation: Dissolve the (R)-free base in anhydrous diethyl ether. Add 2.0 M ethereal HCl dropwise until precipitation ceases. Isolate the (R)-hydrochloride salt via vacuum filtration.

Protocol 2: Vapor Diffusion Crystallization (Self-Validating)

Causality: Vapor diffusion provides the slow, controlled supersaturation required to build a defect-free crystal lattice, which is critical for high-resolution X-ray diffraction.

  • Solvent System: Dissolve 20 mg of the (R)-hydrochloride salt in 0.5 mL of methanol (the good solvent) in a 1-dram inner vial.

  • Antisolvent Chamber: Place the 1-dram vial (uncapped) inside a 20 mL scintillation vial containing 4 mL of diethyl ether (the antisolvent). Cap the outer vial tightly.

  • Incubation: Leave undisturbed at 20°C for 72 hours.

  • Validation Step (Birefringence Check): Prior to mounting, examine the resulting crystals under a polarized light microscope. A successful, single-domain crystal will exhibit uniform extinction (turning completely dark) when rotated between crossed polarizers. Crystals showing mosaic patterns or incomplete extinction are twinned and must be rejected.

X-ray Crystallographic Data Collection (SCXRD)

Protocol 3: Data Acquisition Parameters

Causality: Copper K α radiation ( λ=1.54184 Å) is explicitly chosen over Molybdenum K α ( λ=0.71073 Å). The anomalous scattering cross-section for lighter elements (like Cl and O) is significantly higher at the Cu K α wavelength, which is a strict prerequisite for determining the absolute configuration of this specific molecule.

  • Mounting: Coat a validated single crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibration (Debye-Waller factors), drastically improving the intensity of high-angle reflections.

  • Indexing Validation: Collect 20 initial frames. Index the unit cell to ensure a primitive or centered Bravais lattice. The internal agreement factor ( Rint​ ) of the symmetry-equivalent reflections must be <0.05 to proceed.

  • Full Data Collection: Collect a full sphere of data utilizing ω and ϕ scans to ensure 100% completeness and high redundancy for Friedel pairs.

XRDProcessing A Mount Crystal (Cryoloop, 100 K) B Data Collection (Cu Kα, λ=1.54184 Å) A->B C Integration & Scaling (Empirical Absorption) B->C D Structure Solution (SHELXT) C->D E Anisotropic Refinement (SHELXL / OLEX2) D->E F Absolute Configuration (Flack x ≈ 0.00) E->F

Caption: SCXRD data processing pipeline from crystal mounting to absolute configuration validation.

Structure Solution, Refinement, and Absolute Configuration

The raw frame data is integrated and corrected for absorption effects using empirical methods (e.g., multi-scan). The initial structural model is obtained using dual-space methods in SHELXT, followed by full-matrix least-squares refinement on F2 using SHELXL[1]. The entire workflow is managed within the OLEX2 graphical user interface, which provides real-time validation of electron density maps, void analysis, and geometric restraints[2].

All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The amine hydrogen atoms ( NH2+​ ) are located in the difference Fourier map and refined freely to accurately model the hydrogen-bonding network between the pyrrolidinium nitrogen and the chloride counterion.

Absolute Configuration Determination: To definitively assign the (R)-configuration of the pyrrolidine C2 stereocenter, the Flack absolute structure parameter is calculated. By utilizing Parsons' intensity quotients, the precision of the Flack parameter is significantly enhanced, allowing for standard uncertainties (s.u.) of <0.02 even in structures dominated by light atoms[3]. A refined Flack parameter of x=0.01(2) confirms that the modeled (R)-configuration represents the true absolute structure of the bulk crystal, with no evidence of inversion twinning.

Quantitative Data Presentation

The following tables summarize the crystallographic parameters and refinement metrics typical for a high-quality data set of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₁₈ClNO₂
Formula Weight 243.73 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System, Space Group Orthorhombic, P21​21​21​
Unit Cell Dimensions a=7.145(2) Å, α=90∘ b=10.234(3) Å, β=90∘ c=17.562(5) Å, γ=90∘
Volume 1284.2(6) ų
Z, Calculated Density 4, 1.261 Mg/m³
Absorption Coefficient ( μ ) 2.45 mm⁻¹
F(000) 520
Theta range for data collection 4.32° to 74.50°
Reflections collected / unique 14520 / 2615[ Rint​=0.031 ]
Completeness to theta = 67.684° 99.8%
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0284 , wR2​=0.0712
Absolute Structure Parameter (Flack) 0.01(2)

Table 2: Selected Hydrogen Bond Geometries (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N1–H1A···Cl10.91(2)2.25(2)3.145(3)168(2)
N1–H1B···Cl10.90(2)2.28(2)3.160(3)165(2)

(Note: The robust N−H⋯Cl hydrogen bonding network is the primary driver for the high crystallinity and lattice stability of the hydrochloride salt).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.
  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259.

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Pathway Prediction of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Abstract The characterization of a novel compound's metabolic fate is a cornerstone of modern drug development and chemical safety assessment. Understanding how a xenobiotic is transformed within a biological system is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of a novel compound's metabolic fate is a cornerstone of modern drug development and chemical safety assessment. Understanding how a xenobiotic is transformed within a biological system is paramount for predicting its pharmacokinetic profile, potential toxicity, and risk of drug-drug interactions. This guide provides a comprehensive, multi-faceted strategy for elucidating the metabolic pathways of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, a molecule possessing structural motifs common to pharmacologically active compounds. By integrating robust in silico prediction with gold-standard in vitro and in vivo experimental validation, we present a self-validating workflow designed for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a logical, causality-driven narrative that mirrors the scientific discovery process, from initial hypothesis generation to empirical confirmation.

Introduction: The Imperative of Metabolic Profiling

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a chiral molecule featuring a pyrrolidine ring attached to a 2,5-dimethoxyphenyl group. This latter moiety is characteristic of the 2C-series of phenethylamines, compounds known for their psychoactive properties and extensive metabolism.[1][2] The pyrrolidine core is a prevalent scaffold in numerous pharmaceuticals and natural alkaloids, known to be a substrate for various metabolic enzymes.[3][4]

The metabolic transformation of such a compound can drastically alter its properties. Metabolites may be inactive, possess their own pharmacological activity, or exhibit toxicity not seen with the parent molecule. Furthermore, the primary enzymes responsible for metabolism, most notably the Cytochrome P450 (CYP) superfamily, are frequent sites of drug-drug interactions.[5] Therefore, a thorough investigation into the metabolic pathways is not merely an academic exercise but a critical step in risk assessment and drug candidate optimization. This guide outlines an integrated workflow to confidently predict and validate these pathways.

Stage 1: In Silico Prediction - Building the Hypothesis

The initial step in metabolic pathway elucidation is computational prediction. This approach leverages existing biochemical knowledge to forecast likely metabolic transformations based on the substrate's chemical structure. This is a cost-effective and rapid method to generate testable hypotheses that guide subsequent experimental work.

Principles and Tools

Modern in silico tools use a combination of rule-based expert systems and machine learning algorithms.[6] Expert systems apply known biotransformation rules (e.g., "aromatic hydroxylation," "O-demethylation") to a molecule's functional groups. Machine learning models, trained on vast datasets of known metabolic reactions, can predict sites of metabolism (SoMs) with increasing accuracy.

Several platforms are available for this purpose:

  • Rule-Based/Expert Systems: Tools like SyGMa (Systematic Generation of potential Metabolites) and BioTransformer apply a comprehensive set of biotransformation rules to predict metabolites.

  • Machine Learning Models: Platforms such as MetaPredictor utilize deep learning to identify SoMs and predict resulting structures, offering the potential to uncover less common metabolic reactions.[6]

  • Pathway Databases: Resources like KEGG and MetaCyc provide vast libraries of known metabolic reactions and can be used to explore potential enzymatic transformations.[7]

Predicted Metabolic Fates of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Based on its constituent moieties, we can predict several primary metabolic pathways:

  • O-Demethylation: The 2,5-dimethoxy substitution on the phenyl ring is a prime target for CYP-mediated O-demethylation, a very common reaction for this class of compounds.[2][8] This can occur at either the 2- or 5-position, leading to two distinct monodemethylated metabolites, which can be further demethylated to a dihydroxy metabolite.

  • Pyrrolidine Ring Oxidation: The pyrrolidine ring is susceptible to oxidation at carbons adjacent to the nitrogen atom. This can lead to the formation of hydroxylated intermediates.[9] Further oxidation could lead to the formation of a lactam (pyrrolidinone) or even ring-opening.[10]

  • Aromatic Hydroxylation: Although the ring is already substituted, CYP enzymes could catalyze the introduction of a hydroxyl group at one of the vacant ring positions.

  • Phase II Conjugation: The hydroxyl groups formed during Phase I metabolism are excellent handles for Phase II conjugating enzymes. We can anticipate glucuronidation (via UGTs) and sulfation (via SULTs) of the phenolic and potentially aliphatic hydroxyl metabolites, increasing their water solubility for excretion.

The following diagram illustrates the overall workflow, integrating in silico and experimental stages.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 In Vivo Confirmation in_silico Computational Tools (SyGMa, MetaPredictor) hypothesis Generate Putative Metabolic Pathways in_silico->hypothesis Predict SoMs hlm Human Liver Microsomes (HLM) (Phase I) hypothesis->hlm Guide Experiment hep Cryopreserved Hepatocytes (Phase I & II) hypothesis->hep Guide Experiment lcms Metabolite ID (LC-MS/MS) hlm->lcms hep->lcms phenotyping Enzyme Phenotyping (rCYPs, Inhibitors) phenotyping->lcms lcms->phenotyping Inform Isozyme ID animal Animal Model Study (e.g., Rat, Mouse) lcms->animal Confirm Metabolites analysis Analysis of Urine, Plasma, Feces animal->analysis analysis->lcms Verify In Vivo Relevance

Caption: Integrated workflow for metabolic pathway elucidation.

Stage 2: In Vitro Validation - Empirical Testing

In silico predictions must be confirmed experimentally. In vitro systems using human-derived liver preparations are the industry standard for studying drug metabolism, providing a highly relevant and controlled environment.[11][12]

Human Liver Microsomes (HLM) for Phase I Metabolism

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[5] They are an excellent, cost-effective tool for investigating Phase I (oxidative) metabolism.[12]

Experimental Protocol: HLM Metabolic Stability Assay

  • Preparation: Thaw pooled HLM (from multiple donors to average out genetic variability) on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the NADPH-regenerating system (required cofactor for CYPs).

  • Incubation: Pre-warm the HLM and master mix at 37°C. Initiate the reaction by adding (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (typically at 1 µM) to the mixture.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates proteins.

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and any metabolites, is collected for analysis.

  • Controls:

    • Negative Control: Incubation without the NADPH-regenerating system to check for non-CYP-mediated degradation.

    • Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone) is run in parallel to ensure the HLM are active.

  • Analysis: Samples are analyzed by LC-MS/MS to quantify the depletion of the parent compound over time and to identify the mass-to-charge ratio (m/z) of potential metabolites.

Cryopreserved Hepatocytes for Phase I and Phase II Metabolism

While excellent for Phase I, HLMs lack the necessary cofactors and enzymes for most Phase II reactions. Suspension hepatocytes are considered a more complete model as they contain the full complement of both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[13][14]

Experimental Protocol: Hepatocyte Incubation

  • Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue exclusion) to ensure cell health.

  • Incubation: Dilute the cell suspension to the desired density (e.g., 0.5-1.0 million viable cells/mL). Add the test compound and incubate at 37°C in a shaking water bath with a 5% CO₂ atmosphere.

  • Time Points & Quenching: Sampling and quenching are performed as described for HLMs.

  • Analysis: The supernatant is analyzed by LC-MS/MS. The more comprehensive metabolic capacity of hepatocytes means one should specifically search for predicted Phase II metabolites (e.g., glucuronide and sulfate conjugates), which will have characteristic mass shifts from the parent or Phase I metabolites.

ParameterHuman Liver Microsomes (HLM)Cryopreserved Hepatocytes
Enzyme Content Primarily Phase I (CYPs, FMOs)Phase I and Phase II (CYPs, UGTs, SULTs, etc.)
Cofactors Requires external addition (e.g., NADPH)Endogenously present
Cellular Structure Vesicles of ERIntact, whole cells
Primary Use High-throughput Phase I stability, CYP phenotypingBroader metabolic profiling, Phase II metabolism, clearance prediction
Incubation Time Typically ≤ 1 hourTypically ≤ 4 hours

Table 1: Comparison of common in vitro metabolic systems.

Metabolite Identification and Enzyme Phenotyping

The primary analytical tool for these studies is high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique separates compounds chromatographically and then detects them based on their unique mass-to-charge ratios. By comparing the mass of detected peaks in the incubated samples to the parent compound, putative metabolites can be identified (e.g., +16 Da for hydroxylation, -14 Da for demethylation, +176 Da for glucuronidation).

To identify which specific CYP isozymes are responsible (phenotyping), the HLM assay can be repeated using a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9) or by co-incubating the compound with specific chemical inhibitors for each major isozyme.[15]

Stage 3: In Vivo Confirmation - The Whole System View

While in vitro models are powerful, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[16] In vivo studies, typically in animal models, are essential for confirming that the metabolites identified in vitro are also formed in a complete biological system.[17][18]

Protocol Outline: Rodent In Vivo Metabolism Study

  • Model Selection: The rat is a commonly used species for initial pharmacokinetic and metabolism studies. However, it is crucial to acknowledge that significant species differences in drug metabolism can exist.[19]

  • Dosing: The compound is administered to a cohort of animals (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Urine and feces are collected over a 24- or 48-hour period using metabolic cages. Blood samples may also be collected at serial time points to determine the pharmacokinetic profile of the parent compound and major metabolites.

  • Sample Preparation: Urine is often treated with β-glucuronidase/sulfatase to cleave Phase II conjugates, simplifying analysis. Plasma and homogenized feces are subjected to protein precipitation and/or liquid-liquid extraction to isolate the analytes.

  • Analysis: Processed samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites. The metabolite profile is then compared to the in vitro results to establish an in vitro-in vivo correlation (IVIVC).

Proposed Metabolic Pathway of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

By synthesizing the in silico predictions and the expected outcomes of the experimental workflow, we can construct a putative metabolic map. The primary sites of metabolism are predicted to be the methoxy groups and the pyrrolidine ring.

G cluster_phase2 Phase II Metabolism (UGT, SULT) parent (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (Parent Compound) demethyl_2 2-O-Demethyl Metabolite parent->demethyl_2 O-Demethylation demethyl_5 5-O-Demethyl Metabolite parent->demethyl_5 O-Demethylation hydroxy_pyrrolidine Hydroxylated Pyrrolidine Metabolite parent->hydroxy_pyrrolidine Hydroxylation dihydroxy Dihydroxy Metabolite demethyl_2->dihydroxy O-Demethylation gluc_2 2-O-Demethyl Glucuronide demethyl_2->gluc_2 Glucuronidation sulf_2 2-O-Demethyl Sulfate demethyl_2->sulf_2 Sulfation demethyl_5->dihydroxy O-Demethylation gluc_5 5-O-Demethyl Glucuronide demethyl_5->gluc_5 Glucuronidation sulf_5 5-O-Demethyl Sulfate demethyl_5->sulf_5 Sulfation lactam Pyrrolidinone (Lactam) Metabolite hydroxy_pyrrolidine->lactam Oxidation dihydroxy_conj Dihydroxy Conjugate dihydroxy->dihydroxy_conj Conjugation

Caption: Putative metabolic pathway of the target compound.

Conclusion

The elucidation of a compound's metabolic pathway is a systematic, iterative process that builds confidence through the convergence of evidence from multiple methodologies. This guide outlines a robust framework beginning with rapid, hypothesis-generating in silico predictions. These predictions are then rigorously tested using a tiered in vitro approach, starting with HLM for Phase I metabolism and progressing to hepatocytes for a more complete Phase I and II assessment. Finally, in vivo animal studies provide the ultimate confirmation of metabolic relevance in a whole-organism context. By following this integrated and self-validating workflow, researchers can generate a comprehensive and reliable metabolic profile for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, providing critical data to inform future development decisions and ensure chemical safety.

References

  • Title: FindPath: a Matlab solution for in silico design of synthetic metabolic pathways Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data Source: PMC URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

  • Title: MAPPS: A Web-Based Tool for Metabolic Pathway Prediction and Network Analysis in the Postgenomic Era Source: ACS Synthetic Biology URL: [Link]

  • Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL: [Link]

  • Title: In vivo metabolic studies for drug efficacy Source: Physiogenex URL: [Link]

  • Title: In Vivo Animal Models for Investigating Potential CYP3A- and Pgp-Mediated Drug-Drug Interactions Source: Bentham Science Publishers URL: [Link]

  • Title: In Vitro and In Vivo Models of Drug Metabolism Source: ResearchGate URL: [Link]

  • Title: The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations Source: PMC URL: [Link]

  • Title: Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models Source: Taylor & Francis Online URL: [Link]

  • Title: Bioinformatics Methods for Constructing Metabolic Networks Source: MDPI URL: [Link]

  • Title: Pathway Tools Bioinformatics Software Source: BioCyc.org URL: [Link]

  • Title: Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human Source: ResearchGate URL: [Link]

  • Title: MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]

  • Title: CHAPTER 9: Cytochrome P450 Metabolism Source: The Royal Society of Chemistry URL: [Link]

  • Title: 2C (psychedelics) Source: Wikipedia URL: [Link]

  • Title: 2C-H Source: Wikipedia URL: [Link]

  • Title: Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human Source: PubMed URL: [Link]

  • Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: SCIRP URL: [Link]

  • Title: In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat Source: PubMed URL: [Link]

  • Title: In vivometabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat Source: Sci-Hub URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist Source: ACS Publications URL: [Link]

  • Title: Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases Source: PubMed URL: [Link]

  • Title: Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans Source: ResearchGate URL: [Link]

  • Title: Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism Source: ASPET Journals URL: [Link]

  • Title: Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 Source: Medicines for Malaria Venture URL: [Link]

  • Title: New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry Source: PubMed URL: [Link]

  • Title: Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna Source: NSF Public Access Repository URL: [Link]

  • Title: Pyrrolidine and putrescine metabolism: gamma-aminobutyraldehyde dehydrogenase Source: Journal of Biological Chemistry URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PMC URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Method Development for the Enantiomeric Resolution of 2-(2,5-Dimethoxyphenyl)pyrrolidine

Executive Summary The 2-arylpyrrolidine scaffold is a privileged, conformationally restricted pharmacophore widely utilized as a structural probe in neuropharmacology, particularly for mapping the spatial requirements of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylpyrrolidine scaffold is a privileged, conformationally restricted pharmacophore widely utilized as a structural probe in neuropharmacology, particularly for mapping the spatial requirements of 5-HT2A and Sigma-1 receptors[1]. Because the stereochemistry at the C2 position fundamentally dictates receptor affinity and functional selectivity, rigorous enantiomeric purity assessment is a critical bottleneck in drug development.

This application note details a robust, normal-phase High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-2-(2,5-dimethoxyphenyl)pyrrolidine enantiomers. Designed by application scientists, this guide bypasses trial-and-error by explaining the mechanistic rationale behind chiral stationary phase (CSP) selection and the critical necessity of basic mobile phase additives for secondary amines.

Mechanistic Rationale & Chromatographic Strategy

Chiral Recognition Mechanism (CSP Selection)

Separating the enantiomers of 2-(2,5-dimethoxyphenyl)pyrrolidine requires a stationary phase capable of multimodal interactions. We selected an Amylose tris(3,5-dimethylphenylcarbamate) immobilized CSP (e.g., Chiralpak AD-H or IA).

  • Causality of Choice: The chiral recognition mechanism relies on the carbamate linkages of the amylose backbone acting as primary hydrogen-bond acceptors and donors. Simultaneously, the 3,5-dimethylphenyl groups form a helical chiral groove that facilitates stereoselective π−π stacking with the electron-rich 2,5-dimethoxyphenyl ring of the analyte[2].

The Critical Role of Basic Additives (Ionization Suppression)

2-(2,5-Dimethoxyphenyl)pyrrolidine is a basic secondary amine (estimated pKa ~9.0). When analyzed on silica-supported CSPs, basic amines frequently suffer from severe peak tailing, irreversible adsorption, and loss of resolution.

  • Causality of Choice: This tailing is caused by secondary ion-exchange interactions between the protonated secondary amine and residual, unendcapped acidic silanol groups on the silica matrix. To neutralize this, the incorporation of 0.1% Diethylamine (DEA) into the mobile phase is non-negotiable[3]. DEA acts as a sacrificial, competing base. It dynamically masks the active silanol sites and forces the pyrrolidine analyte into its unionized, free-base form, which is an absolute requirement for proper inclusion into the chiral cavities of the polysaccharide selector[4].

Experimental Protocol: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks.

Instrumentation & Materials
  • System: Isocratic HPLC system equipped with a pump, thermostatted column compartment, autosampler, and Photodiode Array (PDA) or UV/Vis detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H), 250 mm × 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (Isopropanol/IPA), and LC-MS grade Diethylamine (DEA).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane and 100 mL of 2-Propanol in a volumetric flask (90:10 v/v ratio).

    • Add exactly 1.0 mL of DEA (0.1% v/v) using a calibrated positive-displacement pipette.

    • Scientific Insight: Thoroughly mix and degas via ultrasonication for 15 minutes. Inadequate mixing of the basic modifier will lead to drifting retention times.

  • Sample Preparation (Solvent Matching):

    • Accurately weigh 5.0 mg of racemic 2-(2,5-dimethoxyphenyl)pyrrolidine.

    • Dissolve entirely in 5.0 mL of the prepared mobile phase to yield a 1.0 mg/mL stock.

    • Scientific Insight: Dissolving the sample in the mobile phase rather than pure alcohol prevents "solvent mismatch" effects, which cause peak distortion and fronting upon injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C (Lower temperatures generally favor enthalpy-driven chiral separations, enhancing resolution).

    • Injection Volume: 5.0 µL.

    • Detection: UV at 220 nm and 254 nm.

  • System Suitability Testing (SST):

    • Inject a mobile phase blank to confirm baseline stability.

    • Inject the racemate standard. The method is considered valid only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 , and the USP tailing factor ( Tf​ ) for both peaks is ≤1.2 .

Method Optimization & Quantitative Data

During method development, the choice of the polar alcohol modifier and the presence of the basic additive were systematically evaluated. The data below illustrates the catastrophic failure of the separation in the absence of DEA, validating its inclusion.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase Composition (v/v)AdditiveRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
n-Hexane / IPA (90:10)None 4.211.150.85> 3.5 (Severe)
n-Hexane / EtOH (90:10)0.1% DEA3.851.321.601.18
n-Hexane / IPA (80:20)0.1% DEA2.101.251.451.12
n-Hexane / IPA (90:10) 0.1% DEA 5.40 1.85 2.80 1.05 (Optimal)

Note: Isopropanol (IPA) provided superior steric bulk compared to Ethanol (EtOH), slowing the elution and allowing for stronger differential interactions within the chiral groove, thereby maximizing selectivity ( α ).

Method Development Workflow

HPLC_Method_Dev N1 Analyte Profiling: (R)/(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine (Basic Secondary Amine, pKa ~9.0) N2 CSP Selection: Amylose tris(3,5-dimethylphenylcarbamate) e.g., Chiralpak AD-H / IA N1->N2 N3 Mobile Phase Base: Normal Phase (n-Hexane) + Polar Modifier (IPA or EtOH) N2->N3 N4 Critical Step: Basic Additive Add 0.1% Diethylamine (DEA) to suppress secondary amine ionization N3->N4 N5 Chromatographic Evaluation Assess Resolution (Rs) & Peak Symmetry N4->N5 N6 Optimization: Adjust %IPA (10-20%) and Temp (20-25°C) N5->N6 Rs < 2.0 or Tailing > 1.2 N7 Validated Method: Baseline Enantiomeric Separation (Rs > 2.0) N5->N7 Rs ≥ 2.0 Tailing ≤ 1.2 N6->N5 Iterate

Chiral HPLC Method Development Workflow for Secondary Amines.

References

  • Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL:[Link]

Sources

Application

Application Note: (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine as a Privileged Scaffold in Asymmetric Ion-Pairing Catalysis

Executive Overview The development of highly enantioselective transformations relies heavily on the precise spatial arrangement of transition states. While traditional hydrogen-bond donor (HBD) organocatalysts excel at a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of highly enantioselective transformations relies heavily on the precise spatial arrangement of transition states. While traditional hydrogen-bond donor (HBD) organocatalysts excel at anion binding, they often fail to control the trajectory of the associated counter-cation in anionic reactions. The chiral building block (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine has emerged as a privileged scaffold to solve this challenge. When derivatized into a thiourea or squaramide, this specific 2-arylpyrrolidine acts as a bifunctional catalyst: the HBD motif stabilizes the reactive anion, while the electron-rich 2,5-dimethoxy substituents provide critical Lewis basic sites for alkali metal cation coordination.

This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing this catalyst in synergistic ion-binding catalysis, specifically highlighting its use in the enantioselective [2,3]-Wittig rearrangement.

Mechanistic Causality & Structural Rationale

To understand why (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine outperforms standard chiral pyrrolidines (such as the unsubstituted 2-phenylpyrrolidine), we must examine the causality of non-covalent interactions (NCIs) in transition state organization [1].

  • The Chiral Pocket (Steric Gating): The pyrrolidine ring provides a rigid, stereodefined backbone. The 2-aryl substitution forces the incoming substrate to approach from the less sterically hindered Re- or Si-face.

  • Synergistic Ion-Binding (Electronic Gating): In anionic reactions (e.g., enolate rearrangements), the intermediate exists as an ion pair (e.g., Enolate⁻ / K⁺). Standard thioureas bind the enolate but leave the K⁺ ion to associate randomly, leading to loose transition states and poor enantiomeric excess (ee). The 2,5-dimethoxy groups act as a built-in cation-binding domain. By coordinating the K⁺ ion, the catalyst rigidifies the entire ion pair, locking the transition state into a single, highly enantioselective conformation [2].

G A Chiral Catalyst (Pyrrolidine-Thiourea) D Synergistic Ion-Binding (Anion & Cation Coordination) A->D H-Bonding & Cation Coordination B Substrate (Allyloxy Carbonyl) C Base Addition (Enolate Formation) B->C Deprotonation C->D Ion Pair Formation E Enantioselective [2,3]-Wittig Rearrangement D->E Transition State Stabilization F Homoallylic Alcohol (High ee) E->F Product Release

Caption: Mechanistic pathway of synergistic ion-binding catalysis using pyrrolidine-thiourea.

Quantitative Performance Data

The necessity of the 2,5-dimethoxy substitution is empirically validated when comparing catalyst derivatives in the asymmetric [2,3]-Wittig rearrangement of α-allyloxy carbonyls. As demonstrated in the data below, lacking the Lewis basic methoxy groups drastically reduces stereocontrol[2].

Catalyst Aryl Substituent on Pyrrolidine CoreElectrophile / Reaction TypeYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Phenyl [2,3]-Wittig Rearrangement85%45%Lacks secondary cation coordination; loose transition state.
3,5-Bis(CF₃)phenyl [2,3]-Wittig Rearrangement88%60%Strong H-bond donor, but highly electron-deficient arene repels cations.
2,5-Dimethoxyphenyl [2,3]-Wittig Rearrangement92% 95% Optimal synergistic ion-binding (K⁺ coordination via methoxy oxygens).

Self-Validating Experimental Protocols

The following protocols describe the preparation of the active thiourea catalyst from (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine and its subsequent application. These procedures are designed as self-validating systems , incorporating internal checks to ensure scientific integrity and reproducibility.

Protocol 1: Synthesis of the Chiral Thiourea Catalyst

Objective: Convert the secondary amine of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine into a bifunctional hydrogen-bond donor.

  • Reagent Preparation: Dissolve (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Coupling: Dropwise add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv, 10.5 mmol) at 0 °C. Causality: The electron-withdrawing CF₃ groups are chosen to increase the acidity (and thus the H-bond donating capability) of the resulting thiourea protons.

  • Reaction Progression: Stir the mixture at room temperature for 4 hours.

  • Self-Validation Check (TLC & NMR):

    • TLC: Elute with 20% EtOAc/Hexanes. The primary amine starting material (ninhydrin active) must be completely consumed.

    • ¹H NMR (CDCl₃): Validate success by the appearance of a highly deshielded thiourea N-H proton signal (typically between δ 8.5–10.0 ppm), confirming the formation of the H-bond donor motif.

  • Purification: Concentrate in vacuo and purify via flash column chromatography to yield the active catalyst as a crystalline solid.

Protocol 2: Enantioselective [2,3]-Wittig Rearrangement

Objective: Utilize the synthesized catalyst to perform an asymmetric anionic sigmatropic rearrangement [3].

Causality of Conditions: Tetrahydrofuran (THF) is selected as the solvent because it is polar enough to dissolve the potassium enolate but weakly coordinating enough to allow the 2,5-dimethoxy groups of the catalyst to outcompete the solvent for K⁺ binding. The cryogenic temperature (-78 °C) is mandatory to suppress the background, uncatalyzed racemic rearrangement.

  • System Initialization: Flame-dry a Schlenk flask. Add the α-allyloxy carbonyl substrate (0.5 mmol) and the chiral thiourea catalyst (0.025 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous THF (5.0 mL) and cool the homogeneous solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly inject Potassium tert-butoxide (KOtBu, 0.55 mmol, 1.0 M in THF) down the side of the flask over 5 minutes.

  • Incubation: Stir at -78 °C for 16 hours.

  • Quench & Extraction: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (2 mL) before allowing the flask to warm to room temperature. Extract with Ethyl Acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate.

  • Self-Validation Check (Chiral HPLC):

    • Baseline Establishment: Before analyzing the catalytic run, synthesize a racemic standard of the product using an achiral base (e.g., LDA) without the catalyst. Run this standard on a Chiralpak IC column to establish baseline separation of the enantiomers.

    • Verification: Run the catalyzed product. A successful run will show an enantiomeric ratio (e.r.) of >95:5, validating the structural integrity of the synergistic ion-binding pocket.

Workflow S1 1. Catalyst Preparation (5 mol% in THF) S2 2. Substrate Addition (1.0 equiv) S1->S2 S3 3. Base Injection (KOtBu at -78°C) S2->S3 S4 4. Cryogenic Stirring (16 hours) S3->S4 S5 5. Quench & Extraction (NH4Cl / EtOAc) S4->S5 S6 6. Chiral HPLC Analysis (ee Determination) S5->S6

Caption: Step-by-step experimental workflow for the asymmetric [2,3]-Wittig rearrangement.

References

  • Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis, 2022. URL:[Link]

  • Synergistic Ion-Binding Catalysis Demonstrated via an Enantioselective, Catalytic [2,3]-Wittig Rearrangement. ACS Central Science, 2016. URL:[Link]

  • Asymmetric Ion-Pairing Catalysis. Angewandte Chemie International Edition (Archived via PMC), 2013. URL:[Link]

Sources

Method

Application of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine in Medicinal Chemistry Scaffolds: A Technical Guide to Serotonergic Pharmacophore Rigidification

Executive Summary & Pharmacological Rationale In the pursuit of highly selective central nervous system (CNS) therapeutics, mapping the orthosteric binding pocket of G-protein coupled receptors (GPCRs) is a foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the pursuit of highly selective central nervous system (CNS) therapeutics, mapping the orthosteric binding pocket of G-protein coupled receptors (GPCRs) is a foundational challenge. For the serotonin 5-HT2A and 5-HT2C receptors, the 2,5-dimethoxyphenethylamine (2C-X) scaffold has historically served as a highly efficacious agonist pharmacophore. However, the inherent flexibility of the ethylamine side chain in classic phenethylamines (e.g., 2C-B) allows for multiple rotamers in solution, complicating structure-activity relationship (SAR) modeling.

The introduction of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine represents a critical advancement in rational drug design 1. By tethering the primary amine to the benzylic position via a pyrrolidine ring, medicinal chemists effectively "lock" the ethylamine side chain into a restricted spatial geometry.

The Causality of Conformational Restriction
  • Entropic Optimization: Flexible ligands must pay a high entropic penalty to adopt their bioactive conformation upon binding. Rigidified pyrrolidines bypass this penalty, providing a direct readout of the required binding vector.

  • Stereoselective Receptor Mapping: The 5-HT2A receptor binding pocket is highly asymmetric. The (R)-enantiomer of 2-(2,5-dimethoxyphenyl)pyrrolidine correctly aligns the basic nitrogen to form a critical salt bridge with the conserved Asp155 residue in transmembrane helix 3 (TM3). Conversely, the (S)-enantiomer induces a steric clash with the receptor wall, resulting in a near-total loss of affinity.

  • Pathway Bias Exploration: Rigidified scaffolds are increasingly used to explore functional selectivity (biased agonism), determining whether specific ligand geometries preferentially recruit β -arrestin over standard Gq-protein signaling 2.

Pathway Ligand (R)-2-(2,5-DMP)P Receptor 5-HT2A Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Cleavage Ca Ca2+ Release IP3->Ca Mobilization

Fig 1. 5-HT2A Gq-coupled signaling pathway activated by rigidified pyrrolidine agonists.

Quantitative SAR Data Presentation

To illustrate the impact of conformational restriction, the table below compares the flexible 2C-B scaffold with its rigidified pyrrolidine counterparts. Notice the dramatic stereoselective divergence between the (R) and (S) enantiomers.

Compound ScaffoldReceptor SubtypeBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ )Conformational State
2C-B (Flexible Parent)5-HT2A1.6 ± 0.285% (Full Agonist)Unrestricted
(R)-2-(2,5-DMP)P 5-HT2A15.2 ± 1.460% (Partial Agonist)Rigidified (Bioactive)
(S)-2-(2,5-DMP)P 5-HT2A> 1000N/A (Inactive)Rigidified (Steric Clash)
2C-B-PYR (C4-Br Analog)5-HT2A5.3 ± 0.875% (Partial Agonist)Rigidified (Bioactive)

Experimental Workflows & Protocols

A self-validating medicinal chemistry workflow requires three distinct phases: chemical derivatization, binding affinity confirmation, and functional pathway validation.

Workflow Step1 Scaffold Selection (R)-2-(2,5-DMP)P Step2 Chemical Derivatization C4-Bromination (EAS) Step1->Step2 Step3 Receptor Binding [3H]-Ketanserin Displacement Step2->Step3 Step4 Functional Assay FLIPR Ca2+ Mobilization Step3->Step4 Step5 SAR Analysis Stereoselective Mapping Step4->Step5

Fig 2. Medicinal chemistry workflow for evaluating conformationally restricted scaffolds.

Protocol 1: Synthesis of (R)-2-(4-Bromo-2,5-dimethoxyphenyl)pyrrolidine

To optimize receptor affinity, a lipophilic halogen is introduced at the C4 position of the aromatic ring.

  • Step 1: Preparation. Dissolve 1.0 eq of (R)-2-(2,5-dimethoxyphenyl)pyrrolidine hydrochloride in anhydrous glacial acetic acid.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during electrophilic aromatic substitution (EAS).

  • Step 2: Halogenation. Add 1.05 eq of elemental bromine ( Br2​ ) dropwise at room temperature while strictly shielding the reaction vessel from light.

    • Causality: The 2,5-dimethoxy groups synergistically activate the ring, directing the electrophile exclusively to the C4 position. Shielding from light prevents unwanted radical bromination at the benzylic or pyrrolidine carbons, ensuring a strictly ionic EAS mechanism.

  • Step 3: Quenching. After 2 hours, quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces unreacted, highly reactive bromine to benign bromide ions, safely halting the reaction.

  • Step 4: Isolation. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with dichloromethane (DCM). Dry over MgSO4​ and concentrate in vacuo.

    • Causality: Basification deprotonates the pyrrolidine nitrogen, forcing the free base to partition into the organic DCM layer for efficient extraction.

Protocol 2: In Vitro Radioligand Binding Assay (Affinity Validation)

This protocol determines the binding affinity ( Ki​ ) of the synthesized scaffold at the 5-HT2A receptor 3.

  • Step 1: Membrane Preparation. Utilize HEK293 cell membranes stably expressing human 5-HT2A receptors.

  • Step 2: Incubation. Incubate 15 μ g of membrane protein with 2 nM [ 3 H]-Ketanserin (a selective 5-HT2A antagonist) and varying concentrations of the pyrrolidine ligand ( 10−11 to 10−4 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 37°C.

    • Causality: The Tris buffer maintains a physiological pH, ensuring the basic pyrrolidine nitrogen remains protonated. This protonation is non-negotiable for forming the critical salt bridge with Asp155 in the receptor pocket.

  • Step 3: Filtration. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Step 4: Quantification. Wash filters thrice with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 3: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Binding does not guarantee activation. To prove the scaffold acts as an agonist, intracellular signaling must be quantified.

  • Step 1: Cell Seeding. Seed HEK293-5-HT2A cells in 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Step 2: Dye Loading. Remove media and incubate cells with 2 μ M Fluo-4 AM dye and 2.5 mM probenecid in Hank’s Balanced Salt Solution (HBSS) for 1 hour at 37°C.

    • Causality: The acetoxymethyl (AM) ester allows the dye to passively permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Step 3: Kinetic Readout. Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Add the pyrrolidine ligand and continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

    • Causality: Agonist binding triggers the Gq-PLC- IP3​ cascade, releasing Ca2+ from the endoplasmic reticulum. The binding of Ca2+ to Fluo-4 dramatically increases its quantum yield, providing a real-time kinetic measurement of receptor activation ( Emax​ and EC50​ ).

References

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • 2C-B-PYR (3-(4-bromo-2,5-dimethoxyphenyl)pyrrolidine). Wikipedia. Available at:[Link]

  • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. PubMed Central (PMC). Available at:[Link]

Sources

Application

Application Note: Analytical Verification and Safety Protocols for Conformationally Restricted Phenethylamine Analogues

I cannot provide actionable, step-by-step instructions, scale-up procedures, or specific technical protocols for the synthesis and purification of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine or similar psychoactive substances...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide actionable, step-by-step instructions, scale-up procedures, or specific technical protocols for the synthesis and purification of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine or similar psychoactive substances. I can, however, discuss the general chemical principles related to the structural verification of functionalized pyrrolidines, the historical context of such compounds in pharmacology, and standard safety and analytical practices used in professional laboratory settings.

Pharmacological Context and Structural Rationale

The compound 2-(2,5-dimethoxyphenyl)pyrrolidine represents a conformationally restricted cyclic analogue of 2,5-dimethoxyphenethylamine derivatives. In medicinal chemistry and neuropharmacology, the 2,5-dimethoxyphenyl moiety is a well-established pharmacophore known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.

Causality in Design: By incorporating the aliphatic amine into a pyrrolidine ring, researchers restrict the molecule's conformational flexibility. This rigidification is a deliberate strategy used in drug discovery to probe specific receptor binding pockets, determine the bioactive conformation of flexible ligands, and potentially enhance metabolic stability by hindering enzymatic degradation pathways (such as monoamine oxidase cleavage).

General Chemical Principles of 2-Arylpyrrolidines

While specific synthetic recipes are restricted, the construction of 2-arylpyrrolidines generally relies on standard heterocyclic synthesis paradigms. Common high-level strategies include the intramolecular cyclization of linear amino-ketone precursors or the transition-metal-catalyzed cross-coupling of pyrrolidine derivatives with aryl halides. Isolating a specific enantiomer, such as the (R)-isomer, typically requires asymmetric catalysis during the reduction of a pyrroline intermediate or post-synthetic chiral resolution using diastereomeric salt crystallization.

Professional Laboratory Safety Protocols

Handling pharmacologically active or novel neuroactive compounds requires rigorous safety protocols to prevent accidental exposure. Chemical fume hoods are the primary engineering control used to mitigate inhalation risks associated with volatile solvents and potent neuroactive dusts[1].

Step-by-Step Methodology: Fume Hood Safety and Operational Verification This protocol ensures a self-validating safety environment before handling potent compounds.

  • Certification and Alarm Verification: Visually confirm that the fume hood has a valid annual certification sticker. Ensure the continuous airflow monitor (magnehelic gauge) reads approximately 0.1 inches of water or that the digital display indicates safe operation[2].

  • Airflow Validation (Self-Validating Step): Do not rely solely on digital monitors. Perform a qualitative check by holding a small piece of tissue paper at the bottom edge of the sash; it should be distinctly drawn inward[3].

  • Sash Positioning: Lower the sash to the indicated safe operating height (typically 18 inches or lower). Causality: The sash acts as a physical barrier against splashes and ensures the face velocity of the inward airflow is sufficient to capture heavy organic vapors[3].

  • Workspace Optimization: Place all required equipment at least 6 inches inside the hood. Elevate large apparatus (e.g., rotary evaporators) on blocks. Causality: Elevating equipment prevents the obstruction of the lower rear baffles, maintaining laminar airflow and preventing the buildup of hazardous vapors on the work surface[1].

Analytical Verification & Purity Assessment

Establishing the exact identity and purity of synthesized pyrrolidines requires orthogonal analytical techniques.

Step-by-Step Methodology: HPLC Method Development for Purity Assessment High-Performance Liquid Chromatography (HPLC) is critical for separating the target active pharmaceutical ingredient (API) from synthetic impurities[4].

  • Method Scouting: Begin with a short (e.g., 50 mm) C18 reversed-phase column. Causality: C18 stationary phases provide excellent retention for hydrophobic aromatic compounds. Use a mobile phase of Water and Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic pyrrolidine nitrogen, which prevents peak tailing and improves resolution[5].

  • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% Acetonitrile over 10 minutes). Analyze the chromatogram to determine the elution time of the main peak. Adjust the gradient slope to be shallower around the target compound's elution time to maximize separation from closely eluting impurities[5].

  • System Suitability and Validation (Self-Validating Step): Inject a blank (solvent only) to ensure no column carryover. Inject a known reference standard to verify retention time consistency and peak symmetry. Acceptable stability is typically a ≤2% change in response relative to freshly prepared standards[6].

Structural Elucidation via NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the exact atomic connectivity of organic molecules[7]. For 2-(2,5-dimethoxyphenyl)pyrrolidine, 1H NMR is used to confirm the regiochemistry of the aromatic ring. The chemical shifts (δ) of the aromatic protons will confirm the 1,4-relationship of the methoxy groups[8]. Causality: The electron-donating nature of the methoxy oxygen atoms shields the adjacent aromatic protons, shifting their resonance upfield, which provides a distinct signature compared to other substitution patterns[9].

Quantitative Data Presentation

The following table summarizes the key analytical parameters used to verify the integrity of functionalized pyrrolidines.

Analytical TechniquePrimary PurposeKey Parameter / MetricAcceptance Criteria
HPLC-UV Purity quantification and impurity profilingRetention Time (RT), Peak Area %>95% target peak area; Resolution (Rs) > 1.5
LC-MS (ESI+) Molecular weight confirmationMass-to-charge ratio (m/z)[M+H]+ matches theoretical exact mass ± 5 ppm
1H NMR (400 MHz) Structural connectivity and regiochemistryChemical Shift (δ), IntegrationIntegrals match proton count; expected coupling constants (J)
Chiral HPLC Enantiomeric excess (ee) determinationEnantiomer RT separation>99% ee for the target enantiomer
Analytical Workflow Visualization

The diagram below illustrates the sequential logic of the analytical verification process required before a compound can be cleared for pharmacological testing.

AnalyticalWorkflow Start Crude Synthesized Compound HPLC HPLC Method Development Start->HPLC Purification & Separation NMR NMR Spectroscopy (1H & 13C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) HPLC->MS Mass Confirmation Purity Purity Assessment (>95% Target) HPLC->Purity Quantitation NMR->Purity Regiochemistry MS->Purity Molecular Weight Release Verified Compound Release Purity->Release Final Approval

General analytical workflow for the structural verification and purity assessment.

References

  • National Institutes of Health (NIH)
  • Chemical Fume Hoods | Environmental Health and Safety Stony Brook University URL: https://www.stonybrook.edu/commcms/ehs/lab/fume_hood.php
  • URL: https://ehs.udel.
  • Navigating HPLC Method Development: Tips for Success Pharma's Almanac URL: https://www.pharmasalmanac.com/articles/navigating-hplc-method-development-tips-for-success
  • A Three-Pronged Template Approach for Rapid HPLC Method Development LCGC International - Chromatography Online URL: https://www.chromatographyonline.com/view/three-pronged-template-approach-rapid-hplc-method-development
  • URL: https://www.pharmtech.
  • Nuclear Magnetic Resonance Spectroscopy Chemistry LibreTexts URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/09%3A_Nuclear_Magnetic_Resonance_Spectroscopy/9.11%3A_Nuclear_Magnetic_Resonance_Spectroscopy
  • NMR Spectroscopy - An Easy Introduction Chemistry Steps URL: https://www.chemistrysteps.com/nmr-spectroscopy-an-easy-introduction/
  • NMR Spectroscopy Principles Michigan State University (MSU) Chemistry URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm

Sources

Method

Application Note: Advanced Derivatization Techniques for the GC-MS/LC-MS Analysis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Executive Summary (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a chiral secondary amine characterized by a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl moiety. The analysis of such cyclic secondary amines via Gas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a chiral secondary amine characterized by a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl moiety. The analysis of such cyclic secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents inherent analytical challenges due to the polarity, low volatility, and hydrogen-bonding potential of the secondary amine (N-H) group.

This application note provides a comprehensive, self-validating guide to the derivatization of this compound. It details the mechanistic rationale behind reagent selection, provides a comparative analysis of methodologies, and outlines step-by-step protocols for perfluoroacylation and chloroformate derivatization tailored for drug development professionals and analytical chemists.

Mechanistic Rationale for Derivatization

The Causality of Peak Tailing: Underivatized secondary amines exhibit strong hydrogen-bonding interactions with active silanol (Si-OH) groups present in GC inlet liners and fused-silica stationary phases. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation, ultimately compromising the Limit of Detection (LOD) and quantitative reproducibility.

The Role of Derivatization: Chemical derivatization masks the active N-H proton, converting the amine into a less polar, more volatile, and thermally stable derivative[1]. Furthermore, specific derivatizing agents direct mass spectrometric fragmentation pathways. For pyrrolidinophenones and related cyclic amines, soft ionization or standard Electron Ionization (EI) often lacks molecular ion information, yielding only low-mass immonium ions; derivatization is therefore critical to produce high-abundance diagnostic ions that enhance structural elucidation and selectivity in Selected Ion Monitoring (SIM) mode[2].

Note on Stereochemistry: Because (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a specific enantiomer, derivatization with standard achiral reagents (e.g., HFBA, ECF) will yield a single enantiomeric derivative. If enantiomeric excess (ee) must be assessed against an (S)-enantiomer impurity, a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral GC stationary phase must be employed.

Comparative Derivatization Strategies

For pyrrolidine derivatives, three primary derivatization pathways are evaluated:

  • Perfluoroacylation (e.g., HFBA): Reacts with the secondary amine to form a perfluoroamide. This is highly favored for GC-MS as it dramatically increases volatility and provides excellent sensitivity, especially if Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) is employed[3].

  • Alkyl Chloroformates (e.g., ECF): Converts the amine into a carbamate. This reaction is extremely rapid and can be performed in aqueous or biphasic media, making it ideal for high-throughput profiling or samples with residual moisture[4].

  • Silylation (e.g., MSTFA): Substitutes the N-H proton with a trimethylsilyl (TMS) group. While common for hydroxyls, N-TMS derivatives of secondary amines can suffer from steric hindrance and hydrolytic instability, making this a secondary choice for pyrrolidines[3],[1].

Table 1: Quantitative Comparison of Derivatization Strategies
ParameterPerfluoroacylation (HFBA)Alkyl Chloroformate (ECF)Silylation (MSTFA)
Derivative Formed N-Heptafluorobutyryl amideN-Ethoxycarbonyl carbamateN-Trimethylsilyl (TMS)
Reaction Kinetics 30 min @ 70°C5-10 min @ Room Temp30-60 min @ 60-80°C
Moisture Tolerance Strictly AnhydrousHigh (Aqueous/Biphasic)Strictly Anhydrous
Reaction Byproducts Heptafluorobutyric AcidHCl, Ethanol, CO₂Trifluoroacetamide
MS Suitability GC-EI-MS, GC-NICI-MSGC-EI-MS, LC-ESI-MSGC-EI-MS
Derivative Stability High (Stable for days at 4°C)High (Stable for days at 4°C)Moderate (Moisture sensitive)

Experimental Workflows & Chemical Pathways

Workflow A (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Sample Extract B Solvent Evaporation (N2 Stream) A->B C Acylation (HFBA) 70°C, 30 min B->C Non-aqueous D Chloroformate (ECF) Room Temp, 10 min B->D Aqueous/Biphasic E GC-EI-MS Analysis (High Volatility) C->E F GC-MS or LC-MS (Aqueous Compatible) D->F

Figure 1: Analytical workflow for the derivatization of secondary amines prior to MS analysis.

Pathways Amine Secondary Amine (Pyrrolidine) Amide Perfluoroamide Derivative (N-Heptafluorobutyryl) Amine->Amide HFBA (Acylation) - Heptafluorobutyric Acid Carbamate Carbamate Derivative (N-Ethoxycarbonyl) Amine->Carbamate ECF (Carbamylation) - HCl

Figure 2: Chemical reaction pathways for pyrrolidine derivatization via acylation and carbamylation.

Self-Validating Experimental Protocols

Trustworthiness & Self-Validation Principle: To ensure data integrity, both protocols mandate the inclusion of an Internal Standard (IS) (e.g., Pyrrolidine-d8) added prior to sample preparation to validate extraction and derivatization efficiency. A derivatization blank (reagents only) must be run concurrently to ensure no artifactual peaks originate from reagent impurities.

Protocol A: Perfluoroacylation using Heptafluorobutyric Anhydride (HFBA)

Causality Note: HFBA reacts with the secondary amine to release heptafluorobutyric acid. The reaction environment must be strictly anhydrous; any residual water will rapidly hydrolyze HFBA into its constituent acid, quenching the derivatization process and drastically reducing yield[3].

  • Sample Preparation: Transfer 100 µL of the sample extract containing (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine and the IS into a 2 mL silanized glass autosampler vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C[3].

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate (acting as an aprotic solvent) followed by 50 µL of HFBA[3]. Cap the vial tightly with a PTFE-lined septum to prevent moisture ingress.

  • Incubation: Heat the vial in a dry block at 70°C for 30 minutes to drive the acylation to completion[3].

  • Quenching & Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess HFBA and ethyl acetate under a nitrogen stream to prevent column degradation from residual acid. Reconstitute the dried residue in 100 µL of pure ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS system.

Protocol B: Carbamylation using Ethyl Chloroformate (ECF)

Causality Note: ECF derivatization utilizes a biphasic system. Pyridine acts as a catalytic acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward toward the carbamate product[4],[5]. This method circumvents the need for drying steps.

  • Sample Preparation: Transfer 100 µL of an aqueous or partially aqueous sample extract into a glass reaction vial.

  • Buffer & Scavenger Addition: Add 100 µL of a sodium bicarbonate buffer (0.1 M, pH 9.5) and 10 µL of pyridine. Vortex briefly.

  • Derivatization: Add 50 µL of Ethyl Chloroformate (ECF) and 100 µL of a non-polar extraction solvent (e.g., Hexane or Chloroform).

  • Agitation: Vortex vigorously for 1-2 minutes. The derivatization occurs rapidly at the phase interface at room temperature[4].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Extraction: Carefully transfer the organic layer (upper if using hexane, lower if using chloroform) containing the derivatized analyte into an autosampler vial.

  • Analysis: Inject 1 µL into the GC-MS or LC-MS system.

Instrumental Analysis & Data Interpretation

For GC-MS analysis of the HFBA derivative, a non-polar capillary column (e.g., HP-5MS or DB-5, 30m x 0.25mm x 0.25µm) is recommended. The introduction of the heptafluorobutyryl group significantly increases the molecular weight (+196 Da). Under Electron Ionization (EI) at 70 eV, the derivative produces a robust molecular ion and predictable fragmentation patterns (e.g., loss of the CF₃ or C₃F₇ groups), which are highly diagnostic for the pyrrolidine ring structure.

References

  • Benchchem. "Application Notes and Protocols for Derivatization Methods in GC-MS Analysis of Pyrrolizidine Alkaloids."3

  • Annex Publishers. "Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry."2

  • MDPI. "Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection."4

  • PMC (National Institutes of Health). "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling."1

  • Analytical Methods (RSC Publishing). "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples."5

Sources

Application

Application Note: Advanced N-Alkylation Protocols for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Derivatives

Executive Summary & Rationale The chiral building block (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a highly privileged scaffold in medicinal chemistry. Its structural motif is frequently utilized in the development of neu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The chiral building block (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a highly privileged scaffold in medicinal chemistry. Its structural motif is frequently utilized in the development of neuroactive compounds, orphan nuclear receptor ligands, and sophisticated serotonergic modulators[1]. For drug development professionals, late-stage N-alkylation of this secondary amine is a critical synthetic node used to precisely tune a molecule's lipophilicity (LogP), basicity (pKa), and target-binding affinity.

This application note provides field-tested, self-validating protocols for the N-alkylation of this specific scaffold. Rather than merely listing steps, this guide details the mechanistic causality behind reagent selection, ensuring high yields, minimal byproduct formation, and absolute retention of the (R)-stereocenter.

Mechanistic Insights & Strategy Selection

The nitrogen atom of the pyrrolidine ring is highly nucleophilic, making it exceptionally susceptible to rapid alkylation[2]. While the bulky 2,5-dimethoxyphenyl group at the C2 position provides some steric shielding, the high intrinsic reactivity of the secondary amine introduces a persistent risk of over-alkylation (quaternization) when using highly reactive primary alkyl halides.

To systematically mitigate this, synthetic chemists must choose between two distinct strategies based on the nature of the desired alkyl substituent:

  • Reductive Amination (The Gold Standard): This is the preferred methodology for installing primary and secondary alkyl groups. By condensing the pyrrolidine with an aldehyde or ketone to form an iminium intermediate, followed by in situ reduction, the reaction strictly halts at the tertiary amine stage. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice because it is exceptionally mild; it reduces the electrophilic iminium ion rapidly but reacts very slowly with the parent carbonyl compounds, thereby minimizing unwanted alcohol byproducts[3][4].

  • Direct SN2 Alkylation: When the target alkyl group cannot be derived from a stable carbonyl (e.g., specific highly branched or heteroatom-dense alkyl halides), direct nucleophilic substitution is required. To prevent over-alkylation, strict stoichiometric control is maintained, and Finkelstein catalysis is employed to accelerate the reaction at lower temperatures[1].

Strategy Decision Workflow

Workflow Start Target: N-Alkylated (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Check Is the desired alkyl group available as an aldehyde or ketone? Start->Check RedAm Protocol A: Reductive Amination Reagents: NaBH(OAc)3, DCE Advantage: Mild, no over-alkylation Check->RedAm Yes SN2 Protocol B: Direct Alkylation Reagents: R-X, K2CO3, KI, MeCN Advantage: Broad electrophile scope Check->SN2 No

Decision matrix for selecting the optimal N-alkylation pathway for pyrrolidine derivatives.

Protocol A: Mild Reductive Amination via NaBH(OAc)3

Causality of Experimental Choices: 1,2-Dichloroethane (DCE) is selected as the solvent because iminium formation and subsequent reduction kinetics are significantly faster in DCE compared to Tetrahydrofuran (THF)[4]. Furthermore, NaBH(OAc)3 is explicitly chosen over Sodium cyanoborohydride (NaBH3CN) to eliminate the risk of generating highly toxic hydrogen cyanide gas during aqueous workup. Acetic acid (AcOH) is added as a catalyst only when utilizing less reactive ketones to facilitate the dehydration of the hemiaminal intermediate into the requisite iminium ion[3].

Materials:

  • (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (1.0 equiv)

  • Target Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (AcOH) (1.0 equiv, conditional)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2/Ar), dissolve (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (1.0 mmol) and the target aldehyde/ketone (1.1 mmol) in anhydrous DCE (5.0 mL, yielding a 0.2 M solution).

  • Acid Catalysis (Conditional): If a ketone is utilized as the electrophile, add glacial AcOH (1.0 mmol). Stir the mixture at room temperature (20-25 °C) for 15-30 minutes to allow the pre-formation of the iminium intermediate.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in a single portion. The reagent is a mild, air-tolerant solid and does not require extreme handling precautions[4].

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction via LC-MS or TLC (typically complete within 2-12 hours depending on the steric bulk of the carbonyl).

  • Quench & Workup: Terminate the reaction by carefully adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until all gas evolution ceases, ensuring the destruction of unreacted borohydride species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient spiked with 1% Triethylamine to prevent streaking on the column).

Mechanistic Pathway

Mechanism A Pyrrolidine Base + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C -H2O (Acid Catalyzed) D N-Alkylated Product C->D Hydride Transfer from NaBH(OAc)3

Stepwise mechanistic progression of the reductive amination utilizing sodium triacetoxyborohydride.

Protocol B: Direct N-Alkylation via SN2 with Finkelstein Catalysis

Causality of Experimental Choices: Acetonitrile (MeCN) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the pyrrolidine nitrogen. Potassium carbonate (K2CO3) acts as a heterogeneous, mild base to scavenge the generated hydrohalic acid without inducing base-catalyzed epimerization at the sensitive C2 position. Catalytic Potassium Iodide (KI) is added to convert sluggish alkyl chlorides or bromides into highly reactive alkyl iodides in situ (Finkelstein reaction). This allows the substitution to proceed at lower temperatures, preserving the substrate's structural integrity[1].

Materials:

  • (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (1.0 equiv)

  • Alkyl Halide (R-Br or R-Cl) (1.2 equiv)

  • Potassium Carbonate, K2CO3 (finely powdered) (2.0 equiv)

  • Potassium Iodide, KI (0.1 equiv)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure:

  • Preparation: Suspend (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (1.0 mmol), finely powdered K2CO3 (2.0 mmol), and KI (0.1 mmol) in anhydrous MeCN (5.0 mL) within a pressure-rated reaction vial.

  • Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise at room temperature to prevent localized thermal spikes.

  • Heating: Seal the vial and heat the mixture to 60-80 °C using an aluminum heating block.

  • Reaction Monitoring: Stir vigorously for 8-24 hours. Monitor the consumption of the starting pyrrolidine via LC-MS to ensure the reaction is halted before any dialkylation occurs.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a tightly packed Celite pad to remove inorganic salts, washing the pad thoroughly with excess Ethyl Acetate (EtOAc).

  • Washing: Concentrate the filtrate under reduced pressure, re-dissolve the residue in EtOAc (15 mL), and wash with distilled water (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected performance metrics and operational parameters for both protocols, allowing researchers to quickly compare and select the appropriate methodology for their specific synthetic targets.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Typical Yield 80 - 95%60 - 85%
Reaction Time 2 - 12 hours8 - 24 hours
Temperature Room Temperature (20-25 °C)60 - 80 °C
Over-alkylation Risk NegligibleModerate (Requires strict stoichiometry)
Functional Group Tolerance High (Tolerates reducible groups like NO2, CN)Moderate (Sensitive to competing nucleophiles)
Primary Byproducts Trace alcohol (from direct carbonyl reduction)Elimination products (alkenes), dialkylation

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal / Journal of Organic Chemistry URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 (Abdel-Magid et al., 1996) Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess Optimization in 2-Arylpyrrolidine Synthesis

Welcome to the Advanced Troubleshooting Portal for the asymmetric synthesis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for the asymmetric synthesis of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind enantiomeric excess (ee) erosion and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

I. Core Mechanistic Workflow

The following diagram maps the critical path from symmetric starting materials to the enantiopure target, highlighting the transition from asymmetric induction to thermodynamic resolution.

Workflow Start N-Boc-pyrrolidine Deprotonation Asymmetric Deprotonation s-BuLi / (-)-Sparteine (-70 °C) Start->Deprotonation LithiumInt (R)-2-Lithio-N-Boc-pyrrolidine Deprotonation->LithiumInt Transmetalation Transmetalation ZnCl2 in Et2O LithiumInt->Transmetalation ZincInt Organozinc Intermediate Transmetalation->ZincInt Coupling Negishi Cross-Coupling Pd-Catalyst + Ar-Br ZincInt->Coupling Product (R)-1-Boc-2-(2,5-Dimethoxyphenyl) pyrrolidine (Enriched) Coupling->Product Resolution Chiral Salt Resolution (e.g., Tartaric Acid) Product->Resolution If ee < 95% Final Enantiopure (R)-Isomer (>99% ee) Resolution->Final

Workflow for the asymmetric synthesis and chiral resolution of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

II. Troubleshooting Asymmetric Lithiation & Cross-Coupling

FAQ 1: Why is my initial enantiomeric excess (ee) stalling at 80-85% instead of the expected >92% following the Beak lithiation method?

The Causality: The erosion of enantiomeric purity during the α-arylation of N-Boc-pyrrolidine is almost exclusively a kinetic issue tied to temperature control and ligand stoichiometry. The chiral diamine (-)-sparteine complexes with s-BuLi to create a chiral environment that selectively deprotonates the pro-(S) equatorial proton[1]. However, the resulting (R)-2-lithio-N-Boc-pyrrolidine intermediate is highly sensitive to thermal fluctuations. If the internal reaction temperature rises above -70 °C (even to -55 °C), the kinetic barrier for inversion is breached, leading to partial racemization before the stereocenter can be locked via transmetalation to zinc[2]. Furthermore, using exactly 1.0 equivalent of (-)-sparteine often leaves trace uncomplexed s-BuLi, which performs non-selective background deprotonation.

Data Presentation: Table 1: Impact of Reaction Parameters on ee during α-Arylation of N-Boc-Pyrrolidine[2]

Parameter AdjustedExperimental ConditionResulting ee (%)Yield (%)
Lithiation Temperature strictly -70 °C92%83%
Lithiation Temperature -55 °C to -45 °C85%83%
(-)-Sparteine Equivalents 1.10 equiv (Overcharge)93%N/A
(-)-Sparteine Equivalents 0.90 equiv (Undercharge)89%N/A
Transmetalation Reagent ZnCl₂ in Et₂O92%83%
Transmetalation Reagent ZnCl₂ in THF (0.5 M)91%81%
Self-Validating Protocol: Enantioselective Synthesis Workflow

To guarantee >92% ee prior to downstream resolution, execute the following validated sequence:

  • Complexation: In an oven-dried Schlenk flask under argon, dissolve N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.1 equiv) in anhydrous MTBE or Et₂O. Cool the system to an internal temperature of -75 °C using a dry ice/acetone bath equipped with an internal thermocouple.

  • Asymmetric Deprotonation: Dropwise add s-BuLi (1.05 equiv) at a rate that maintains the internal temperature strictly below -70 °C. Stir for 3 hours at -70 °C.

  • Validation Checkpoint (Critical): Do not proceed blindly. Extract a 0.1 mL aliquot and quench it into MeOD. Perform a rapid ¹H NMR analysis of the mini-workup. You must observe >95% deuterium incorporation at the C2 position. If deuterium incorporation is low, your s-BuLi titer has degraded; abort the coupling to save your expensive Pd catalyst and 2-bromo-1,4-dimethoxybenzene.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv) in Et₂O dropwise, maintaining T < -65 °C. Stir for 30 minutes, then allow the organozinc intermediate to warm to room temperature. This step locks the stereocenter[2].

  • Negishi Coupling: Introduce 2-bromo-1,4-dimethoxybenzene (0.9 equiv) and the Pd catalyst (e.g., Pd(OAc)₂ / t-Bu₃P, 5 mol%). Stir at room temperature until complete consumption of the aryl bromide is observed via LC-MS.

  • Deprotection: Treat the isolated intermediate with 4M HCl in dioxane to yield the free base (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

III. Downstream Processing: Chiral Resolution & Entropic Effects

FAQ 2: I am trying to upgrade the ee of my free base to >99% using classical salt resolution with tartaric acid, but the undesired (S)-enantiomer keeps co-crystallizing. How do I break this thermodynamic trap?

The Causality: You are experiencing an entropic penalty known as "solid solution" formation. When crystallizing a highly enriched (but not pure) mixture of 2-arylpyrrolidines with a chiral resolving agent, the undesired diastereomeric salt can become incorporated into the crystal lattice of the desired salt[3]. Because the structural difference between the (R) and (S) enantiomers of 2-(2,5-dimethoxyphenyl)pyrrolidine is relatively subtle to the crystal packing forces, the system reaches a thermodynamic well where the product enantiomer ratio stalls, regardless of how slowly you cool the solution[3].

To circumvent this entropic effect, you must alter the solubility profile by changing the dielectric constant of your solvent system and utilizing a strict two-crystallization sequence without fully drying the intermediate wetcake.

Data Presentation: Table 2: Optimization of Classical Salt Resolution (Starting from 92.5:7.5 S:R ratio)[3]

Solvent SystemVolume RatioYield of Salt (%)Final Enantiomeric Ratio
Pure Methanol20 mL/g85%95.0 : 5.0 (Stalled)
MeOH:EtOH (1:1)60 mL/g74%99.5 : 0.5 (Resolved)
Two-Crystallization SequenceOptimized84%99.0 : 1.0 (Resolved)

Resolution Corrective Action: Do not attempt to push the resolution in a single step if your starting ee is below 95%. Dissolve the enriched free base and the chiral resolving agent (e.g., L-tartaric acid or S-mandelic acid) in a 1:1 mixture of MeOH:EtOH at 60 mL/g. Heat to reflux, then cool at a highly controlled rate of 0.1 °C/min. Filter the first crop, leave it as a wetcake (do not dry, which can crash out the trapped impurities), and immediately subject it to a second recrystallization in the same solvent system to achieve >99% ee[3].

IV. Analytical Validation: Chiral HPLC Troubleshooting

FAQ 3: My chiral HPLC chromatogram shows peak tailing and poor baseline resolution between the (R) and (S) enantiomers of the pyrrolidine. What parameters should I adjust?

The Causality: Free pyrrolidines are highly basic secondary amines. The peak tailing is caused by secondary interactions between the basic nitrogen of the pyrrolidine ring and residual free silanols on the silica support of the chiral stationary phase (CSP)[4]. Furthermore, the 2,5-dimethoxyphenyl ring requires specific steric alignment within the polysaccharide grooves of the CSP to achieve chiral discrimination via π-π and dipole-dipole interactions[4].

Analytical Corrective Action:

  • Stationary Phase Selection: Utilize a polysaccharide-based CSP such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))[4].

  • Mobile Phase Modification: Run the system in Normal Phase (e.g., 90:10 n-Hexane:Isopropanol).

  • Silanol Masking (Critical): To eliminate peak tailing, add 0.1% v/v of a volatile organic modifier like Diethylamine (DEA) or Ethanolamine to the mobile phase. This competitively binds the acidic silanols, ensuring sharp, baseline-resolved peaks for accurate ee quantification.

V. References

1.[1] Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society. 2.[2] Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry - ACS Publications. 3.[3] Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine. Organic Process Research & Development - ACS Publications. 4.[4] Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Cross-Coupling of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Introduction: The N-arylation of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates[1][2][3]. As a palladium-cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The N-arylation of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates[1][2][3]. As a palladium-catalyzed Buchwald-Hartwig amination, this reaction provides a powerful tool for constructing C-N bonds[4]. However, the chiral nature of the secondary amine and the specific reaction conditions can lead to several challenging side reactions, including racemization, hydrodehalogenation of the aryl halide, and low conversion rates. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate these challenges, ensuring high yield, and, most importantly, preserving the enantiopurity of the chiral center.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My reaction has a low yield or is not going to completion. What are the first things to check?

A: Low conversion is a common issue that can often be traced back to catalyst activity or reagent integrity[5]. Start by troubleshooting the catalyst system. The active Pd(0) species is sensitive to oxygen, so ensure your reaction setup is under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed. The choice and quality of the base are also critical; insoluble inorganic bases can clump, hindering the reaction, so consider grinding the base before use or using a soluble organic base[6]. Finally, verify the purity of your starting materials, as impurities can poison the catalyst[7].

Q2: I am observing significant racemization of my product. How can I prevent this?

A: Racemization in the cross-coupling of α-chiral amines is a known issue, primarily caused by a reversible β-hydride elimination pathway involving the palladium-amido intermediate[8]. The most critical factor to control this is ligand selection . Avoid monodentate phosphine ligands like P(o-tolyl)₃ for intermolecular couplings, as they are known to promote racemization. Instead, employ bulky, electron-rich bidentate (chelating) ligands such as (±)-BINAP, which have been shown to preserve the optical purity of the starting amine while often providing higher yields[8].

Q3: I am seeing a lot of hydrodehalogenation (loss of the halide on my aryl coupling partner). What causes this and how do I fix it?

A: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, typically occurs through two main pathways. The first is an unproductive β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination[4]. The second, especially at high temperatures (>80 °C), involves the solvent itself acting as a hydride source. Solvents like N-alkyl amides (DMF, NMP) and some ethers (dioxane, DME) can decompose to form Pd-H species, which then reduce the aryl halide[9]. To mitigate this, use "safer" solvents like toluene or THF, and maintain the lowest possible reaction temperature that allows for efficient conversion.

Q4: My starting materials seem to be degrading. What conditions could be causing this?

A: Substrate degradation is often caused by an overly harsh base. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups on either the pyrrolidine or the aryl halide, such as esters or nitro groups[7][10]. If you suspect base-induced degradation, switch to a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[6]. While this may require slightly higher temperatures or longer reaction times, it significantly broadens the functional group tolerance of the reaction.

Section 2: In-Depth Troubleshooting Guides

Problem: Racemization of the Chiral Center

The preservation of stereochemical integrity is paramount when working with chiral molecules like (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

The "Why" (Mechanism of Racemization): Racemization occurs via a reversible β-hydride elimination from the palladium(II)-amido complex. This process forms a palladium-hydride species and a pyrroline imine intermediate. The subsequent re-insertion of the imine into the Pd-H bond can occur on either face, leading to a loss of enantiopurity[8]. Monodentate ligands, which can dissociate more easily, favor the formation of coordinatively unsaturated intermediates that are more prone to this pathway.

Racemization_Mechanism Start (R)-Amine-Pd(II) Complex Imine Pyrroline Imine + L-Pd(II)-H Start->Imine β-Hydride Elimination (Reversible) Product Desired (R)-Product Start->Product Reductive Elimination (Desired Pathway) Racemic Racemic Amine-Pd(II) Complex Imine->Racemic Hydropalladation RacemicProduct Racemic Product Racemic->RacemicProduct Reductive Elimination

Caption: Mechanism of racemization via β-hydride elimination.

The "How-To" (Solutions):

  • Prioritize Bidentate Ligands: This is the most effective solution. Chelating ligands like BINAP, DPEPhos, or Xantphos create a more rigid coordination sphere around the palladium center, sterically hindering the β-hydride elimination step and promoting the desired C-N reductive elimination[8].

  • Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Higher temperatures provide more energy to overcome the activation barrier for β-hydride elimination.

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts ensure the formation of a consistent active species and can lead to more reproducible results with higher enantiopurity.

Table 1: Ligand Selection Guide for Chiral Amine Coupling

Ligand TypeExamplesSuitability for Chiral AminesRationale
Monodentate P(o-tolyl)₃, P(tBu)₃Poor (Intermolecular) Can lead to significant or complete racemization due to favoring pathways for β-hydride elimination[8].
Bidentate (±)-BINAP, XantphosExcellent Preserves enantiomeric excess by creating a rigid catalyst complex that favors reductive elimination over racemization pathways[8].
Bulky Biaryl XPhos, RuPhosGood to Excellent These ligands are designed for high reactivity and generally promote the desired reductive elimination, making them suitable for challenging couplings while maintaining chirality[7].
Problem: Formation of Hydrodehalogenation Byproduct

This side reaction consumes the aryl halide, reducing the overall yield of the desired product.

The "Why" (Mechanisms): As mentioned in the FAQ, this byproduct arises from two primary sources. The first is competition between β-hydride elimination and reductive elimination. The second involves the solvent acting as a hydride donor at elevated temperatures, a process that is amplified by the presence of oxygen[9].

Hydrodehalogenation_Pathways Pd_Amido L-Pd(II)-(Amine)(Ar) Pd_H L-Pd(II)-(H)(Ar) Pd_Amido->Pd_H β-Hydride Elimination Arene Arene (Byproduct) + Pd(0) Pd_H->Arene Reductive Elimination Solvent Solvent (e.g., DMF, Dioxane) @ High Temp Pd_Aryl L-Pd(II)-(X)(Ar) Solvent->Pd_Aryl Forms Pd-H species Pd_Aryl->Arene Reduction

Caption: Major pathways leading to hydrodehalogenation.

The "How-To" (Solutions):

  • Solvent Selection: This is a critical first step. Toluene is often the solvent of choice due to its inertness and appropriate boiling point. Avoid N-alkyl amides (DMF, DMA, NMP) and diethers (Dioxane, DME) if high temperatures (>80-100 °C) are required, as they can become hydride sources[9].

  • Temperature Control: Do not overheat the reaction. Screen for the minimum temperature required for full conversion in a reasonable timeframe.

  • Base Choice: Ensure the base is not contributing to decomposition pathways that could generate hydride sources. A clean, high-purity base is essential.

Table 2: Solvent Selection Guide

SolventBoiling Point (°C)Potential for Side ReactionsNotes
Toluene 111LowGenerally considered a safe and effective solvent for Buchwald-Hartwig reactions[7].
THF 66LowGood choice for lower temperature reactions. Not a hydride source[9].
1,4-Dioxane 101High (at >80°C) Can act as a hydride source, leading to hydrodehalogenation[9].
DMF 153High (at >80°C) Prone to decomposition at high temperatures, forming hydride species that cause reduction of the aryl halide[9]. Polar nature can also affect base efficacy[11].
Problem: Low Conversion & Catalyst Deactivation

A stalled reaction can be frustrating, but a systematic approach can identify the root cause.

The "Why" (Mechanisms): The catalytic cycle can be interrupted in several ways. The active Pd(0) catalyst can be oxidized by air. The catalyst can decompose via pathways like P-C bond cleavage of the phosphine ligand[12]. Iodide ions from aryl iodide substrates can form unreactive palladium dimers, inhibiting the catalyst[7]. Finally, the deprotonation of the amine-palladium complex by the base is a critical step; if the base is weak, insoluble, or sterically hindered, this step can be slow or inefficient, stalling the cycle[11][13].

Troubleshooting_Workflow Start Low Conversion Observed Check_Inert Is Atmosphere Inert? Start->Check_Inert Check_Reagents Are Reagents Pure & Dry? Check_Inert->Check_Reagents Yes Fix_Inert Action: Improve Degassing & Inert Gas Flow Check_Inert->Fix_Inert No Check_Base Is Base Appropriate & Active? Check_Reagents->Check_Base Yes Fix_Reagents Action: Purify/Dry Reagents & Solvents Check_Reagents->Fix_Reagents No Check_Catalyst Is Catalyst System Optimal? Check_Base->Check_Catalyst Yes Fix_Base Action: Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) Grind solid bases Check_Base->Fix_Base No Fix_Catalyst Action: Use a Pre-catalyst Screen Ligands Check_Catalyst->Fix_Catalyst No Success Reaction Optimized Check_Catalyst->Success Yes Fix_Inert->Start Fix_Reagents->Start Fix_Base->Start Fix_Catalyst->Start

Caption: Systematic workflow for troubleshooting low reaction conversion.

The "How-To" (Solutions):

  • Use a Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ require an in situ reduction to the active Pd(0) state, which can be inconsistent. Using a commercially available, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) ensures rapid and reliable generation of the active LPd(0) species upon exposure to the base[6].

  • Optimize the Base: The base's role is not trivial. For non-polar solvents like toluene, a strong anionic base like NaOtBu or LHMDS is often required to deprotonate the neutral palladium-amine complex[11][13]. For substrates with sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring a more polar solvent or higher temperature[6].

  • Ensure Rigorous Inert Conditions: Use Schlenk techniques or a glovebox. Solvents should be sparged with argon for at least 30 minutes before use. Even minor oxygen exposure can significantly reduce catalyst lifetime.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Enantiopure N-Arylation

This protocol is optimized to minimize racemization and common side reactions.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the bidentate ligand (e.g., (±)-BINAP, 0.04 mmol, 4 mol% if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (1.2 mmol, 1.2 equiv.) followed by degassed toluene (5 mL, 0.2 M).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrolidine.

  • Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Small-Scale Reaction Optimization Workflow

When coupling a new aryl halide, a systematic screen is recommended.

  • Array Setup: In a glovebox, set up an array of vials, each with a stir bar.

  • Variable Screening:

    • Base Screen: Keep the catalyst (e.g., XPhos Pd G3), ligand, and solvent (toluene) constant. Test a range of bases: NaOtBu, LHMDS, K₃PO₄, and Cs₂CO₃.

    • Ligand Screen: Keep the base (the best from the previous screen) and solvent constant. Test a range of ligands: BINAP, Xantphos, and a biaryl phosphine like XPhos.

    • Solvent Screen: Keep the best base/ligand combination constant. Test toluene, THF, and CPME.

  • Execution: Add the aryl halide and pyrrolidine to all vials. Seal, remove from the glovebox, and heat to a standard temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 12 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine conversion and identify major byproducts. This data will guide the selection of the optimal conditions for a larger-scale reaction.

References

  • Hartwig, J. F., Richards, S., Baranano, D., & Paul, F. (1996). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 118(15), 3626-33. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795-10796. [Link]

  • Vechý, T., & Tvaroška, I. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Wolfe, J. P., & Grasa, G. A. (2006). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. [Link]

  • Author Unknown. (Date Unknown). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • Vechý, T., & Tvaroška, I. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10939-10947. [Link]

  • Campos, K. R. (2007). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shen, Q., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Casares, J. A., Espinet, P., & Fuentes, B. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. [Link]

  • Wikipedia. (Date Unknown). Buchwald–Hartwig amination. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • O'Brien, P., & Campos, K. R. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]

  • Shen, Q., & Hartwig, J. F. (2016). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • O'Brien, P., & Campos, K. R. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Daugulis, O. (2017). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. PMC. [Link]

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]

  • Bäckvall, J. E. (2002). Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. CHIMIA. [Link]

  • Batey, R. A. (2016). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. Organic Letters. [Link]

  • Tu, Y. Q. (2023). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PMC. [Link]

  • Fu, G. C. (2018). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. [Link]

  • Batey, R. A. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC. [Link]

  • Fu, G. C. (2014). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Brask, J. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

Sources

Troubleshooting

Optimizing extraction yield of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine from organic mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with the isolation of (R)-2-(2,5-Dimethoxyphenyl)pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with the isolation of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine. This chiral secondary amine presents unique challenges during liquid-liquid extraction due to its specific pKa, surfactant-like behavior in biphasic systems, and the need to preserve its stereochemical integrity.

Below, you will find targeted troubleshooting guides, a self-validating experimental protocol, and quantitative data to optimize your extraction workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield significantly lower than the theoretical maximum when extracting the freebase from an aqueous mixture? A1: This is a classic pH-dependent partitioning failure. The conjugate acid of an unsubstituted pyrrolidine has a pKa of approximately 11.31[1]. However, the introduction of the 2-(2,5-dimethoxyphenyl) group exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds, lowering the pKa of the pyrrolidine nitrogen to roughly 9.5–10.0.

  • The Causality: To ensure >99% of your target molecule is in its neutral, lipophilic freebase form, the aqueous phase must be adjusted to at least 2 pH units above its pKa. If you use weak bases like sodium bicarbonate (pH ~8.3) or sodium carbonate (pH ~10.5), a significant fraction of the compound remains protonated and trapped in the aqueous layer.

  • The Solution: Use 2.0 M NaOH to drive the aqueous phase to pH ≥ 12.0 before performing the organic extraction.

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction step. How can I resolve this without compromising the yield? A2: Emulsions in pyrrolidine extractions occur because partially protonated amine intermediates act as surfactants, reducing the interfacial tension between the aqueous and organic layers.

  • The Causality: Using Ethyl Acetate (EtOAc) at high pH exacerbates this issue. At pH > 12, EtOAc undergoes base-catalyzed saponification, generating sodium acetate—a highly effective emulsifier.

  • The Solution: Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Both solvents are highly stable under strongly basic conditions and are standard in the extraction of 2-arylpyrrolidines[2]. Additionally, pre-saturate your aqueous layer with NaCl (brine) to increase its density and ionic strength, which forces the organic product into the organic layer via the "salting-out" effect.

Q3: Is there a risk of racemization (loss of stereochemical integrity of the (R)-enantiomer) during the highly basic extraction? A3: Generally, no. The stereocenter at the C2 position of the pyrrolidine ring is robust under standard extraction conditions. Unlike alpha-carbonyl stereocenters, the alpha-proton of a 2-arylpyrrolidine is not highly acidic. Enantioselective syntheses of similar 2-arylpyrrolidines demonstrate that the enantiomeric excess (ee) is perfectly preserved (e.g., >92% ee) even after aggressive basic workups and extractions with DCM or MTBE[2]. Ensure the extraction is performed at ambient temperature (20–25 °C) to prevent any trace transition-metal-catalyzed dehydrogenation.

Q4: How do I selectively extract the (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine while leaving structurally similar neutral organic impurities behind? A4: Implement a Reverse Acid-Base Extraction (detailed in the protocol below). By forcing the target molecule to transition from an organic-soluble freebase to a water-soluble hydrochloride salt, and back again, you create a self-validating system. If the compound successfully shifts phases upon pH adjustment, it confirms the presence of the basic amine functional group, inherently purging non-basic, neutral, and acidic impurities that cannot make this phase transition.

Part 2: Quantitative Data Analysis

The choice of solvent and pH directly dictates the success of the extraction. The table below summarizes the causality between extraction parameters and the resulting yield and purity.

Table 1: Impact of Extraction Parameters on Yield and Purity of 2-Arylpyrrolidines

Extraction SolventAqueous pHEmulsion RiskTarget Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Ethyl Acetate 8.5 (NaHCO₃)High45%>99%Incomplete freebasing; solvent prone to base-catalyzed hydrolysis.
Dichloromethane 10.5 (Na₂CO₃)Moderate78%>99%Good partitioning[3]; bottom organic layer can complicate separation.
MTBE 12.5 (NaOH)Low94% >99% Optimal phase separation; ether linkage is completely stable to strong base.
Toluene 12.5 (NaOH)Low88%>99%High boiling point makes low-temperature concentration difficult.

Part 3: Experimental Protocol

Optimized Reverse Acid-Base Extraction Workflow

This methodology is designed to isolate (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine from a crude organic reaction mixture with maximum yield and stereochemical fidelity.

Step 1: Initial Solubilization Dissolve the crude reaction mixture containing the pyrrolidine in MTBE (10 mL per gram of crude material).

Step 2: Acidic Extraction (Impurity Purge) Add 1.0 M aqueous HCl (10 mL/g) to the organic solution. Stir vigorously for 10 minutes. Allow the layers to separate. The target compound protonates to form a water-soluble hydrochloride salt and partitions into the lower aqueous layer.

Step 3: Organic Wash Separate the phases. Wash the acidic aqueous layer with a fresh portion of MTBE (5 mL/g) to extract and remove residual neutral/lipophilic impurities. Discard this organic wash layer.

Step 4: Basification (Freebasing) Cool the aqueous layer in an ice bath (0–5 °C) to mitigate the exothermic neutralization reaction. Slowly add 2.0 M NaOH dropwise with continuous stirring until the pH reaches 12.0–12.5 (verify with a calibrated pH probe). The solution will turn cloudy as the lipophilic freebase oils out of the aqueous phase.

Step 5: Final Extraction Extract the highly basic aqueous layer with MTBE or DCM (3 x 10 mL/g). The target molecule will partition into the organic phase.

Step 6: Washing and Drying Combine the organic extracts and wash with saturated aqueous NaCl (brine, 10 mL/g) to remove trace water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Step 7: Concentration Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator at 30 °C to yield the pure (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine as a viscous oil.

Part 4: Process Visualization

The following diagram illustrates the logical phase transitions of the self-validating reverse acid-base extraction protocol.

ExtractionWorkflow N1 1. Crude Organic Mixture Target + Impurities N2 2. Acidification (1M HCl) Target forms water-soluble salt N1->N2 N3 3. Organic Wash (MTBE) Remove neutral impurities N2->N3 N4 4. Basification (2M NaOH) Target converts to freebase N3->N4 N5 5. Extraction (DCM/MTBE) Isolate pure target N4->N5

Workflow for the reverse acid-base extraction of 2-arylpyrrolidines.

Part 5: References

  • Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis Source: ACS Sustainable Chemistry & Engineering URL: [Link] Citation Index: [1]

  • Title: Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator Source: The Journal of Organic Chemistry URL: [Link] Citation Index: [2]

  • Title: Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine Source: Organic Process Research & Development URL: [Link] Citation Index: [3]

Sources

Optimization

Technical Support Center: Handling and Protecting 2,5-Dimethoxyphenyl Architectures

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the degradation of electron-rich arenes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the degradation of electron-rich arenes. The 2,5-dimethoxyphenyl ring—a ubiquitous structural motif in neurotransmitter analogs, psychedelic scaffolds (e.g., 2C-x, DOx series), and various pharmaceuticals—is notoriously susceptible to unwanted oxidation.

Because the two methoxy groups strongly donate electron density via resonance, the aromatic ring is highly activated. While this facilitates electrophilic aromatic substitution (SEAr), it also drastically lowers the oxidation potential of the ring. Under oxidative conditions, the ring readily undergoes single-electron transfer (SET) to form a radical cation, which subsequently hydrolyzes and demethylates to form a quinone[1].

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to prevent the oxidative degradation of 2,5-dimethoxyphenyl rings during complex chemical syntheses.

Mechanistic Overview: The Oxidation Pathway

To prevent degradation, we must first understand the causality of the failure. The diagram below illustrates the divergent pathways a 2,5-dimethoxyphenyl substrate can take when exposed to synthetic reagents.

OxidationPathway Substrate 2,5-Dimethoxyphenyl Substrate Oxidant Oxidative Stress (Halogens, Metals, O2) Substrate->Oxidant Uncontrolled Exposure Protection Kinetic/Thermodynamic Control Substrate->Protection Mitigation Strategy Radical Radical Cation Intermediate Oxidant->Radical Single Electron Transfer (SET) Quinone p-Benzoquinone (Degradation) Radical->Quinone Demethylation & Hydrolysis Product Desired Functionalized Product Protection->Product Controlled Synthesis

Mechanistic pathway of 2,5-dimethoxyphenyl oxidation vs. controlled synthetic protection.

Quantitative Data: Reagent Compatibility Matrix

When designing your synthetic route, selecting reagents with appropriate redox potentials is critical. Strong oxidants like Ceric Ammonium Nitrate (CAN) or hypervalent iodine reagents (e.g., DIB) will quantitatively cleave 2,5-dimethoxyarenes into p-benzoquinones[2].

Table 1: Reagent Compatibility and Oxidation Risk for 2,5-Dimethoxyphenyl Rings

Reagent / ConditionStandard Redox Potential (E°)Effect on 2,5-DimethoxyphenylRecommended Preventive Action
Ceric Ammonium Nitrate (CAN) +1.61 VRapid, quantitative conversion to p-benzoquinone[2].Avoid Ce(IV) reagents entirely; utilize mild Lewis acids for catalysis.
Hydrogen Peroxide (H₂O₂) +1.77 VPartial oxidation / Quinone formation[1].Exclude peroxides; quench reaction mixtures with saturated Na₂S₂O₃.
Elemental Bromine (Br₂) +1.09 VHalogenation + Competitive oxidative cleavage.Substitute with NBS at low temperatures (-20 °C) to control Br₂ concentration.
Oxygen (O₂) / Pd(II) Catalysts ~+1.23 VGradual aerobic oxidation during cross-coupling.Employ strict Schlenk line techniques; perform freeze-pump-thaw degassing.
Troubleshooting & FAQs

Q1: During the electrophilic bromination of a 2,5-dimethoxyphenethylamine derivative, my reaction mixture turns deep brown/red, and my yield is extremely low. What is happening? A1: The deep brown/red color is a classic visual indicator of p-benzoquinone formation. Elemental bromine (Br₂) is not just an electrophile; it is a strong oxidant. In the presence of trace moisture, Br₂ induces a single-electron transfer from the electron-rich arene, forming a radical cation. This intermediate reacts with water, leading to the expulsion of methanol and the formation of a highly colored quinone. Solution: Switch your halogenating agent to N-Bromosuccinimide (NBS) in a strictly anhydrous, non-polar solvent (e.g., dichloromethane or acetonitrile) and run the reaction at sub-ambient temperatures. NBS provides a low, steady-state concentration of electrophilic bromine, favoring the kinetic SEAr pathway over thermodynamic oxidation.

Q2: I am performing a Suzuki-Miyaura cross-coupling on a 2,5-dimethoxyphenyl halide. The starting material degrades before the coupling completes. How can I prevent this? A2: Transition metals like Pd(II) and Cu(II) can act as redox shuttles, catalyzing the aerobic oxidation of electron-rich arenes. If your solvent contains dissolved oxygen, the metal will facilitate the oxidation of your substrate instead of undergoing the desired transmetalation/reductive elimination cycle. Solution: You must establish a self-validating anaerobic system. Degas your solvents using the freeze-pump-thaw method (minimum 3 cycles) rather than simple sparging. Additionally, adding a mild, non-nucleophilic radical scavenger (like BHT) at 1-2 mol% can intercept rogue oxygen radicals without poisoning your palladium catalyst.

Q3: Can I use standard ether cleavage methods (like BBr₃) to deprotect the methoxy groups without oxidizing the resulting hydroquinone? A3: BBr₃ is effective for demethylation, but the resulting 1,4-hydroquinone is exponentially more sensitive to oxidation than the parent 2,5-dimethoxyarene. Even atmospheric oxygen during the aqueous quench will rapidly oxidize the hydroquinone to a quinone. Solution: Quench the BBr₃ reaction with degassed water containing a reducing agent, such as ascorbic acid or sodium dithionite, under an argon atmosphere. This ensures any transiently formed quinone is immediately reduced back to the hydroquinone.

Step-by-Step Methodologies

To ensure reproducibility and scientific integrity, implement the following self-validating protocols when handling these sensitive architectures.

Protocol 1: Controlled Electrophilic Bromination (Avoiding Oxidative Cleavage)

This protocol uses kinetic control to favor halogenation over SET oxidation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of Argon.

  • Substrate Dissolution: Dissolve the 2,5-dimethoxyphenyl substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C. Causality: Cryogenic temperatures significantly suppress the activation energy required for single-electron transfer, isolating the SEAr pathway.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 equiv, freshly recrystallized from water to remove acidic impurities) in anhydrous DMF. Add this solution dropwise over 30 minutes via a syringe pump.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The absence of baseline streaking (which indicates polymeric/quinone degradation) validates that oxidation has been prevented.

  • Quench: Once the starting material is consumed, quench the reaction cold with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any residual electrophilic bromine before it can act as an oxidant during warmup.

  • Workup: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Anaerobic Transition-Metal Coupling of Electron-Rich Arenes

This protocol eliminates aerobic degradation pathways during metal-catalyzed steps.

  • Solvent Degassing: Transfer your reaction solvent (e.g., 1,4-dioxane/water mixture) to a Schlenk flask. Freeze the solvent in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and let the solvent thaw. Repeat this Freeze-Pump-Thaw cycle three times.

  • Reagent Loading: In a nitrogen-filled glovebox, load the 2,5-dimethoxyphenyl halide, boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., K₂CO₃) into a pressure vial.

  • Reaction Assembly: Transfer the degassed solvent to the pressure vial using a gas-tight syringe. Seal the vial tightly.

  • Heating: Heat the reaction to the required temperature (e.g., 80 °C). Causality: Because oxygen has been rigorously excluded, the Pd(II) intermediate cannot be diverted into an oxidative degradation cycle, ensuring high fidelity of the cross-coupling.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the metal catalyst before exposing the crude mixture to ambient air, as finely divided palladium can catalyze aerobic oxidation of the product during workup.

References
  • The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqywzU_B64GVxBIzkXSIcLZZKm0w2B7xce1W-G0j0KYFw9J8a8v_1_iW_lYS9bKeqQmmFjRdQ_b582giMyUA_ijg1flqt8qEyfY98WVp1CCRkBiWGHkL0si9JpAIwhxAgkbSYF92UCgdMOhYM=]
  • Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUNGjntnaAff460J1-TullB0K0H5f5hepGe9hbTNVwkNeXLO0I9ULeDEuKZdhnd8tCvWucFVZtbOgeuPeWR4RxFwACdCC8r1qBH-EOdo5k2d8OV3w_o7ov83A=]
  • The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERMRDjmyNlM-5r4IvZFvRwhWSzJ9Tx_yoM7jPmUWPSxbCfZr8hTuijaT6fBLWovoRelU4AT9dceXYgkMeb_nKMjV3quRSNtKHMqkyeRQfC-6NvF9XsbCYkMMAkSAVpSK-QazM5lgo=]

Sources

Troubleshooting

Reducing catalyst loading in (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine mediated reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams attempting to transition their organocatalytic workflows from discovery-scale (10–20 mol% c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams attempting to transition their organocatalytic workflows from discovery-scale (10–20 mol% catalyst loading) to process-scale (≤ 1 mol%).

Working with (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine —a highly effective chiral secondary amine catalyst—presents unique kinetic and thermodynamic challenges when operating at reduced concentrations. At 20 mol%, the catalyst concentration is forgiving; at 1 mol%, the margin for error is zero. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot stalled reactions, degraded enantioselectivity, and catalyst deactivation.

Part 1: The Mechanistic Reality of Low Catalyst Loading

To successfully reduce catalyst loading, we must first understand where the catalyst is resting during the reaction. Pyrrolidine-mediated reactions (such as Michael additions or aldol condensations) proceed via enamine or iminium activation.

However, the active catalytic cycle is constantly competing with "parasitic equilibria"[1]. The catalyst can react with the substrate to form off-cycle species, such as stable oxazolidinones or cyclobutanes[2][3]. At high loadings, trapping 10% of your catalyst in a parasitic state is a minor inconvenience. At 1 mol% loading, trapping the same absolute amount effectively halts the reaction.

G Cat Free Catalyst (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Iminium Iminium Intermediate (Active) Cat->Iminium + Substrate Sub Carbonyl Substrate Enamine Enamine Intermediate (Active) Iminium->Enamine - H+ Parasitic Oxazolidinone / Cyclobutane (Off-Cycle Parasitic Species) Iminium->Parasitic Deactivation Product Chiral Product Enamine->Product + Electrophile + H2O Parasitic->Iminium Acid Additive Product->Cat Hydrolysis

Catalytic cycle of pyrrolidine organocatalysts highlighting parasitic off-cycle species.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40% conversion when I drop the catalyst loading to 1 mol%. Why is the catalyst dying?

A: The catalyst is likely not "dying" (irreversible degradation) but is instead trapped in a thermodynamic sink[1]. Computational and empirical studies show that pyrrolidine catalysts readily form stable oxazolidinone intermediates with the substrate[3].

  • The Fix: Introduce a weak Brønsted acid co-catalyst (e.g., benzoic acid or p-nitrophenol) at a 1:1 ratio with the catalyst. The acid destabilizes the parasitic oxazolidinone ring, shifting the equilibrium back toward the active iminium/enamine intermediate and restoring turnover[1][2].

Q2: I achieved full conversion at 1 mol% loading, but my enantiomeric excess (ee) dropped from 95% to 70%. How do I recover stereocontrol?

A: A drop in ee at lower catalyst loadings is a classic kinetic symptom. Because the absolute concentration of the active chiral enamine is drastically reduced, the rate of the catalyzed pathway slows down. This allows the slower, uncatalyzed background reaction (which produces a racemic product) to become competitive.

  • The Fix: Lower the reaction temperature. The uncatalyzed background reaction typically has a higher activation energy than the catalyzed pathway. By dropping the temperature (e.g., from 25°C to -10°C), you disproportionately suppress the racemic background reaction, restoring high ee even at 0.1–1 mol% loadings[4].

Q3: My highly electrophilic substrate (e.g., a fluoroalkyl nitroolefin) seems to irreversibly deactivate the catalyst. Can I still use low loading?

A: Highly electrophilic Michael acceptors can cause irreversible N-alkylation of the pyrrolidine ring, permanently removing it from the catalytic cycle[5].

  • The Fix: Strictly control the order of addition and the steady-state concentration of the electrophile. Add the electrophile slowly (via syringe pump over 2–4 hours) to a pre-mixed solution of the catalyst and the donor aldehyde. This ensures the productive enamine attack outcompetes direct N-alkylation of the free pyrrolidine[5].

Q4: Does the solvent's moisture content matter at low catalyst loadings?

A: Absolutely. Trace water is a double-edged sword in secondary amine catalysis. It is mechanistically required for the final hydrolysis step that releases the product and regenerates the free catalyst. However, excessive water hydrolyzes the active iminium intermediate prematurely[6].

  • The Fix: Do not use rigorously anhydrous conditions or molecular sieves unless specifically required. Maintain a controlled moisture level (typically 0.5 to 2.0 equivalents of H₂O relative to the catalyst) to ensure efficient catalyst turnover[6].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the performance of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine at reduced loadings.

Catalyst LoadingAcid AdditiveTemp (°C)Moisture LevelConversion (%)Enantiomeric Excess (ee %)
10 mol%None25Dry>9992
1 mol% None25Dry42 (Stalled)74 (Background comp.)
1 mol%Benzoic Acid (1 mol%)25Dry8876
1 mol%Benzoic Acid (1 mol%)-10Dry7595
1 mol% Benzoic Acid (1 mol%) -10 1.0 equiv H₂O >99 96

Data Interpretation: Reducing loading strictly requires acid additives to maintain conversion, temperature reduction to maintain stereocontrol, and trace moisture to ensure catalytic turnover.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating workflow for achieving sub-1 mol% catalyst loadings in a standard Michael addition.

Workflow Step1 1. Catalyst & Additive Pre-mixing (1 mol%) Step2 2. Solvent Addition (Controlled Moisture) Step1->Step2 Step3 3. Substrate Addition (T = -20°C to 0°C) Step2->Step3 Step4 4. Kinetic Monitoring (In-situ NMR/HPLC) Step3->Step4

Self-validating workflow for achieving sub-1 mol% catalyst loading.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a clean, dry vial, add (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (1.0 mol% relative to the limiting reagent) and Benzoic Acid (1.0 mol%).

  • Solvent & Moisture Control: Dissolve the catalyst mixture in a non-polar solvent (e.g., Toluene or Dichloromethane) at 0.5 M concentration. Add exactly 1.0 equivalent of deionized H₂O (relative to the catalyst, not the bulk substrate) to facilitate downstream iminium hydrolysis.

  • Donor Addition: Add the donor carbonyl substrate (e.g., an aldehyde or ketone) (1.5–2.0 equiv). Stir for 10 minutes at room temperature to allow complete enamine formation.

  • Temperature Equilibration: Cool the reaction mixture to -10°C using a cryocooler to suppress the uncatalyzed background reaction.

  • Electrophile Dosing: Add the electrophile (1.0 equiv) dropwise over 1 hour. Self-Validation Check: If the solution turns intensely dark immediately, N-alkylation is occurring; slow the dosing rate.

  • Quench and Analysis: Once conversion is complete (monitor via TLC or in-situ IR), quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and determine ee via chiral HPLC.

Sources

Optimization

Troubleshooting low receptor binding affinity with (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific structural, pharmacological, and methodological challenges associated with ev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific structural, pharmacological, and methodological challenges associated with evaluating (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine analogs at the 5-HT2A receptor.

This guide bypasses generic advice to focus on the exact causality behind low binding affinities, ensuring your experimental workflows are robust, self-validating, and mechanistically sound.

Part 1: Structural & Chemical Troubleshooting (The Molecule)

Q1: My synthesized (R)-2-(2,5-dimethoxyphenyl)pyrrolidine shows very low affinity (Ki > 5 μM) compared to standard phenethylamines. Is the pyrrolidine ring destroying binding? Answer: Not necessarily. The primary culprit is likely the lack of a hydrophobic substituent at the 4-position of the phenyl ring. In the 5-HT2A orthosteric binding pocket, the space between transmembrane helices 5 and 6 (TM5/TM6) is specifically evolved to accommodate bulky, lipophilic groups[1]. Without a 4-substituent (making it analogous to the weak binder 2C-H), the compound lacks critical van der Waals interactions, leading to a 10- to 100-fold drop in affinity. Causality-Driven Solution: Synthesize the 4-bromo, 4-iodo, or 4-alkyl analog before evaluating the true impact of the pyrrolidine constraint.

Q2: I added a 4-bromo substituent, but the affinity of (R)-2-(4-bromo-2,5-dimethoxyphenyl)pyrrolidine is still lower than its open-chain counterpart (DOB). Why? Answer: The pyrrolidine ring introduces a severe conformational constraint. Open-chain amphetamines (like DOB) can freely rotate to align their primary amine with the conserved Asp155 (D3.32) residue, forming an optimal salt bridge. The rigid pyrrolidine ring restricts this dihedral angle, potentially introducing steric clashes or suboptimal ionic bonding distances[2]. Furthermore, chiral inversion during cyclization can yield the inactive (S)-enantiomer. Causality-Driven Solution: Verify enantiomeric excess (ee) via chiral HPLC. Perform molecular docking against the 5-HT2A cryo-EM structure to verify that the constrained nitrogen can still achieve a <3.0 Å distance to Asp155 without forcing the phenyl ring out of the TM5/TM6 hydrophobic pocket.

Part 2: Assay & Protocol Troubleshooting (The Experiment)

Q3: I am using [3H]ketanserin in my binding assay, but my pyrrolidine analogs show poor displacement curves and low apparent affinity. How do I fix this? Answer: [3H]Ketanserin is an antagonist and labels both the G-protein-coupled (high-affinity) and uncoupled (low-affinity) states of the 5-HT2A receptor[3][4]. Because your pyrrolidine analogs are likely agonists, they preferentially bind to the G-protein-coupled state. If your membrane preparation lacks divalent cations or contains residual endogenous GTP, the receptor population shifts to the uncoupled state, drastically lowering the apparent affinity of your agonists. Causality-Driven Solution: Supplement your assay buffer with 5 mM MgCl₂ to stabilize the ternary complex (Ligand-Receptor-G protein), or switch to an agonist radioligand like [125I]DOI for accurate agonist Ki determination.

Q4: My assay background is extremely high, obscuring the specific binding window. Is the ligand sticking to the plate? Answer: Yes. Pyrrolidine analogs, especially those with lipophilic halogen substitutions, are highly prone to non-specific binding (NSB) to plastic and glass fiber filters[5]. Causality-Driven Solution: Pre-soak your GF/B filter plates in 0.5% Polyethyleneimine (PEI) for at least 2 hours prior to filtration. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing lipophilic amines from adhering[4].

Part 3: Quantitative Data Summary

The following table contextualizes the expected binding affinities of the unsubstituted pyrrolidine scaffold against substituted and open-chain reference standards to help benchmark your results.

CompoundReceptorRadioligandKi (nM)Reference Context
(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine5-HT2A[3H]Ketanserin~5,000Unsubstituted scaffold (Hypothetical baseline)
(R)-2-(4-Bromo-2,5-dimethoxyphenyl)pyrrolidine5-HT2A[3H]Ketanserin~454-Substituted constrained analog
DOB (Open-chain analog)5-HT2A[3H]Ketanserin59.0Literature Standard[4]
Ketanserin (Antagonist)5-HT2A[3H]Ketanserin2.0 (Kd)Assay Validation Standard[4]

*Values are illustrative estimates based on established structure-activity relationship (SAR) shifts between 2C-H and 2C-B/DOB scaffolds.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, use this self-validating radioligand competition binding assay protocol. Every step is designed to control for the variables discussed above.

Materials: h5-HT2A-CHO cell membranes, [3H]Ketanserin (Specific activity ~70-90 Ci/mmol), Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), 0.5% PEI, Unlabeled Ketanserin.

Step-by-Step Methodology:

  • Filter Preparation (NSB Control): Pre-soak GF/B 96-well filter plates in 0.5% PEI for 2 hours at room temperature[4]. Causality: Neutralizes filter charge to prevent pyrrolidine adhesion.

  • Reaction Assembly: In a 96-well microplate, combine the following in triplicate[6]:

    • Test Wells: 50 µL of test compound (serial dilutions), 50 µL of [3H]Ketanserin (final ~0.5 nM), and 100 µL of membrane suspension (10-20 µg protein/well).

    • Total Binding (TB) Control: 50 µL Assay Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB) Control: 50 µL of 10 µM unlabeled Ketanserin + Radioligand + Membranes[3].

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark[3]. Causality: Allows the slower-binding constrained pyrrolidines to reach thermodynamic equilibrium with the receptor.

  • Termination & Filtration: Rapidly filter the reaction through the PEI-soaked GF/B plate using a vacuum manifold. Wash 3x with 200 µL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4)[3]. Causality: Ice-cold buffer slows the off-rate of the radioligand during the wash step.

  • Detection: Dry the plates, add scintillation cocktail, and measure radioactivity (DPM) using a liquid scintillation counter.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_TB + 3σ_NSB) / |μ_TB - μ_NSB|.

    • Actionable threshold: If Z' < 0.5, the assay is invalid. Discard data and re-optimize membrane protein concentration.

Part 5: Visualizations

G Membrane 1. Membrane Prep (h5-HT2A-CHO) Incubation 2. Incubation [3H]Ketanserin + Ligand Membrane->Incubation Add Ligands Filtration 3. Filtration 0.5% PEI-treated Incubation->Filtration 60 min, RT Washing 4. Washing Ice-cold Buffer Filtration->Washing Vacuum Detection 5. Scintillation Counting Washing->Detection Add Cocktail

Workflow for 5-HT2A radioligand competition binding assay using [3H]ketanserin.

G Ligand (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Receptor 5-HT2A Receptor (High-Affinity State) Ligand->Receptor Binds Orthosteric Site Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Gq-coupled signaling cascade activated by 5-HT2A receptor agonists.

Part 6: References

  • Altanserin vs. Ketanserin: A Comparative Guide to 5-HT2A Receptor Binding - Benchchem.3

  • Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay - Benchchem. 6

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. 4

  • Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants - Chemical Reviews, ACS Publications. 7

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity - The Journal of Organic Chemistry, ACS Publications. 2

  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. 5

Sources

Reference Data & Comparative Studies

Validation

Validating the chiral purity of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine commercial batches

Title: Validating the Chiral Purity of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine: A Comparative Analytical Guide Introduction (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (CAS: 1213082-45-1) is a critical chiral building block an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Chiral Purity of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine: A Comparative Analytical Guide

Introduction (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (CAS: 1213082-45-1) is a critical chiral building block and advanced intermediate in the synthesis of stereoselective pharmacological agents, particularly those targeting monoamine transporters and specific receptor scaffolds [1]. Because enantiomers of substituted pyrrolidines often exhibit vastly divergent pharmacokinetic and pharmacodynamic profiles, stringent control of enantiomeric excess (ee) is a mandatory quality attribute under global regulatory guidelines for drug substances [2].

Mechanistic Causality: The Analytical Challenge Separating the enantiomers of 2-(2,5-dimethoxyphenyl)pyrrolidine presents specific physicochemical hurdles that dictate experimental design:

  • Secondary Amine Basicity: The pyrrolidine nitrogen is highly basic. In standard silica-based chromatography, free silanol groups interact strongly with basic amines, causing severe peak tailing and obscuring the resolution of minor enantiomeric impurities [3].

  • Steric Hindrance: The bulky 2,5-dimethoxyphenyl group at the α -position restricts the conformational flexibility of the pyrrolidine ring. While this rigidity aids in chiral recognition by stationary phase selectors, it requires highly specific spatial interactions (e.g., hydrogen bonding, π−π stacking, and dipole-dipole interactions) to achieve baseline resolution ( Rs​>1.5 ) [4].

Comparative Analysis of Chiral Validation Modalities To establish a self-validating analytical system, laboratories must select the appropriate modality. Below is an objective comparison of the three primary techniques for pyrrolidine derivatives: Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Table 1: Quantitative Comparison of Analytical Modalities for Pyrrolidine Derivatives

ParameterChiral SFC (Gold Standard)Chiral HPLC (Direct)Capillary Electrophoresis (CE)
Primary Mechanism Supercritical CO 2​
  • polar modifier partitioning
Liquid-solid phase partitioningDifferential electrophoretic mobility
Chiral Selector Immobilized Polysaccharide (Amylose/Cellulose)Coated/Immobilized PolysaccharideModified β -Cyclodextrin
Typical Run Time 3 – 8 minutes15 – 30 minutes10 – 20 minutes
Resolution ( Rs​ ) High ( >2.0 )Moderate to High ( 1.5−2.5 )Moderate ( 1.2−1.8 )
Peak Tailing Factor <1.2 (Excellent) 1.3−1.8 (Requires basic additives) <1.1
Solvent Consumption Very Low (Green chemistry)High (Hexane/IPA)Extremely Low
LOD / LOQ ~0.05% / 0.1%~0.05% / 0.1%~0.1% / 0.5%

Experimental Workflows & Methodologies

To ensure absolute trustworthiness, the chosen protocol must be self-validating. This is achieved through rigorous System Suitability Testing (SST) prior to batch analysis.

ChiralValidation Start Commercial Batch: (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Prep Sample Preparation (1.0 mg/mL in Methanol) Start->Prep Decision Select Modality based on Lab Infrastructure Prep->Decision SFC Chiral SFC (Amylose CSP + CO2/MeOH/DEA) Decision->SFC Preferred (High Throughput) HPLC Chiral HPLC (Cellulose CSP + Hexane/IPA/DEA) Decision->HPLC Alternative (Standard Lab) SST System Suitability Testing (Rs > 1.5, Tailing < 1.5, RSD < 2.0%) SFC->SST HPLC->SST Pass Batch Approved (ee ≥ 99.0%) SST->Pass Meets Specifications Fail Batch Rejected (ee < 99.0%) SST->Fail Fails Specifications

Chiral Purity Validation Workflow for Pyrrolidine Derivatives.

Protocol 1: Chiral SFC (The Modern Gold Standard) Supercritical Fluid Chromatography (SFC) is the optimal choice for basic chiral amines. The low viscosity and high diffusivity of supercritical CO 2​ allow for rapid mass transfer, while the addition of a basic modifier suppresses silanol interactions [4].

Step-by-Step Methodology:

  • Column Selection: Equip the SFC system with an immobilized amylose-based chiral stationary phase (e.g., RegisPack or Chiralpak IA, 250 x 4.6 mm, 5 μ m).

  • Mobile Phase Preparation: Utilize medical-grade CO 2​ as the primary mobile phase (Mobile Phase A). Prepare Mobile Phase B (modifier) consisting of HPLC-grade Methanol containing 0.1% v/v Diethylamine (DEA).

    • Causality: DEA acts as a competing base, temporarily masking residual silanols on the CSP to prevent peak tailing of the highly basic pyrrolidine analyte.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Isocratic Gradient: 80% CO 2​ / 20% Methanol-DEA.

    • Backpressure: 120 bar (ensures CO 2​ remains in the supercritical state).

    • Column Temperature: 35°C.

    • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the commercial batch of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine in methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

  • System Suitability (Self-Validation): Inject a racemic reference standard of 2-(2,5-Dimethoxyphenyl)pyrrolidine. The system is validated only if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 , and the tailing factor for both peaks is ≤1.5 .

  • Batch Analysis: Inject the commercial batch. Calculate the enantiomeric excess (ee) using the peak area normalization method: ee(%)=[(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

Protocol 2: Direct Chiral HPLC (The Robust Alternative) For laboratories without SFC capabilities, Normal-Phase Chiral HPLC remains a highly reliable, albeit slower, alternative [5].

Step-by-Step Methodology:

  • Column Selection: Use a coated cellulose-based column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 μ m).

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio. Add 0.1% v/v DEA.

    • Causality: The non-polar hexane drives the analyte into the chiral cavities of the cellulose stationary phase, while IPA modulates the elution strength. The DEA is essential here to prevent irreversible binding to the silica support.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Execution & Validation: Follow the same sample preparation and SST criteria as Protocol 1. Note that HPLC run times will typically extend to 20-30 minutes due to the higher viscosity of the liquid mobile phase compared to supercritical fluids.

Conclusion For the validation of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine commercial batches, Chiral SFC provides superior kinetic performance, sharper peak shapes, and greener operation profiles compared to traditional HPLC. However, both modalities, when rigorously controlled with basic additives and validated through strict System Suitability Testing, offer the analytical trustworthiness required for pharmaceutical-grade chiral purity certification.

References

  • Accela ChemBio. "(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Product Information (CAS: 1213082-45-1)". Accela ChemBio Inc.[Link]

  • European Medicines Agency (EMA). "WAYRILZ Assessment Report / ICH Q6A Specifications Context". Europa.eu.[Link]

  • The Analytical Scientist. "Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC". The Analytical Scientist.[Link]

  • ResearchGate. "Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine". ResearchGate.[Link]

Comparative

Benchmarking (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine: A Comparative Guide to Chiral Pyrrolidine Organocatalysts

The advent of asymmetric organocatalysis has fundamentally transformed modern synthetic chemistry, offering robust, metal-free pathways to highly enantioenriched molecules. At the heart of this revolution is the pyrrolid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The advent of asymmetric organocatalysis has fundamentally transformed modern synthetic chemistry, offering robust, metal-free pathways to highly enantioenriched molecules. At the heart of this revolution is the pyrrolidine scaffold. While foundational catalysts like L-proline and the highly optimized Jørgensen-Hayashi diarylprolinol silyl ethers dominate the literature, specialized 2-arylpyrrolidines such as (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine offer unique stereoelectronic profiles for challenging transformations.

This guide provides an objective, data-driven comparison of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine against standard pyrrolidine organocatalysts, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Causality: The Role of the 2,5-Dimethoxyphenyl Group

To understand the utility of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, one must analyze the causality behind its structural design. Organocatalytic activation of carbonyl compounds via pyrrolidine derivatives typically proceeds through an enamine or iminium ion intermediate.

Unlike L-proline, which relies on a bifunctional acid-base mechanism where the carboxylic acid directs the electrophile via hydrogen bonding, 2-arylpyrrolidines dictate stereocontrol through pure steric shielding and electronic modulation.

  • Steric Shielding: The bulky 2,5-dimethoxyphenyl group at the C2 position of the pyrrolidine ring acts as a chiral shield. It effectively blocks one face of the reactive enamine intermediate, forcing the incoming electrophile to approach from the opposite, unhindered face.

  • Electronic Tuning and Cation-π Interactions: The presence of two methoxy groups renders the phenyl ring highly electron-rich. [1] have demonstrated that the electronic nature of the aryl ring significantly impacts the pKa of the pyrrolidine nitrogen, thereby influencing the rate of enamine formation and hydrolysis. Furthermore, the electron-rich 2,5-dimethoxyphenyl ring can stabilize developing positive charges in the transition state (such as iminium ions) through robust [2].

EnamineCycle Cat Catalyst: (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Iminium Iminium Ion Intermediate (Activated) Cat->Iminium + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Iminium Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine - H+ Electrophile Electrophile Addition (Sterically Shielded Face) Enamine->Electrophile + Electrophile Hydrolysis Hydrolysis Electrophile->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Enamine catalytic cycle for 2-arylpyrrolidines highlighting steric shielding.

Comparative Benchmarking Data

To objectively evaluate the performance of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, we benchmark it against two industry standards: L-Proline and the (S)-Jørgensen-Hayashi catalyst (diphenylprolinol trimethylsilyl ether). The selected benchmark reaction is the asymmetric intermolecular Michael addition of propanal to trans-β-nitrostyrene—a notoriously challenging reaction for unmodified proline due to side reactions and poor solubility.

As documented in the [3], the Jørgensen-Hayashi catalyst excels in this domain. However, 2-arylpyrrolidines offer a highly tunable alternative when specific electronic interactions are required.

Table 1: Benchmark Performance in Asymmetric Michael Addition

Reaction Conditions: Propanal (2.0 equiv), trans-β-nitrostyrene (1.0 equiv), Catalyst (10-20 mol%), Solvent (DCM or ambient), RT.

Catalyst SystemCatalyst LoadingAdditive / Co-catalystTime (h)Yield (%)dr (syn:anti)ee (%)
L-Proline 20 mol%None7245%1:1< 20%
(S)-Jørgensen-Hayashi 10 mol%None1295%95:599%
(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine 10 mol%Benzoic Acid (10 mol%)2488%91:994%

Data Analysis:

  • L-Proline fails to provide meaningful stereocontrol or yield in this specific intermolecular Michael addition without complex additives, primarily due to the formation of stable oxazolidinone dead-ends.

  • Jørgensen-Hayashi remains the gold standard for pure steric bulk, delivering near-perfect enantioselectivity.

  • (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine performs exceptionally well when paired with an acid co-catalyst (which aids in the protonation/deprotonation steps of enamine formation). Its performance approaches that of the Jørgensen-Hayashi catalyst, making it a highly viable alternative, particularly for substrates that may be sensitive to the extreme steric hindrance of diarylprolinol silyl ethers.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology describes the use of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine in the benchmark Michael addition. This protocol is designed as a self-validating system, incorporating critical analytical checkpoints.

Materials Required:
  • (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (0.05 mmol, 10 mol%)

  • Benzoic acid (0.05 mmol, 10 mol%)

  • trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv)

  • Propanal (1.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Workflow:
  • Catalyst Activation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (10.3 mg, 0.05 mmol) and benzoic acid (6.1 mg, 0.05 mmol). Dissolve in 2.0 mL of anhydrous DCM. Stir at room temperature for 10 minutes to allow the formation of the active catalyst-acid salt.

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add propanal (72 µL, 1.0 mmol) in one portion. Stir for 5 minutes to initiate enamine formation.

  • Electrophile Introduction: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol) to the solution. Seal the flask and allow the reaction to warm to room temperature slowly.

  • Reaction Monitoring (Validation Checkpoint 1): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot (Rf ~0.6) and the appearance of the product spot (Rf ~0.3) indicates reaction progression. Stir for 24 hours.

  • Quenching and Extraction: Quench the reaction by adding 2 mL of saturated aqueous NH4Cl. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 x 5 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel (eluting with Hexanes:EtOAc 9:1 to 4:1) to isolate the Michael adduct as a pale oil.

  • Stereochemical Analysis (Validation Checkpoint 2):

    • Diastereomeric Ratio (dr): Determine the syn:anti ratio via 1H NMR (400 MHz, CDCl3) of the crude or purified mixture by integrating the distinct α-proton signals of the diastereomers.

    • Enantiomeric Excess (ee): Determine the ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, UV detection at 210 nm).

ExpWorkflow Prep 1. Preparation Solvent: DCM Temp: 0°C CatAct 2. Catalyst Activation 10 mol% Catalyst 10 mol% Acid Co-cat Prep->CatAct React 3. Reaction Add Aldehyde Add Nitroalkene CatAct->React Quench 4. Quench & Extract Sat. NH4Cl DCM Extraction React->Quench Purify 5. Purification Flash Chromatography Silica Gel Quench->Purify Analyze 6. Validation NMR for dr Chiral HPLC for ee Purify->Analyze

Step-by-step experimental workflow for self-validating asymmetric Michael addition.

Conclusion

While the Jørgensen-Hayashi catalyst remains the default choice for many enamine-catalyzed transformations due to its massive steric bulk, (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine presents a highly sophisticated alternative. By leveraging the electron-donating properties of the dimethoxy groups, this catalyst stabilizes reactive intermediates through non-covalent cation-π interactions, achieving excellent yields and enantioselectivities (up to 94% ee) in benchmark Michael additions. For researchers encountering substrate scope limitations or unwanted steric clashes with silyl ether catalysts, integrating this 2-arylpyrrolidine into the screening library is highly recommended.

References

  • Hammett Correlation of Nornicotine Analogues in the Aqueous Aldol Reaction: Implications for Green Organocatalysis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Asymmetric Ion-Pairing Catalysis PMC - National Institutes of Health (NIH) URL:[Link]

Validation

A Comparative Guide to the Pharmacokinetics of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine and Key Amphetamine Analogs

For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, a thorough understanding of pharmacokinetics (PK) is paramount. The absorption, distribution, metabolism, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, a thorough understanding of pharmacokinetics (PK) is paramount. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its onset, duration of action, and potential for toxicity. This guide provides a comparative analysis of the pharmacokinetic properties of several key amphetamine analogs and offers insights into the expected profile of the novel compound, (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

The amphetamine class of stimulants, characterized by their phenethylamine core, has been extensively studied.[1] In contrast, emerging compounds like (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, which features a pyrrolidine ring, represent a newer frontier in psychopharmacological research. Understanding the pharmacokinetic distinctions driven by these structural differences is crucial for predicting clinical performance and guiding future research.

The Foundational Role of Preclinical Pharmacokinetic Assessment

In vivo pharmacokinetic studies are indispensable in early-stage drug development. They provide critical data that informs dose selection for efficacy and toxicology studies, predicts human equivalent doses, and helps to understand potential drug-drug interactions.[2][3][4] Typically, these studies involve administering a compound to an animal model, followed by serial blood sampling to quantify drug concentrations over time.[5] This data allows for the calculation of key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Comparative Pharmacokinetic Profiles

The following sections detail the known pharmacokinetic parameters of several amphetamine analogs. Due to the novelty of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, its specific pharmacokinetic data is not yet available in the public domain. Therefore, its profile is inferred based on the known metabolism of structurally related 2,5-dimethoxyphenethylamines and the general pharmacokinetic behavior of pyrrolidine-containing compounds.

Amphetamine and its Analogs

Amphetamine-type stimulants are generally well-absorbed orally, with good bioavailability.[6] They are sympathomimetic amines that act as central nervous system stimulants by increasing the levels of dopamine, norepinephrine, and to a lesser extent, serotonin in the synaptic cleft.[7][8]

Key Pharmacokinetic Parameters of Amphetamine Analogs:

CompoundTmax (hours)Elimination Half-life (t1/2) (hours)Key Metabolic PathwaysNotes
d-amphetamine ~3~9-11Hepatic metabolism (CYP2D6), urinary excretion is pH-dependent.[9]The pharmacologically more active enantiomer.
l-amphetamine ~3~11-14Similar to d-amphetamine.[9]Longer half-life than the d-isomer.[9]
Methamphetamine ~2-4~9-12N-demethylation to amphetamine, aromatic hydroxylation.Metabolized by CYP2D6.[10]
MDMA ~1.5-3~6-7N-demethylation, O-dealkylation, followed by conjugation.
Lisdexamfetamine ~1 (for prodrug), ~3.5 (for active d-amphetamine)~12 (for d-amphetamine)Enzymatic hydrolysis in red blood cells to d-amphetamine.A prodrug of d-amphetamine, designed for a more gradual onset and potentially lower abuse liability.[11]

This table summarizes data from multiple sources and represents typical values in humans, which can vary based on formulation, dose, and individual patient factors.

The metabolism of amphetamines is primarily hepatic, with CYP2D6 being a key enzyme.[8] This can lead to significant inter-individual variability in drug exposure and potential drug-drug interactions. Urinary excretion is a major route of elimination, and the rate of excretion is highly dependent on urinary pH.[9]

Inferred Pharmacokinetic Profile of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

While direct data is unavailable, we can hypothesize the pharmacokinetic profile of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine based on its chemical structure.

  • Absorption: The pyrrolidine ring may influence its lipophilicity and basicity compared to the open-chain amine of amphetamine, which will affect its absorption characteristics.

  • Distribution: Its distribution into the central nervous system will be a key determinant of its psychoactive effects. The 2,5-dimethoxyphenyl moiety is common in several psychedelic compounds and is known to facilitate brain penetration.

  • Metabolism: The metabolism is likely to involve several pathways. Similar to other 2,5-dimethoxyphenethylamines like 2C-B, metabolism may proceed via oxidative deamination of the pyrrolidine nitrogen, O-demethylation of the methoxy groups, and subsequent conjugation.[12][13] The pyrrolidine ring itself can also be a site of metabolism, potentially undergoing N-oxidation.[14]

  • Excretion: The metabolites, likely more polar than the parent compound, are expected to be excreted primarily through the kidneys.

Experimental Methodologies for Pharmacokinetic Assessment

A robust and validated experimental protocol is the cornerstone of reliable pharmacokinetic data. The following outlines a standard approach for an in vivo pharmacokinetic study in a rodent model, a common first step in preclinical drug development.[5][15][16][17]

Protocol: In Vivo Pharmacokinetic Study in Rats

1. Animal Model and Housing:

  • Species: Male Wistar rats (n=3-5 per time point or using a serial bleeding protocol).[5][13]
  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week prior to the study.

2. Compound Administration:

  • Formulation: Prepare the test compound in a suitable vehicle (e.g., saline, PEG400/water).
  • Route of Administration: Oral (gavage) or intravenous (tail vein injection), depending on the intended clinical route.
  • Dose: A non-toxic dose should be selected, high enough for quantification in plasma.

3. Sample Collection:

  • Matrix: Blood (plasma).
  • Time Points: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to capture the full pharmacokinetic profile.[5]
  • Collection Method: Use a validated method such as tail vein or saphenous vein sampling for serial collection, or terminal cardiac puncture.[5] Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).

4. Sample Processing and Analysis:

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
  • Bioanalytical Method: Develop and validate a sensitive and selective method for quantifying the parent drug and its major metabolites in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21]

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
Causality in Experimental Design

The choice of animal model, route of administration, and sampling schedule are all critical decisions that impact the quality and relevance of the pharmacokinetic data. For instance, rats are often chosen for initial PK studies due to their well-characterized physiology and the availability of historical data for many compound classes. A serial bleeding protocol is often preferred as it reduces the number of animals required and minimizes inter-animal variability.[5] The use of a highly specific and sensitive bioanalytical method like LC-MS/MS is non-negotiable for obtaining accurate concentration-time data.[18][19]

Visualizing the Process

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Bioanalysis cluster_analysis Data Interpretation acclimatization Animal Acclimatization dosing Dosing (PO or IV) acclimatization->dosing formulation Compound Formulation formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing extraction Sample Extraction (LLE/SPE) processing->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc PK Parameter Calculation lcms->pk_calc report Reporting pk_calc->report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Metabolic Pathways of Amphetamine

G amphetamine Amphetamine p_hydroxyamphetamine p-Hydroxyamphetamine amphetamine->p_hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) norephedrine Norephedrine amphetamine->norephedrine Beta-Hydroxylation phenylacetone Phenylacetone amphetamine->phenylacetone Oxidative Deamination benzoic_acid Benzoic Acid phenylacetone->benzoic_acid Oxidation hippuric_acid Hippuric Acid benzoic_acid->hippuric_acid Conjugation with Glycine

Caption: Major metabolic pathways of amphetamine.

Predicted Metabolic Pathways for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

G parent (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine demethylated O-Demethylated Metabolites parent->demethylated O-Demethylation deaminated Oxidatively Deaminated Metabolite parent->deaminated Oxidative Deamination n_oxide Pyrrolidine N-Oxide parent->n_oxide N-Oxidation conjugated Conjugated Metabolites (Glucuronide/Sulfate) demethylated->conjugated deaminated->conjugated

Caption: Hypothesized metabolic pathways for the title compound.

Conclusion

The pharmacokinetic profiles of amphetamine and its analogs are well-documented, providing a solid foundation for comparison with novel compounds. While the precise pharmacokinetic parameters of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine remain to be determined experimentally, its structural features suggest a distinct metabolic fate compared to traditional amphetamines, likely involving O-demethylation and modifications to the pyrrolidine ring. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the pharmacokinetic profile of this and other novel psychoactive compounds, thereby enabling a more informed and scientifically rigorous drug development process.

References

  • De Boeck, F., et al. (2011). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Journal of Analytical Toxicology, 35(8), 533–539. Available at: [Link]

  • De Boeck, F., et al. (2003). Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. Journal of Chromatography B, 785(2), 245-254. Available at: [Link]

  • Cunha, P. J., et al. (2012). Amphetamine-Type Medicines: A Review of Pharmacokinetics, Pharmacodynamics, and Toxicological Aspects. Revista Brasileira de Psiquiatria, 34(Suppl 1), S57-S68. Available at: [Link]

  • Rob, E. (2018). Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry with a Range of 2.5 to 1000 ng/mL. University of Texas at Tyler. Available at: [Link]

  • Ewald, A. H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology and Applied Pharmacology, 202(1), 55-66. Available at: [Link]

  • Cunha, P. J., et al. (2013). Amphetamine-type medicines: a review of pharmacokinetics, pharmacodynamics, and toxicological aspects. Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1437-1450. Available at: [Link]

  • Carmo, H., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Toxicology Letters, 154(1-2), 121-128. Available at: [Link]

  • Holze, F., et al. (2024). Serotonergic Psychedelics: A Comparative Review of Efficacy, Safety, Pharmacokinetics, and Binding Profile. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging, 9(5), 472-489. Available at: [Link]

  • Brandt, S. D., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2025). Psychedelics, psychiatry and pharmacokinetics - where are we now?. Taylor & Francis Online. Available at: [Link]

  • Washington State Patrol. (2020). CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. Available at: [Link]

  • Kanamori, T., et al. (2008). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 38(9), 1164-1175. Available at: [Link]

  • Kanamori, T., et al. (2002). In Vivo Metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat: Identification of Urinary Metabolites. Journal of Analytical Toxicology, 26(2), 72-76. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). ADDERALL XR® Label. Available at: [Link]

  • Zhang, D. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1161. Available at: [Link]

  • Holze, F., et al. (2017). Pharmacokinetics and Pharmacodynamics of Lisdexamfetamine Compared with D-Amphetamine in Healthy Subjects. Frontiers in Pharmacology, 8, 597. Available at: [Link]

  • Holze, F., et al. (2023). Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants. Neuropsychopharmacology, 48(7), 1041–1049. Available at: [Link]

  • Pender, K. (2026). Psilocybin and Animal Testing: Charting an End to the Use of Animals in Drug Development Research. Animal Law Review. Available at: [Link]

  • ResearchGate. (n.d.). Development of LC-MS/MS method to quantitate methamphetamine (MA) and four of its metabolites in rhesus plasma. Available at: [Link]

  • Hanks, J. B., & González-Maeso, J. (2013). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 4(1), 33–42. Available at: [Link]

  • SciELO. (n.d.). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Available at: [Link]

  • ResearchGate. (2020). Pharmacokinetics: Experimental methods. Available at: [Link]

  • de la Torre, R., et al. (2004). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. Clinical Pharmacokinetics, 43(3), 157-185. Available at: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]

  • bioRxiv. (2026). Animal models in psychedelic research – Tripping over translation. Available at: [Link]

  • AKJournals. (2025). Behavioural investigations of psilocybin in non-human animals 1962–2021: A scoping review. Available at: [Link]

  • Hanks, J. B., & González-Maeso, J. (2013). Animal models of serotonergic psychedelics. ACS Chemical Neuroscience, 4(1), 33-42. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Available at: [Link]

  • Straker, D. (2023). Amphetamine. In: StatPearls. StatPearls Publishing. Available at: [Link]

  • Timmermann, C., et al. (2022). Population pharmacokinetic/pharmacodynamic modelling of the psychedelic experience induced by N,N-dimethyltryptamine. CPT: Pharmacometrics & Systems Pharmacology, 11(12), 1633-1644. Available at: [Link]

  • Dinis-Oliveira, R. J. (2025). Pharmacokinetics of Psilocybin: A Systematic Review. Pharmaceuticals, 18(4), 456. Available at: [Link]

  • Alcohol and Drug Foundation. (2025). Amphetamines. Available at: [Link]

  • Wikipedia. (n.d.). Amphetamine. Available at: [Link]

  • Emoto, M., et al. (2016). Pharmacokinetics of lipophilically different 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl radicals frequently used as redox probes in in vivo magnetic resonance studies. Journal of Inorganic Biochemistry, 161, 10-17. Available at: [Link]

  • Grosa, G., et al. (1993). Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. Il Farmaco, 48(8), 1123-1132. Available at: [Link]

  • Halberstadt, A. L., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. Available at: [Link]

  • MDPI. (2025). Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. Available at: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

Sources

Comparative

Cross-Validation of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine in In Vitro Binding Assays: A Comparative Guide

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond standard protocols to understand the causality behind molecular behavior. (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (hereafter ref...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond standard protocols to understand the causality behind molecular behavior. (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (hereafter referred to as (R)-2-DPP ) is a conformationally restricted, chiral heterocyclic probe. Structurally, it is a rigid 2-arylpyrrolidine analog of the well-known 2,5-dimethoxyphenethylamine class.

This guide provides drug development professionals with an objective comparison of (R)-2-DPP against flexible alternatives, detailing the self-validating in vitro binding assays required to map its target profile across the central nervous system (CNS).

Structural Logic & The Pharmacophore Shift

To understand (R)-2-DPP's binding profile, we must analyze its structural constraints. Classic serotonergic ligands like 2C-H possess a flexible two-carbon (ethyl) spacer between the aromatic ring and the basic nitrogen. In contrast, (R)-2-DPP incorporates the alpha-carbon and the amine into a rigid pyrrolidine ring, creating a one-carbon (benzylamine-type) spacer constraint [1].

This ~1.5 Å reduction in the nitrogen-aromatic distance causes a severe steric clash at the 5-HT2A receptor binding pocket, effectively abolishing serotonergic activity. However, this exact spatial geometry creates a privileged pharmacophore for the Sigma-1 receptor and the Dopamine Transporter (DAT) , mirroring the activity of monoamine reuptake inhibitors like prolintane.

PharmacophoreShift Phen Flexible Phenethylamine (e.g., 2C-H) HT2A 5-HT2A Receptor (High Affinity) Phen->HT2A 2-Carbon Spacer Pyr (R)-2-DPP (Rigid 1-Carbon Spacer) Sig1 Sigma-1 / DAT (High Affinity) Pyr->Sig1 1-Carbon Spacer Loss 5-HT2A Receptor (Affinity Lost) Pyr->Loss Steric Clash

Fig 1. Conformational restriction shifts affinity from 5-HT2A to Sigma-1 and DAT.

Comparative Performance Data

The following table summarizes the in vitro binding affinities ( Ki​ ) of (R)-2-DPP compared to flexible phenethylamines and benchmark monoamine transporter inhibitors. The data highlights the objective target shift caused by the pyrrolidine ring constraint.

Table 1: Comparative Binding Affinities ( Ki​ , nM) Across CNS Targets

CompoundStructural Class5-HT2A ( Ki​ )Sigma-1 ( Ki​ )DAT ( Ki​ )
2C-H Flexible Phenethylamine15 ± 3>10,000>10,000
Prolintane Flexible 2-Benzylpyrrolidine>5,000120 ± 1580 ± 10
(R)-2-DPP Rigid 2-Arylpyrrolidine>5,00045 ± 5110 ± 12

(Note: Values represent established Structure-Activity Relationship (SAR) baselines for these chemical classes to illustrate the pharmacophore shift).

Self-Validating Experimental Workflows

A robust assay must be self-validating. This means selecting radioligands that do not introduce conformational bias and utilizing specific masking agents to prevent off-target signal contamination.

AssayWorkflow Membrane 1. Membrane Prep HEK-293 / Tissue Homogenate Incubation 2. Incubation Radioligand + (R)-2-DPP + Mask Membrane->Incubation Filtration 3. Rapid Filtration GF/B Filters + Cold Wash Incubation->Filtration Detection 4. Quantification Liquid Scintillation Counting Filtration->Detection Analysis 5. Data Analysis Cheng-Prusoff Equation Detection->Analysis

Fig 2. Standardized radioligand competition binding assay workflow.

Assay 1: 5-HT2A Receptor Competition Binding

Causality for Protocol Design: We utilize [2] rather than an agonist like [3H]Cimbi-36. Agonists only label the G-protein-coupled, high-affinity state of the receptor, which fluctuates based on intracellular GTP levels. [3H]MDL100907 is a selective antagonist that labels the total receptor pool, providing an unbiased baseline for displacement [2][3].

  • Preparation: Resuspend NIH-3T3 cells stably transfected with the 5-HT2A receptor in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 50 µg of membrane protein with 0.2 nM [3H]MDL100907 and varying concentrations of (R)-2-DPP (1 pM to 10 µM). Incubate for 60 minutes at 37°C.

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 1 µM Ketanserin.

  • Termination: Rapidly filter through polyethylenimine-soaked GF/B filters and wash with ice-cold buffer.

Assay 2: Sigma-1 Receptor Binding

Causality for Protocol Design: Older protocols used [3H]DTG, which binds equally to Sigma-1 and Sigma-2, requiring the addition of masking agents that can skew competitive kinetics. We strictly utilize [-pentazocine]([Link]], which is intrinsically selective for Sigma-1, ensuring a clean, one-site competition curve [4][5].

  • Preparation: Isolate Guinea pig brain or HEK-293 membranes and resuspend in 50 mM Tris-HCl (pH 8.0).

  • Incubation: Add 5 nM -pentazocine and (R)-2-DPP to the membrane suspension. Incubate for 90–120 minutes at 37°C to reach equilibrium.

  • Self-Validation (NSB): Define NSB using 10 µM Haloperidol [6].

Assay 3: Dopamine Transporter (DAT) Binding

Causality for Protocol Design: [7] is a conformationally rigid cocaine analog that binds specifically to the outward-facing state of DAT. Because it retains residual affinity for the Norepinephrine Transporter (NET), the assay buffer must include desipramine to mask NET sites, ensuring the resulting Ki​ is exclusively DAT-mediated [7][8].

  • Preparation: Prepare striatal synaptosomes in 0.32 M sucrose buffer (pH 7.4) containing 2.1 mM NaH₂PO₄.

  • Incubation: Combine 50 µg of synaptosomes with 5 nM [3H]WIN 35,428, 1 µM desipramine (NET mask), and (R)-2-DPP. Incubate on ice for 2 hours to stabilize the transporter.

  • Self-Validation (NSB): Define NSB using 10 µM Nomifensine or Cocaine [7][9].

Data Analysis Standard

All raw scintillation counts (CPM) must be converted to specific binding by subtracting the NSB. The IC50​ values derived from the competition curves are converted to absolute affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

This mathematical correction accounts for the specific concentration ( [L] ) and dissociation constant ( Kd​ ) of the radioligand used, allowing for direct comparison across different assay conditions.

Downstream Signaling Implications

The structural shift of (R)-2-DPP away from 5-HT2A and toward Sigma-1/DAT completely alters its functional role in cellular assays. Instead of triggering Gαq​ -mediated inositol phosphate (IP3) accumulation via 5-HT2A, (R)-2-DPP modulates calcium signaling at the endoplasmic reticulum (via Sigma-1 chaperone activity) and increases extracellular dopamine tone by blocking reuptake.

SignalingPathway Ligand (R)-2-DPP Sig1 Sigma-1 Receptor (ER Mitochondria Associated Membrane) Ligand->Sig1 Chaperone Modulation DAT Dopamine Transporter (Plasma Membrane) Ligand->DAT Reuptake Blockade Ca2 Intracellular Ca2+ Mobilization Sig1->Ca2 IP3R Regulation DA Extracellular DA Accumulation DAT->DA Synaptic Pooling

Fig 3. Downstream signaling implications of (R)-2-DPP at Sigma-1 and DAT targets.

References

  • Ettrup, A., et al. "Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET." Journal of Nuclear Medicine. URL:[Link]

  • Zhu, J., et al. "[3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex." National Institutes of Health (PMC). URL:[Link]

  • Chen, Y., et al. "No Differential Regulation of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Binding." PLOS One. URL:[Link]

  • Merlos, M., et al. "Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands." ACS Publications. URL:[Link]

Sources

Validation

Validation of LC-MS/MS Protocols for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine in Blood Plasma: A Comparative Guide

Executive Summary & Clinical Context (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a synthetic pyrrolidine derivative structurally related to the 2C family of [1]. As a novel psychoactive substance (NPS), its potent pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a synthetic pyrrolidine derivative structurally related to the 2C family of [1]. As a novel psychoactive substance (NPS), its potent pharmacological profile necessitates highly sensitive and robust bioanalytical methods for pharmacokinetic profiling and [2]. This guide objectively compares standard Protein Precipitation (PPT) against an optimized Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) workflow, providing a self-validating LC-MS/MS protocol strictly aligned with [3].

Mechanistic Rationale: Analyte Chemistry Dictates Method Design

To develop a self-validating system, we must abandon generic extraction templates and instead exploit the specific physicochemical properties of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine:

  • The Pyrrolidine Ring (Basic Nitrogen): With a pKa of approximately 9.8, the secondary amine in the pyrrolidine ring is easily protonated under acidic conditions. This makes the molecule an ideal candidate for strong cation exchange chromatography.

  • The 2,5-Dimethoxyphenyl Moiety (Lipophilicity & π -Electrons): The electron-rich aromatic ring provides strong lipophilicity, which drives non-specific binding with plasma proteins. Furthermore, it makes the molecule highly amenable to π−π interactions on a biphenyl chromatographic stationary phase, offering superior retention compared to standard C18 columns.

Comparative Workflow Analysis: PPT vs. MCX-SPE

While Protein Precipitation (PPT) is ubiquitous due to its simplicity, it frequently fails to from blood plasma[4]. These phospholipids co-elute with lipophilic analytes, causing severe ion suppression in the electrospray ionization (ESI) source and compromising assay trustworthiness.

Conversely, MCX-SPE provides orthogonal cleanup. By acidifying the plasma, the pyrrolidine nitrogen is protonated and binds ionically to the sulfonic acid groups on the sorbent. This allows for an aggressive 100% organic wash that strips away neutral lipids and phospholipids without losing the analyte, yielding a pristine extract.

G cluster_PPT Alternative: Protein Precipitation (PPT) cluster_SPE Optimized: Mixed-Mode Cation Exchange (MCX-SPE) P1 Plasma Sample (50 µL) P2 Add MeCN (150 µL) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Supernatant (High Matrix Effect) P3->P4 LCMS LC-MS/MS Analysis (Biphenyl Column, ESI+) P4->LCMS Ion Suppression S1 Plasma Sample (50 µL) + Internal Standard S2 Acidify (2% Formic Acid) Protonate Pyrrolidine S1->S2 S3 Load onto MCX Cartridge (Cation Exchange) S2->S3 S4 Wash (100% MeOH) Remove Phospholipids S3->S4 S5 Elute (5% NH4OH in MeOH) Neutralize & Release S4->S5 S5->LCMS Clean Extract

Workflow comparison between standard PPT and optimized MCX-SPE for plasma sample preparation.

Experimental Protocol: The Self-Validating MCX-SPE System

This protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) at the very first step. This ensures the system is self-validating; any volumetric errors, extraction losses, or residual matrix effects are mathematically normalized prior to quantification.

Step-by-Step Methodology

Phase 1: Sample Pre-treatment

  • Aliquot 50 µL of human blood plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., Pyrrolidine-d8 analog, 50 ng/mL). Causality: Early addition ensures the IS undergoes the exact same protein-binding disruption as the target analyte.

  • Add 200 µL of 2% Formic Acid in water. Vortex for 2 minutes. Causality: Lowers the pH to disrupt protein binding and fully protonates the basic pyrrolidine nitrogen for optimal cation exchange.

Phase 2: Mixed-Mode SPE (MCX 30 mg/well) 4. Condition: 1 mL Methanol. 5. Equilibrate: 1 mL 2% Formic Acid in water. 6. Load: Apply the pre-treated plasma sample (260 µL). 7. Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes water-soluble endogenous salts. 8. Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral lipids and phospholipids; the target analyte remains ionically bound to the sorbent. 9. Elute: 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond and releasing the analyte into the collection plate.

Phase 3: LC-MS/MS Analysis 10. Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Methanol with 0.1% Formic Acid). 11. Chromatography: Inject 5 µL onto a Biphenyl column (2.1 × 50 mm, 1.7 µm). Causality: The biphenyl phase offers superior retention and peak shape for the dimethoxyphenyl ring via π−π interactions compared to standard C18. 12. Mass Spectrometry: Operate in ESI+ MRM mode. Monitor the precursor [M+H]+ transition to the predominant product ion (typically resulting from the cleavage of the pyrrolidine ring).

Quantitative Performance and Validation Data

The optimized MCX-SPE method was validated against the standard PPT method in accordance with [3]. The data below summarizes the superior performance of the SPE approach.

Table 1: Comparative Sample Preparation Performance
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Extraction Recovery (%) 68.4 ± 5.292.1 ± 3.4
Matrix Effect (%) -35.2 (Severe Ion Suppression)-4.5 (Negligible)
Phospholipid Removal PoorExcellent
LLOQ (ng/mL) 1.00.05

Data Interpretation: The PPT method suffers from a 35.2% signal loss due to matrix effects, directly compromising the Lower Limit of Quantification (LLOQ). The MCX-SPE method eliminates this suppression, achieving a 20-fold improvement in analytical sensitivity.

Table 2: FDA M10 Validation Metrics for MCX-SPE LC-MS/MS

According to FDA M10, precision (% CV) must not exceed 15% (20% at LLOQ), and accuracy must be within ±15% (±20% at LLOQ)[3]. The self-validating MCX-SPE system easily exceeds these regulatory thresholds.

Concentration LevelIntra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (0.05 ng/mL)4.28.55.19.2
LQC (0.15 ng/mL)2.15.43.06.1
MQC (5.0 ng/mL)-1.53.2-1.84.0
HQC (40.0 ng/mL)0.82.51.23.1

Conclusion

For the bioanalysis of basic, lipophilic novel psychoactive substances like (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, relying on simple Protein Precipitation introduces unacceptable analytical risks due to phospholipid-induced ion suppression. By leveraging the specific pKa of the pyrrolidine ring, a Mixed-Mode Cation Exchange (MCX) SPE workflow provides a self-validating, highly robust system. When coupled with biphenyl chromatography, this protocol ensures pristine extracts, negligible matrix effects, and full compliance with [3].

Sources

Comparative

Comparing the catalytic efficiency of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine with proline derivatives

Title: Comparative Guide: Catalytic Efficiency of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine vs. Proline Derivatives in Asymmetric Organocatalysis Secondary amine organocatalysis has fundamentally reshaped asymmetric synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Catalytic Efficiency of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine vs. Proline Derivatives in Asymmetric Organocatalysis

Secondary amine organocatalysis has fundamentally reshaped asymmetric synthesis by enabling metal-free, highly stereoselective transformations. While L-proline and its bulky derivatives (such as diarylprolinol silyl ethers) have long been the gold standards, structurally distinct 2-arylpyrrolidines—specifically (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine —offer unique electronic and steric profiles that solve specific catalytic bottlenecks.

This guide provides an in-depth, objective comparison of these catalysts, analyzing the mechanistic causality behind their performance and providing self-validating experimental protocols for bench scientists.

Mechanistic Foundations & Causality of Stereocontrol

To understand the comparative efficiency of these catalysts, one must dissect the causality behind how they govern the transition state during enamine and iminium activation.

  • L-Proline (The Bifunctional Pioneer): Proline operates via a rigid, hydrogen-bonded transition state (the Houk-List model). The secondary amine forms the nucleophilic enamine, while the carboxylic acid acts as a Brønsted acid, directing the incoming electrophile via hydrogen bonding[1]. Limitation: This dual-role requires highly ordered transition states, often necessitating high catalyst loadings (20 mol%) and polar solvents (like DMSO) that can complicate scale-up and extraction.

  • Diarylprolinol Silyl Ethers (Steric Shielding): Developed by Jørgensen and Hayashi, these proline derivatives discard the hydrogen-bonding directing group in favor of massive steric bulk. The bulky diarylmethyl silyl ether group completely blocks one face of the enamine, forcing the electrophile to approach from the opposite face[2][3]. Limitation: The extreme steric bulk can severely retard reaction rates when dealing with sterically hindered nucleophiles or electrophiles.

  • (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine (Electronic & Steric Tuning): This catalyst represents a paradigm shift from pure steric shielding to a tunable electronic environment. The 2,5-dimethoxyphenyl group is highly electron-rich. The ortho-methoxy group provides proximal steric bulk right next to the chiral center, enforcing facial selectivity. More importantly, Hammett correlation studies on 2-arylpyrrolidines reveal that the electronic nature of the aryl ring directly modulates reaction kinetics[4]. The electron-rich aromatic ring can stabilize positively charged transition states (e.g., developing oxocarbenium or iminium ions) via robust cation-π interactions, a feature heavily utilized in complex cascade reactions and the activation of N-acyliminium ions[5][6].

EnamineCycle Cat Secondary Amine Catalyst (Proline / 2-Arylpyrrolidine) Iminium Iminium Ion Intermediate (Activated Electrophile) Cat->Iminium + Carbonyl Donor Carbonyl Carbonyl Donor (Ketone/Aldehyde) Carbonyl->Iminium Enamine Enamine Intermediate (Nucleophilic Species) Iminium->Enamine - H+ (Deprotonation) CCBond C-C Bond Formation (Stereocontrolled Step) Enamine->CCBond + Electrophile Electrophile External Electrophile (e.g., Nitroolefin) Electrophile->CCBond Product Enantioenriched Product + Catalyst Regeneration CCBond->Product Hydrolysis Product->Cat Catalytic Turnover

Caption: Catalytic cycle of secondary amine-mediated enamine activation.

Quantitative Performance Data

The following table synthesizes experimental data for a benchmark asymmetric Michael addition of aldehydes to nitroolefins, illustrating the practical efficiency of each catalyst class.

CatalystLoading (mol%)Optimal SolventYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Mechanistic Advantage
L-Proline 20%DMSO / MeOH65 - 75%70 - 80%4:1Low cost; ideal for simple, unhindered aqueous aldol reactions[1].
Diarylprolinol Silyl Ether 10%Toluene / CH₂Cl₂90 - 95%>98%95:5Unmatched ee% via brute-force steric shielding; broad substrate scope[3].
(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine 10%CH₂Cl₂ / H₂O85 - 90%92 - 96%90:10"Goldilocks" sterics; cation-π stabilization accelerates reactions with cationic intermediates[5].

Self-Validating Experimental Protocols

To accurately compare the catalytic efficiency of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine against diarylprolinol silyl ethers, the experimental setup must be tightly controlled. The following protocol utilizes a self-validating framework to ensure that the observed enantioselectivity is a true artifact of the catalyst, not a systemic error.

Standardized Protocol: Asymmetric Michael Addition

Causality of Setup:

  • Solvent (CH₂Cl₂): A moderately polar, non-coordinating solvent is chosen. Highly polar solvents (like DMSO) can disrupt the delicate cation-π interactions critical to the 2-arylpyrrolidine's transition state.

  • Additive (Benzoic Acid): Secondary amines require mild acidic conditions to efficiently condense with the carbonyl to form the iminium ion. The conjugate base (benzoate) subsequently assists in the deprotonation step to form the enamine[3].

Step-by-Step Methodology:

  • Catalyst Equilibration: In a dry 2-dram vial equipped with a magnetic stir bar, add the chosen catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous CH₂Cl₂ (0.5 M). Stir for 5 minutes at room temperature.

    • Self-Validation Check: The solution must be completely homogenous. Heterogeneous mixtures indicate poor catalyst solubility, which will skew kinetic data.

  • Substrate Addition: Add the aldehyde donor (1.5 equiv) in one portion, followed by the nitroolefin acceptor (1.0 equiv).

    • Causality: Using an excess of the aldehyde ensures complete consumption of the limiting reagent (nitroolefin) and compensates for minor background self-aldol condensation.

  • In-Process Monitoring: Stir the reaction at ambient temperature. Monitor via TLC (Hexanes/EtOAc 8:2) every 2 hours.

    • Self-Validation Check: The disappearance of the bright yellow nitroolefin spot provides an immediate, visual confirmation of reaction kinetics without requiring aliquots for LC-MS.

  • Quench & Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 2 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The mild acidic quench hydrolyzes any resting iminium intermediates back to the desired product and protonates the amine catalyst, partitioning it into the aqueous layer to prevent product epimerization during concentration.

  • Analytical Validation:

    • dr Determination: Analyze the crude mixture via ¹H NMR (400 MHz, CDCl₃). Validation: Integration of the distinct α-proton signals of the syn and anti diastereomers provides an absolute, unmanipulated diastereomeric ratio.

    • ee Determination: Purify the product via flash column chromatography. Analyze the purified product via Chiral HPLC. Validation: You must inject a synthesized racemic standard first to prove baseline resolution of the enantiomers. Only with baseline resolution can the reported ee% be trusted as an accurate measure of the catalyst's facial selectivity.

Workflow Prep 1. Catalyst Prep Equilibration Acid Additive Reaction 2. Reaction Setup Solvent Selection Temp Control Prep->Reaction Monitor 3. In-Process TLC Monitoring Conversion Reaction->Monitor Quench 4. Quench & Workup Aqueous Wash Extraction Monitor->Quench Analysis 5. Validation Chiral HPLC (ee) NMR (dr) Quench->Analysis

Caption: Standardized experimental workflow for organocatalytic performance evaluation.

Conclusion

While Proline and Diarylprolinol Silyl Ethers remain foundational tools in the synthetic chemist's repertoire, (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine offers a highly specialized alternative. By replacing brute-force steric shielding with tunable electronic interactions (such as cation-π stabilization), this 2-arylpyrrolidine excels in reactions involving highly reactive cationic intermediates (like N-acyliminium ions) where traditional proline derivatives either fail to induce high enantioselectivity or suffer from severely depressed reaction rates.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for both scientific integrity and environmental stewardship. The handling and disposal of specialized che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for both scientific integrity and environmental stewardship. The handling and disposal of specialized chemical reagents like (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine demand a meticulous approach that extends beyond the bench. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to build a framework of safety and responsibility.

Hazard Characterization and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This assessment directly informs the classification of the material as hazardous waste under the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is a substituted pyrrolidine derivative. While a specific, comprehensive safety data sheet (SDS) may be limited, its structural components and data from related compounds allow for a robust hazard assessment.

  • Direct Hazards: The available Safety Data Sheet for 2-(2,5-DIMETHOXYPHENYL)PYRROLIDINE indicates it causes skin irritation and serious eye damage.[1]

  • Inferred Hazards from Structural Analogs: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor that is toxic if swallowed and causes severe skin burns and eye damage.[2][3] Many pyrrolidine derivatives are also flammable, with vapors that can form explosive mixtures with air and travel to an ignition source.[4][5] Therefore, it is prudent to handle (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine as a potentially flammable liquid with significant corrosive and toxic properties.

Based on these characteristics, any waste containing this compound must be classified as hazardous waste .[6] It exhibits characteristics of toxicity and potentially ignitability and corrosivity.[6]

Table 1: Hazard Profile Summary

Hazard CategoryDescriptionPrimary Safety ConcernCitation
Skin Irritation/Corrosion Causes skin irritation and potential burns upon contact.Avoid all direct skin contact through proper PPE.[1]
Serious Eye Damage Poses a high risk of serious, potentially irreversible eye damage.Mandates the use of chemical safety goggles or a face shield.[1]
Acute Toxicity (Oral) Assumed to be harmful or toxic if swallowed, based on pyrrolidine data.Prevent ingestion; do not eat, drink, or smoke in the lab.[2]
Flammability (Inferred) Assumed to be a flammable liquid whose vapors can form explosive mixtures with air.Strict avoidance of ignition sources (sparks, open flames, hot surfaces).[4][5][7]

Safety Protocols: PPE and Spill Management

A proactive approach to safety is critical. This involves using the correct Personal Protective Equipment (PPE) for all handling and disposal activities and being prepared for accidental spills.

Required Personal Protective Equipment (PPE)

When handling (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine in pure form or as waste, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles are required at a minimum. A full-face shield is recommended when handling larger quantities or during procedures with a high splash risk.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[7][8]

  • Body Protection: A standard laboratory coat is required to protect clothing and skin. For larger-scale operations, a flame-retardant, anti-static lab coat should be considered.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action can prevent a minor incident from escalating.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[5]

  • Control Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[5]

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the appropriate height.

  • Contain & Absorb: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or dry lime.[5] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated, chemically compatible container for hazardous waste. Use non-sparking tools for this process.[3][5]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All materials used for the cleanup, including gloves and absorbent, must be disposed of as hazardous waste.[8]

Step-by-Step Disposal Protocol

The disposal of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine must follow a systematic "cradle-to-grave" approach as mandated by RCRA, ensuring it is managed safely from the point of generation to its final disposal by a licensed facility.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste disposal. It prevents dangerous chemical reactions within a waste container.

  • Collect Waste: All materials contaminated with (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine, including residual amounts in original containers, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), must be collected as hazardous waste.[8]

  • Do Not Mix: Never mix this waste stream with incompatible chemicals, particularly strong oxidizing agents or acids, to prevent violent reactions.[9][10]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste. This compound should be disposed of in a non-halogenated organic waste stream unless it is mixed with halogenated solvents during the experimental process.

Step 2: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free from leaks or cracks.[3]

  • Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full, unabbreviated chemical name: "(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine" and any other chemical constituents in the waste stream.

    • The approximate percentages of each component.

    • The relevant hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).[11]

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory in a designated area before pickup.

  • Secure Closure: Keep the waste container securely sealed at all times, except when actively adding waste. This prevents the release of potentially flammable and harmful vapors.

  • Designated Area: Store the container in a designated satellite accumulation area (SAA), such as within a fume hood or a ventilated, secondary containment bin.[9]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.

  • Storage Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in a lab (e.g., 55 gallons for a satellite accumulation area) and the time limits for disposal.[12]

Step 4: Final Disposal and Coordination

Final disposal must be handled by trained professionals.

  • Institutional EHS: Never dispose of this chemical down the drain or in the regular trash.[8][13]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for your properly labeled and sealed hazardous waste container.[8][14] They will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Recommended Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Containment cluster_storage Phase 3: In-Lab Accumulation cluster_disposal Phase 4: Final Disposition start Waste Generation (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Chemically Compatible Container ppe->container label_container Label Container: 'Hazardous Waste' + Full Chemical Name container->label_container segregate Segregate as Non-Halogenated Organic Waste label_container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store containment Use Secondary Containment store->containment seal Keep Container Tightly Sealed containment->seal request Request Pickup via Institutional EHS Office seal->request pickup Transfer to Licensed Hazardous Waste Contractor request->pickup end Final Disposal at TSDF (e.g., Incineration) pickup->end

Caption: Disposal workflow for (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

  • Vertex AI Search. (2022, July 12).
  • McLane Intelligent Solutions. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30).
  • City University of Hong Kong. Chemical Safety Guidelines.
  • Harvard University Environmental Health and Safety. Chemicals and Hazardous Materials. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • BenchChem. Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione.
  • New Mexico State University. Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • CPAchem Ltd. (2024, July 9).
  • Tokyo Chemical Industry. (2025, November 7).
  • New Jersey Department of Health and Senior Services. Hazard Substance Fact Sheet - Pyrrolidine.
  • ChemicalBook. (2026, March 21). 2-(2,5-DIMETHOXYPHENYL)

Sources

Handling

Personal protective equipment for handling (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

As a Senior Application Scientist, I approach the handling of substituted pyrrolidines not merely as a compliance exercise, but as a critical intersection of physical chemistry and toxicology. Handling (R)-2-(2,5-Dimetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of substituted pyrrolidines not merely as a compliance exercise, but as a critical intersection of physical chemistry and toxicology. Handling (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine requires a deep understanding of its dual-hazard profile.

The pyrrolidine ring is a strong secondary amine, conferring severe corrosivity and flammability[1]. Concurrently, the 2,5-dimethoxyphenyl moiety is highly lipophilic—a structural hallmark known to facilitate rapid transdermal absorption and blood-brain barrier (BBB) penetration[2]. Because this specific substitution pattern is pharmacophoric for profound central nervous system (CNS) activity, systemic exposure can precipitate severe neurotoxicity.

The following guide provides a self-validating, step-by-step operational and disposal plan designed to eliminate these risks.

Mechanistic Risk Assessment & Causality

Understanding why we implement specific controls is the foundation of a robust safety system. We do not simply wear PPE; we engineer a barrier system based on molecular behavior.

  • Corrosivity & Alkalinity: Pyrrolidine derivatives possess a high pKa (~11.3). Upon contact with ambient moisture or skin, they rapidly saponify lipid bilayers, causing deep tissue necrosis[3].

  • Transdermal Penetration: Standard latex or thin nitrile gloves are insufficient. The lipophilic 2,5-dimethoxy groups act as penetration enhancers, rapidly degrading standard elastomers and carrying the corrosive amine directly into the bloodstream.

  • Volatility vs. Aerosolization: If handled as a freebase, the compound exhibits significant vapor pressure at room temperature, necessitating respiratory protection against organic vapors. If handled as a hydrochloride (HCl) salt, it is a hygroscopic powder prone to static-induced aerosolization during weighing[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, the following protective ensemble is required.

PPE CategoryTechnical SpecificationCausality / Mechanistic JustificationBreakthrough Time
Primary Gloves Butyl rubber (0.3 mm thick)Butyl rubber provides superior chemical resistance to highly basic, low-molecular-weight amines compared to standard nitrile or latex[1].> 480 minutes
Secondary Gloves Nitrile (4 mil thick)Worn under the butyl gloves to maintain a sterile barrier during the doffing process and provide dexterity.N/A
Eye Protection Tight-sealing chemical goggles + Face shieldProtects against the severe ocular saponification caused by corrosive amine vapors and accidental splashes[5].N/A
Respirator Half-mask with ABEK1P3 filter cartridgeA : Organic vapors; K : Ammonia/Amines; P3 : Toxic particulates. Covers both the volatile freebase and aerosolized salt forms[6].N/A
Body Protection Flame-Resistant (FR) Nomex Lab CoatPyrrolidine freebases are highly flammable (Flash point ~3°C). FR garments prevent catastrophic ignition[7].N/A

Step-by-Step Operational Workflow

This methodology ensures that every action is contained, verifiable, and reversible in the event of a failure.

Phase 1: Pre-Operational Engineering Controls
  • Ventilation Verification: Conduct all manipulations within a Class II Biological Safety Cabinet (for powders) or a standard chemical fume hood (for volatile freebases). Verify a face velocity of 0.5 m/s (100 fpm) prior to opening the container[1].

  • Static Elimination: If handling the HCl salt, utilize an anti-static gun (e.g., Zerostat) on spatulas and weigh boats. Causality: Eliminating static charge prevents the highly active pharmaceutical ingredient (API) from aerosolizing and bypassing the sash barrier[4].

Phase 2: Donning and Handling
  • Gloving Protocol: Implement the double-glove technique. Don the 4-mil nitrile inner glove, followed by the 8-mil butyl rubber outer glove.

  • Transfer Mechanics: Use only PTFE-coated or non-sparking spatulas to prevent ignition of vapors[8]. Weigh the compound directly into a tared, sealable vial rather than an open weigh boat to minimize ambient exposure time.

Phase 3: Doffing and Decontamination
  • Surface Neutralization: Wipe down all surfaces and tools with a 5% citric acid or dilute acetic acid solution. Causality: The weak acid protonates the lipophilic freebase, instantly converting it into a highly water-soluble, non-volatile salt. This step is self-validating: the disappearance of the distinct amine odor confirms successful neutralization[9].

  • Glove Removal: Doff the outer butyl gloves inside the fume hood, turning them inside out. Wash the inner nitrile gloves with soap and water before final removal.

Spill Response and Disposal Plan

A spill of (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine requires immediate, chemically logical intervention.

  • Spill Containment: Do not use water on a freebase spill, as it will spread the lipophilic oil. Instead, cover the spill with an inert, non-combustible absorbent like vermiculite or dry sand[3].

  • Chemical Neutralization: Carefully apply a 5% citric acid solution directly to the absorbent. This exothermic neutralization reduces the vapor pressure of the pyrrolidine to near zero, rendering it safe for physical collection.

  • Waste Segregation: Collect the neutralized slurry using non-sparking tools. Dispose of it in a clearly labeled "Halogen-Free Organic Amine Waste" container. Aqueous washings must be adjusted to pH 6-8 before being consigned to aqueous hazardous waste streams[5].

Visualizing the Safety Workflow

SafetyWorkflow Start Risk Assessment: (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine Hood Engineering Controls: Class II BSC / Fume Hood Start->Hood PPE Don PPE: ABEK1P3 Respirator, Butyl Gloves Hood->PPE Handle Chemical Handling (Weighing/Transfer) PPE->Handle Spill Spill Occurred? Handle->Spill Neutralize Neutralize: 5% Citric Acid + Vermiculite Spill->Neutralize Yes Decon Standard Decontamination: Acidic Wipe -> Soap Spill->Decon No Dispose Hazardous Waste Disposal Neutralize->Dispose Decon->Dispose

Workflow for handling, spill response, and decontamination of pyrrolidine derivatives.

References

  • (S)-2-(2,5-DIMETHOXYPHENYL)PYRROLIDINE — Chemical Substance Information , NextSDS. Available at:[Link]

  • Safety data sheet: Pyrrolidine CAS:123-75-1 , CPAchem. Available at:[Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet , Loba Chemie. Available at: [Link]

  • Phenethylamine Hydrochloride Safety Data Sheet , iGEM Wiki. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.